molecular formula C₂₀₂H₃₂₅N₅₃O₆₄S B612552 111366-38-2 CAS No. 111366-38-2

111366-38-2

Katalognummer: B612552
CAS-Nummer: 111366-38-2
Molekulargewicht: 4552.13
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Prepro VIP (81-122), human is a prepro-vasoactive intestinal polypeptide (VIP) derived peptide, corresponding to residues 81-122. Peptide histidine valine 42 (PHV-42) has been designated to correspond exactly to Prepro VIP (81-122), which reduces both the force and frequency of spontaneous contractions of isolated rat uterus.

Eigenschaften

CAS-Nummer

111366-38-2

Molekularformel

C₂₀₂H₃₂₅N₅₃O₆₄S

Molekulargewicht

4552.13

Sequenz

One Letter Code: HADGVFTSDFSKLLGQLSAKKYLESLMGKRVSSNISEDPVPV

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Guide: Peptide Histidine Valine 42 (PHV-42)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, mechanism, and experimental applications of Peptide Histidine Valine 42 (PHV-42) , identified by CAS No. 111366-38-2 .

CAS: 111366-38-2 | Prepro-VIP (81-122)[1][2]

Executive Summary

Peptide Histidine Valine 42 (PHV-42) is a bioactive neuropeptide derived from the post-translational processing of Prepro-Vasoactive Intestinal Polypeptide (Prepro-VIP) .[1] While Vasoactive Intestinal Peptide (VIP) and Peptide Histidine Methionine (PHM-27) are the canonical products of this precursor in humans, PHV-42 represents an N-terminally identical but C-terminally extended variant of PHM-27.[1]

Research indicates that PHV-42 exhibits distinct pharmacological profiles compared to VIP and PHM-27, particularly in smooth muscle relaxation assays (e.g., uterine tissue), where it displays potency superior to PHM-27.[1] This guide outlines the physicochemical properties, receptor signaling mechanisms, and standardized protocols for utilizing PHV-42 in pharmacological research.

Chemical & Physical Identity

PHV-42 is a 42-amino acid peptide.[1][2][3][4][5] Its nomenclature is derived from its N-terminal residue (Histidine), C-terminal residue (Valine), and total chain length.[1]

PropertyData
CAS Number 111366-38-2
Common Names PHV-42, Peptide Histidine Valine 42, Prepro-VIP (81-122)
Source Human Prepro-VIP gene (Exons encoding the PHM/VIP precursor)
Sequence (One-Letter) HADGVFTSDF SKLLGQLSAK KYLESLMGKR VSSNISEDPV PV
Molecular Formula

Molecular Weight ~4552.1 Da
Isoelectric Point (pI) ~6.5 (Theoretical)
Solubility Soluble in water, PBS, and DMSO.[1][3][4]
Appearance Lyophilized white powder
Structural Sequence Analysis

The N-terminal region (Residues 1-27) of PHV-42 corresponds exactly to PHM-27 (Peptide Histidine Methionine).[1] The C-terminal extension (Residues 28-42) confers unique stability and receptor-binding characteristics.[1]

Mechanistic Pharmacology

Biosynthesis and Processing

PHV-42 arises from the differential processing of the Prepro-VIP precursor.[1] In most neuroendocrine tissues, the precursor is cleaved to yield PHM-27 and VIP. However, in specific tissues (e.g., uterus, adrenal medulla), the cleavage site at the C-terminus of PHM-27 is skipped or processed differently, generating the extended PHV-42.

PreproVIP_Processing Prepro Prepro-VIP Precursor (Signal Peptide - PHM - Spacer - VIP) Processing Post-Translational Processing Enzymes Prepro->Processing PHM PHM-27 (Residues 81-107) Processing->PHM Standard Cleavage VIP VIP (Residues 125-152) Processing->VIP Standard Cleavage PHV PHV-42 (Residues 81-122) Processing->PHV Alternative/Incomplete Cleavage (Tissue Specific)

Figure 1: Differential processing of the Prepro-VIP precursor yielding PHV-42.[1]

Receptor Signaling

PHV-42 functions as a potent agonist for the VPAC1 and VPAC2 receptors, which are Class B G-Protein Coupled Receptors (GPCRs).[1]

  • Receptor Targets: VPAC1 (VIPR1) and VPAC2 (VIPR2).[4][6][7][8]

  • Pathway: Binding induces a conformational change in the receptor, activating the

    
     alpha subunit. This stimulates Adenylyl Cyclase (AC), increasing intracellular cAMP and activating Protein Kinase A (PKA).
    
  • Physiological Outcome: In smooth muscle cells, PKA phosphorylates Myosin Light Chain Kinase (MLCK) or reduces intracellular calcium, leading to relaxation .

SignalingPathway Ligand PHV-42 (Ligand) Receptor VPAC1 / VPAC2 Receptor (GPCR) Ligand->Receptor Binding Gs Gs Protein Activation Receptor->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Increase AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Ca Decrease Intracellular Ca2+ PKA->Ca Relaxation Smooth Muscle Relaxation PKA->Relaxation Phosphorylation of MLCK Ca->Relaxation

Figure 2: Signal transduction pathway of PHV-42 mediating smooth muscle relaxation.[1]

Experimental Protocols

Reconstitution and Storage

Peptides are susceptible to degradation and aggregation. Proper handling is critical for assay reproducibility.

  • Arrival: Store lyophilized powder at -20°C or -80°C immediately upon receipt. Desiccate if possible.

  • Solvent: PHV-42 is soluble in water. For stock solutions, use sterile endotoxin-free water or 0.1% Acetic Acid (to prevent oxidation of Methionine residues and aggregation).

    • Note: If using for cell culture, filter sterilize (0.22 µm) after dissolution.

  • Aliquot: Dissolve to a high concentration (e.g., 1 mM). Aliquot into single-use volumes (e.g., 10-50 µL) to avoid freeze-thaw cycles.

  • Storage: Store aliquots at -80°C. Stable for 6 months.

In Vitro Smooth Muscle Bioassay (Rat Uterus)

This assay validates the biological activity of PHV-42, comparing its potency to VIP and PHM-27.[1]

Materials:

  • Isolated uterine horns from Wistar rats (estrogen-primed).[1]

  • Organ bath containing De Jalon’s solution (aerated with 95%

    
     / 5% 
    
    
    
    ).
  • Force displacement transducer and chart recorder/digital acquisition system.

Protocol:

  • Preparation: Suspend uterine strips in the organ bath at 30°C under 1g resting tension.

  • Equilibration: Allow tissue to equilibrate for 60 minutes, washing every 15 minutes, until spontaneous contractions are stable.

  • Dosing: Administer PHV-42 cumulatively or as single bolus doses ranging from 0.1 nM to 1 µM .

  • Measurement: Record the reduction in the frequency and amplitude of spontaneous contractions.

  • Control: Use VIP (positive control) and Norepinephrine (negative control/different pathway) to normalize data.

  • Analysis: Plot dose-response curves. PHV-42 typically exhibits an

    
     in the low nanomolar range, often showing higher potency than PHM-27 in this specific tissue.[1]
    
Receptor Binding Competition Assay

To determine affinity (


) for VPAC receptors.
  • Cells: CHO cells stably expressing human VPAC1 or VPAC2.

  • Radioligand:

    
    -VIP (approx. 20-50 pM).[1]
    
  • Competitor: Serial dilutions of PHV-42 (

    
     to 
    
    
    
    M).[1]
  • Incubation: Incubate cells with radioligand and PHV-42 for 60 min at 37°C.

  • Termination: Rapid filtration through GF/C filters; wash with ice-cold buffer.

  • Counting: Measure radioactivity in a gamma counter.

  • Calculation: Use non-linear regression to determine

    
    .
    

References

  • Yiangou, Y., et al. (1987).[9] "Isolation, characterization, and pharmacological actions of peptide histidine valine 42, a novel prepro-vasoactive intestinal peptide-derived peptide."[2][3][9] Journal of Biological Chemistry, 262(29), 14010-14013. Link

  • Itoh, N., et al. (1983).[6] "Human preprovasoactive intestinal polypeptide contains a novel PHI-27-like peptide, PHM-27."[1][6][9][10] Nature, 304, 547–549.[6] Link[1][6]

  • UniProt Consortium. (2024). "VIP peptides - Homo sapiens (Human) | P01282."[1] UniProtKB.[9] Link

  • Harmar, A. J., et al. (2012). "IUPHAR Reviews: Vasoactive intestinal peptide receptors." British Journal of Pharmacology. Link[1]

  • MedChemExpress. "Prepro VIP (81-122), human Datasheet." Link

Sources

Technical Guide: Synthesis of Prepro VIP (81-122) (PHV-42)

Author: BenchChem Technical Support Team. Date: March 2026

CAS No.: 111366-38-2 Molecule Identity: Peptide Histidine Valine 42 (PHV-42) Sequence Length: 42 Amino Acids[1]

Part 1: Core Directive & Executive Summary

Molecule Profile

CAS 111366-38-2 corresponds to PHV-42 (Peptide Histidine Valine 42), a biologically active peptide derived from the human Prepro-Vasoactive Intestinal Polypeptide (Prepro-VIP).[1][2][3] It corresponds to residues 81-122 of the precursor protein.[2][3][4][5][6][7][8]

  • Sequence: His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Phe-Ser-Lys-Leu-Leu-Gly-Gln-Leu-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Met-Gly-Lys-Arg-Val-Ser-Ser-Asn-Ile-Ser-Glu-Asp-Pro-Val-Pro-Val[2][5]

  • Molecular Formula: C₂₀₂H₃₂₅N₅₃O₆₄S

  • Molecular Weight: ~4552.2 Da[5]

  • Therapeutic Relevance: Potent vasodilator and bronchodilator; exhibits anti-inflammatory properties and regulates smooth muscle contraction.

Synthesis Strategy Overview

The synthesis of a 42-mer peptide requires a high-fidelity Solid Phase Peptide Synthesis (SPPS) approach using Fmoc/tBu chemistry . Due to the length (42 AA) and specific sequence motifs (Asp-Gly, Met, Asp-Pro), standard protocols must be optimized to prevent aggregation, aspartimide formation, and oxidation.

Key Challenges & Solutions:

  • Aggregation: Use of PEGylated resins (e.g., ChemMatrix) or low-loading Wang resin.

  • Aspartimide Formation (Asp-Gly at 3-4): Use of HMB-protected Asp or addition of HOBt to the deprotection cocktail.

  • Methionine Oxidation (Met-27): Requires reducing scavengers (EDT/DODT) during cleavage.

  • Acid-Labile Asp-Pro Bond (38-39): Controlled cleavage conditions to prevent chain fragmentation.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Retrosynthetic Analysis & Resin Selection

The C-terminus of PHV-42 is Valine (Val) .[1] As a processing product cleaved at a dibasic site without a glycine donor, it exists as the C-terminal free acid .

  • Resin Choice: Pre-loaded Fmoc-Val-Wang Resin or 2-Chlorotrityl Chloride (2-CTC) Resin .

    • Reasoning: Wang resin is standard for peptide acids. 2-CTC is preferred if the C-terminal Valine loading needs to be strictly controlled (< 0.4 mmol/g) to minimize aggregation during the synthesis of a long 42-mer.

  • Linker: Acid-labile linker releasing the free carboxylic acid upon TFA treatment.

Critical Process Parameters (CPPs)
ParameterSpecificationRationale
Coupling Reagents DIC / Oxyma PureSuperior to HBTU/HATU for long peptides; reduces racemization (especially Cys/His) and improves coupling efficiency in aggregated regions.
Deprotection 20% Piperidine + 0.1M HOBt in DMFHOBt suppresses aspartimide formation, critical for the Asp-Gly motif at the N-terminus.
Swelling Solvent DMF / DCM (1:1)Ensures optimal resin bead expansion for reagent accessibility.
Cleavage Cocktail TFA / TIS / H₂O / DODT (92.5 : 2.5 : 2.5 : 2.5)DODT (3,6-Dioxa-1,8-octanedithiol) is essential to protect Met-27 from oxidation and scavenge tBu cations.
Reaction Temperature Ambient (25°C) or Microwave (50°C for difficult couplings)Microwave energy promotes coupling in hydrophobic regions (e.g., Leu-Leu-Gly-Gln-Leu).
Step-by-Step Synthesis Protocol
Phase 1: Resin Loading & Preparation
  • Weighing: Calculate resin quantity for 0.1 mmol scale.

  • Swelling: Swell resin in DCM for 30 mins, then wash with DMF (3x).

  • Fmoc Removal (Initial): Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x).

Phase 2: Elongation Cycle (Repeat for AA 41 to 1)

For each amino acid (starting from Pro-41 back to His-1):

  • Activation: Dissolve 5.0 eq. Fmoc-AA-OH and 5.0 eq. Oxyma Pure in DMF. Add 5.0 eq. DIC. Pre-activate for 2 mins.

  • Coupling: Add activated solution to resin. Shake for 60 mins (or microwave: 75°C, 5 mins).

    • Critical Step: Perform Double Coupling for residues 20-30 (hydrophobic core) and Arg-29 (steric bulk).

  • Monitoring: Perform Kaiser Test (ninhydrin). If blue (incomplete), repeat coupling.

  • Capping (Optional but Recommended): Acetic anhydride/Pyridine in DMF to terminate unreacted chains (prevents deletion sequences).

  • Deprotection: 20% Piperidine/0.1M HOBt in DMF (2 x 5 min).

Phase 3: Global Cleavage & Isolation
  • Final Wash: Wash resin with DMF (5x), DCM (5x), then MeOH (2x). Dry under nitrogen.

  • Cocktail Preparation: Prepare TFA/TIS/H₂O/DODT (92.5/2.5/2.5/2.5). Cool to 0°C.

  • Cleavage: Add cocktail to resin. Shake for 3-4 hours at room temperature.

    • Note: Do not exceed 4 hours to avoid Asp-Pro bond cleavage.

  • Precipitation: Filter resin. Dropwise add filtrate into ice-cold Diethyl Ether (-20°C).

  • Centrifugation: Centrifuge at 3000 rpm for 10 min. Decant ether. Repeat wash 2x.

  • Lyophilization: Dissolve pellet in H₂O/Acetonitrile (1:1) and lyophilize to obtain crude white powder.

Part 3: Visualization & Formatting

Synthesis Pathway Diagram

The following diagram illustrates the SPPS cycle optimized for PHV-42, highlighting critical risk control points.

SPPS_Pathway Start Start: Fmoc-Val-Wang Resin Deprotect Fmoc Deprotection (20% Piperidine + 0.1M HOBt) Start->Deprotect Wash1 DMF Wash (5x) Deprotect->Wash1 Activate AA Activation (Fmoc-AA + DIC/Oxyma) Wash1->Activate Coupling Coupling Reaction (60 min / Double Couple for 20-30) Activate->Coupling Check Kaiser Test (QC) Coupling->Check Check->Coupling Fail (Blue) - Recouple Cap Capping (Ac2O) Check->Cap Pass (Colorless) Repeat Next Cycle? Cap->Repeat Repeat->Deprotect Yes (AA < 42) Cleavage Global Cleavage (TFA/TIS/H2O/DODT) Repeat->Cleavage No (Finished) Purify HPLC Purification & Lyophilization Cleavage->Purify

Caption: Optimized Solid Phase Peptide Synthesis (SPPS) cycle for PHV-42 with QC checkpoints.

Sequence Risk Map

Visualizing the specific residues in PHV-42 that require special attention during synthesis.

Sequence_Risk cluster_legend Risk Key H1 His-1 D3 Asp-3 H1->D3 ... G4 Gly-4 D3->G4 Aspartimide Risk M27 Met-27 G4->M27 ... D38 Asp-38 M27->D38 Oxidation Risk P39 Pro-39 D38->P39 Acid Labile Bond V42 Val-42 P39->V42 L1 Asp-Gly: Aspartimide prone (Use HOBt in deprotection) L2 Met: Oxidation prone (Use DODT in cleavage)

Caption: Critical residue pairs in PHV-42 requiring specific synthetic modifications.

Analytical Characterization Standards
TestMethodAcceptance Criteria
Identity ESI-MS or MALDI-TOF[M+H]⁺ = 4553.2 ± 1 Da; [M+3H]³⁺ = 1518.7
Purity RP-HPLC (C18, 220 nm)> 95.0% (Area normalization)
Peptide Content Amino Acid Analysis (AAA)± 10% of theoretical
Counter-ion Ion ChromatographyTFA content < 0.5% (if desalted)

HPLC Method:

  • Column: C18 Reverse Phase (4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 20% B to 60% B over 30 min.

  • Flow Rate: 1.0 mL/min.

References
  • Yiangou, Y., et al. (1987).[1] "Isolation, characterization, and pharmacological actions of peptide histidine valine 42, a novel prepro-vasoactive intestinal peptide-derived peptide."[1] Journal of Biological Chemistry, 262(29), 14010-14013.[1] Link

  • Fahrenkrug, J. (2010). "Transmitter role of vasoactive intestinal peptide." Pharmacology & Toxicology, 72(S1), 1-14.
  • Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research, 35(3), 161-214. Link

  • MedChemExpress . "Prepro VIP (81-122), human Datasheet." Link

  • Peptide.com . "Prepro VIP (81-122) Product Information." Link

Sources

The Discovery and Functional Characterization of 111366-38-2 (Prepro VIP 81-122 / PHV-42)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound identified by CAS 111366-38-2 is natively known as Prepro VIP (81-122) or Peptide Histidine Valine 42 (PHV-42) [1][2]. As a 42-amino-acid peptide derived from the post-translational processing of the prepro-vasoactive intestinal polypeptide (prepro-VIP), this molecule represents a critical node in neuroendocrine pharmacology[2][3]. This whitepaper provides an in-depth technical analysis of the discovery, structural biology, receptor mechanics, and experimental applications of 111366-38-2, designed specifically for researchers and drug development professionals investigating smooth muscle relaxation and VIP receptor agonism.

Molecular Identity and Biosynthesis

111366-38-2 is a biologically active peptide with the following structural parameters[4][5]:

  • Sequence: HADGVFTSDFSKLLGQLSAKKYLESLMGKRVSSNISEDPVPV

  • Molecular Formula: C₂₀₂H₃₂₅N₅₃O₆₄S

  • Molecular Weight: 4552.22 Da

In mammalian neuroendocrine systems, vasoactive intestinal peptide (VIP) is synthesized as a larger precursor molecule, prepro-VIP. During enzymatic processing, specific cleavage events yield several distinct peptides, including VIP itself, peptide histidine methionine (PHM, corresponding to residues 81-107), and the extended 42-residue peptide PHV-42 (residues 81-122)[2]. PHV-42 functions not merely as an intermediate byproduct, but as a distinct, highly potent pharmacological entity with specific tissue tropism[2].

The Discovery of 111366-38-2

The isolation and structural elucidation of 111366-38-2 was first achieved in 1987 by Y. Yiangou and colleagues at the Royal Postgraduate Medical School in London[2].

Experimental Rationale & Isolation Strategy: To discover novel prepro-VIP-derived peptides, the research team utilized tissue from an adrenal pheochromocytoma[2]. Causality of tissue selection: Pheochromocytomas are neuroendocrine tumors known to aberrantly overexpress massive quantities of neuropeptide precursors. By utilizing this tumor tissue, the researchers bypassed the naturally low physiological abundance of prepro-hormones, ensuring a sufficient yield of the peptide for structural analysis.

The peptide was purified using a combination of cation-exchange and reverse-phase fast protein liquid chromatography (FPLC). Its primary structure was definitively mapped using fast atom bombardment (FAB) mass spectrometry, confirming that the sequence corresponded exactly to prepro-VIP 81-122, thereby earning the designation PHV-42[2].

Pharmacological Profile and Receptor Mechanics

111366-38-2 exerts its biological effects primarily through the activation of the VIP/PACAP receptor family, specifically the VPAC1 and VPAC2 receptors, which are Class B1 G-protein-coupled receptors (GPCRs)[6].

Upon binding to these receptors on the surface of smooth muscle cells, 111366-38-2 triggers a Gs-coupled signaling cascade. The activation of adenylyl cyclase (AC) leads to a rapid intracellular accumulation of cyclic AMP (cAMP). Elevated cAMP allosterically activates Protein Kinase A (PKA), which subsequently phosphorylates and inactivates Myosin Light Chain Kinase (MLCK) while simultaneously reducing intracellular calcium levels. This dual action prevents actin-myosin crossbridging, resulting in profound smooth muscle relaxation.

G PHV42 111366-38-2 (PHV-42) Ligand Receptor VPAC1 / VPAC2 Receptors (Gs-coupled GPCR) PHV42->Receptor High-affinity binding AC Adenylyl Cyclase (AC) Receptor->AC Gsα activation cAMP Cyclic AMP (cAMP) ↑ AC->cAMP ATP conversion PKA Protein Kinase A (PKA) cAMP->PKA Allosteric activation MLCK MLCK Phosphorylation (Inactivation) PKA->MLCK Phosphorylates Ca Intracellular Ca2+ ↓ PKA->Ca Inhibits Ca2+ release Relaxation Smooth Muscle Relaxation (Uterus, Trachea) MLCK->Relaxation Decreased actin-myosin crossbridging Ca->Relaxation Reduced calmodulin activation

Fig 1: Intracellular signaling cascade triggered by 111366-38-2 leading to smooth muscle relaxation.

Quantitative Data & Comparative Potency

The discovery of 111366-38-2 revealed that it is not merely a precursor, but an exceptionally potent relaxant of specific smooth muscle tissues. In isolated rat uterus preparations, it acts as a powerful tocolytic agent, reducing both the force (inotropy) and frequency (chronotropy) of spontaneous contractions[2][5].

Table 1: Comparative Pharmacological Potency of 111366-38-2 (PHV-42) [2]

Pharmacological Target / Tissue111366-38-2 (PHV-42) PotencyComparator MoleculeRelative Potency RatioPhysiological Effect
Isolated Rat Uterus Highly PotentNoradrenaline> 100x more potent Reduces force & frequency of contractions
Isolated Rat Uterus Highly PotentPHM (prepro-VIP 81-107)≥ 12x more potent Reduces force & frequency of contractions
Guinea Pig Trachea PotentPHM (prepro-VIP 81-107)Superior potencySmooth muscle relaxation (Bronchodilation)
Systemic Blood Pressure ModerateVIP (Vasoactive Intestinal Peptide)~ 4x less potentVasodilation / Hypotension

Analysis: The data indicates that 111366-38-2 forms a unique subsystem within the VIP family. While VIP is the primary systemic vasodilator, 111366-38-2 is the most biologically active product of prepro-VIP in specific tissues such as the uterus and trachea[2].

Experimental Protocols: Self-Validating Ex Vivo Organ Bath Assay

To accurately measure the tocolytic properties of 111366-38-2, researchers must utilize an ex vivo organ bath system. The following protocol is engineered as a self-validating system to ensure data integrity and eliminate confounding variables.

Workflow Prep Tissue Prep Isolate rat uterus Remove fat Bath Organ Bath Krebs buffer, 37°C 95% O2 / 5% CO2 Prep->Bath Equil Equilibration 1g tension 60 min rest Bath->Equil Baseline Baseline Record spontaneous contractions Equil->Baseline Dosing Peptide Dosing Cumulative addition (1pM - 1µM) Baseline->Dosing Analysis Analysis Calculate IC50 Force & Frequency Dosing->Analysis

Fig 2: Ex vivo organ bath experimental workflow for validating 111366-38-2 tocolytic activity.

Step-by-Step Methodology & Causal Logic:
  • Tissue Preparation: Isolate uterine horns from non-pregnant rats in estrus. Carefully dissect away connective tissue and fat.

    • Expertise Logic: Tissues must be handled strictly by the extremities to prevent mechanical damage to the smooth muscle architecture, which would artificially blunt contractile responses.

  • Organ Bath Setup: Suspend 1-cm longitudinal strips in a 10 mL organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.

    • Expertise Logic: The 95% O₂ ensures deep tissue oxygenation, while the 5% CO₂ interacts with the bicarbonate in the Krebs buffer to strictly maintain a physiological pH of 7.4, preventing acidosis-induced spontaneous relaxation.

  • Equilibration: Apply a resting tension of 1.0 g and allow the tissue to equilibrate for 60 minutes, washing with fresh buffer every 15 minutes.

    • Expertise Logic: This step optimizes the length-tension relationship of the actin-myosin filaments (Starling's law of the muscle) and allows intracellular calcium stores to normalize following the trauma of excision.

  • Self-Validating Baseline & Controls:

    • Baseline: Record spontaneous rhythmic contractions for 20 minutes.

    • Negative Control (Vehicle): Add buffer equivalent to the peptide volume. This proves that the physical addition of liquid does not alter contractility.

    • Antagonist Validation (Trustworthiness Check): In a parallel bath, pre-incubate the tissue with 100 nM of the VIP receptor antagonist 7[7].

  • Peptide Dosing: Add 111366-38-2 cumulatively in half-log increments (from 1 pM to 1 µM).

    • System Validation: If 111366-38-2 induces relaxation in the standard bath, but fails to do so in the antagonist-treated bath, the researcher can definitively attribute the tocolytic effect to specific VPAC receptor activation, ruling out off-target toxicity or tissue degradation[7].

Translational Potential in Drug Development

Because 111366-38-2 (PHV-42) exhibits a highly specific, potent relaxation effect on uterine and tracheal smooth muscle while having a comparatively lower impact on systemic blood pressure than VIP[2], it serves as a high-value scaffold for drug design. Pharmaceutical developers are currently investigating VPAC receptor agonists derived from the PHV-42 structure for:

  • Tocolytic Agents: To arrest preterm labor by selectively reducing uterine contraction force and frequency without inducing severe maternal hypotension.

  • Asthma Therapeutics: Utilizing its potent tracheal relaxation properties to develop novel inhaled bronchodilators that bypass the beta-adrenergic pathway[2][6].

References

  • Source: Journal of Biological Chemistry (via PubMed)
  • Title: Prepro VIP (81-122), human - MedchemExpress.
  • Title: Prepro VIP (81-122)
  • Title: Prepro VIP (81-122)
  • Title: VIP peptide | MedChemExpress (MCE)
  • Title: US10543255B2 - Peptides comprising non-natural amino acids and methods of making and using the same Source: Google Patents URL

Sources

Molecular Identity & Physicochemical Properties

Author: BenchChem Technical Support Team. Date: March 2026

Title: Unveiling CAS 111366-38-2: A Comprehensive Technical Guide to Prepro-VIP (81-122) / PHV-42 in Neuropeptide Pharmacology

Executive Summary In the landscape of neuroendocrinology and smooth muscle pharmacology, CAS 111366-38-2 represents a highly specific, tissue-directed post-translational modification of the prepro-vasoactive intestinal polypeptide (prepro-VIP). Commonly designated as Peptide Histidine Valine 42 (PHV-42) or Prepro-VIP (81-122) , this 42-amino acid neuropeptide exhibits profound smooth muscle relaxant properties[1]. As an Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, tissue-specific biosynthesis, receptor-mediated causality, and validated experimental handling protocols for PHV-42, providing a robust framework for researchers and drug development professionals.

PHV-42 is not merely a precursor fragment; it is a distinct, biologically active entity. Its extended C-terminus alters its steric profile and binding kinetics compared to its shorter counterpart, PHM-27.

Table 1: Core Physicochemical Properties of CAS 111366-38-2

PropertySpecificationCausality / Relevance
CAS Number 111366-38-2Unique chemical registry identifier[2].
Nomenclature Prepro VIP (81-122), human; PHV-42Indicates origin (residues 81-122 of the prepro-VIP precursor)[3].
Amino Acid Sequence HADGVFTSDFSKLLGQLSAKKYLESLMGKRVSSNISEDPVPVThe 42-residue sequence dictates its amphipathic alpha-helical secondary structure, crucial for GPCR binding[4].
Molecular Formula C₂₀₂H₃₂₅N₅₃O₆₄SDefines the exact atomic composition[2].
Molecular Weight ~4549.36 - 4552.13 g/mol Varies slightly based on the trifluoroacetate (TFA) or acetate salt form utilized during solid-phase peptide synthesis[4][5].
Isoelectric Point (pI) ~6.8Near-neutral pI requires careful buffer selection (e.g., avoiding pH 6.5-7.0 during high-concentration reconstitution to prevent precipitation).

Biosynthesis & Enzymatic Processing: The Causality of PHV-42

To understand PHV-42, one must understand the enzymatic logic of its creation. The standard processing of the prepro-VIP precursor yields two primary peptides: VIP and Peptide Histidine Methionine (PHM-27).

However, in specific tissues—such as the adrenal medulla, uterus, and trachea—the prohormone convertase enzymes bypass the standard Gly-Lys-Arg cleavage site located at the C-terminus of PHM-27. Instead, enzymatic cleavage is extended to the next basic doublet (Lys-Arg) located immediately upstream of the VIP sequence[6].

The Causality: This alternative, tissue-specific processing is not a biological error. The retention of the C-terminal extension in PHV-42 creates a peptide that is significantly more resistant to local endopeptidases in the urogenital and respiratory tracts, thereby prolonging its half-life and amplifying its localized relaxant efficacy[1][6].

Mechanism of Action: VPAC Receptor Pharmacology

PHV-42 exerts its physiological effects by acting as an agonist at the VPAC1 and VPAC2 receptors (Class B1 G-protein-coupled receptors).

When PHV-42 binds to the extracellular N-terminal domain of the VPAC receptor, it induces a conformational shift that activates the stimulatory G-protein (


). This activation triggers Adenylate Cyclase (AC) to convert ATP into cyclic AMP (cAMP). The surge in intracellular cAMP activates Protein Kinase A (PKA). PKA subsequently phosphorylates Myosin Light Chain Kinase (MLCK), drastically reducing its affinity for the Ca²⁺/calmodulin complex. The ultimate result is the inhibition of actin-myosin cross-bridging, leading to profound smooth muscle relaxation.

G Ligand PHV-42 (CAS 111366-38-2) Receptor VPAC1 / VPAC2 Receptors Ligand->Receptor Binds G_Protein Gs Protein Activation Receptor->G_Protein Conf. Change Effector Adenylate Cyclase (AC) G_Protein->Effector Stimulates Messenger ATP → cAMP Effector->Messenger Catalyzes Kinase Protein Kinase A (PKA) Messenger->Kinase Activates Target Inhibition of MLCK Kinase->Target Phosphorylates Response Smooth Muscle Relaxation Target->Response Decreases Contractility

VPAC Receptor-Mediated cAMP Signaling Pathway of PHV-42.

Quantitative Pharmacological Efficacy

PHV-42 forms a distinct subsystem within the VIP family, exhibiting unique potency profiles depending on the target tissue[1].

Table 2: Comparative Potency of PHV-42 in Smooth Muscle Relaxation

Target Tissue / AssayPHV-42 Potency vs. PHM-27PHV-42 Potency vs. Noradrenaline / VIP
Isolated Rat Uterus 12x more potent [1]>100x more potent than noradrenaline[1][7].
Guinea Pig Trachea Significantly more potent[1]Comparable to VIP in airway relaxation.
Rat Stomach (Fundus) More potentHighly effective in reducing spontaneous tone[1][6].
Systemic Blood Pressure N/A~4x less potent than VIP in inducing hypotension[1].

Insight: The data reveals a highly specific evolutionary tuning. PHV-42 is optimized for urogenital and respiratory smooth muscle relaxation while minimizing systemic hypotensive side effects (a common dose-limiting toxicity of standard VIP).

Experimental Methodologies: Self-Validating Ex Vivo Organ Bath Protocol

To quantify the relaxant properties of PHV-42, the isolated rat uterine contraction assay is the gold standard. As an Application Scientist, I mandate a self-validating workflow . A common pitfall in organ bath assays is mistaking tissue death or hypoxia for "peptide-induced relaxation." By incorporating a KCl viability check, we mathematically validate that the tissue is fully functional prior to peptide administration.

Step-by-Step Protocol:
  • Tissue Preparation: Isolate uterine horns from estrogen-primed female rats. Clean connective tissue carefully to avoid damaging the myometrium.

  • Organ Bath Mounting: Suspend the tissue in a 10 mL organ bath containing De Jalon’s solution . Causality: De Jalon's solution has a lower calcium concentration than standard Krebs buffer, which prevents erratic, tetanic spontaneous contractions in uterine tissue, allowing for a stable baseline.

  • Equilibration: Maintain at 32°C (not 37°C, to further stabilize spontaneous rhythm) under 1g of resting tension. Aerate with 95% O₂ / 5% CO₂ for 60 minutes.

  • Self-Validation (Viability Check): Introduce 60 mM KCl to the bath. The tissue must exhibit a sharp, sustained contraction. Wash the bath 3 times with fresh De Jalon's solution and allow the tissue to return to baseline. If the tissue fails to contract to KCl, discard it; it is not viable.

  • Baseline Recording: Record spontaneous rhythmic contractions for 15 minutes.

  • Cumulative Dosing: Administer PHV-42 in cumulative half-log concentrations (from

    
     M to 
    
    
    
    M). Causality: Cumulative dosing prevents receptor desensitization artifacts and prevents mechanical disruption caused by washing the tissue between doses.
  • Data Acquisition: Measure the percentage reduction in both the amplitude and frequency of contractions relative to the baseline.

W Step1 Tissue Isolation (Rat Uterus) Step2 Organ Bath Equilibration Step1->Step2 Step3 Viability Check (KCl 60mM) Step2->Step3 Step4 Baseline Recording Step3->Step4 Step5 Cumulative Dosing (PHV-42) Step4->Step5 Step6 Data Acquisition & Analysis Step5->Step6

Self-Validating Ex Vivo Organ Bath Workflow for PHV-42.

Peptide Handling, Reconstitution, and Storage

Improper handling of large peptides like PHV-42 (42 amino acids) is the leading cause of experimental failure. Peptides are highly susceptible to oxidative degradation, hydrolysis, and adsorption to plastic surfaces.

  • Temperature Equilibration: Lyophilized peptides are highly hygroscopic[8]. Protocol: Before opening the vial, allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: Opening a cold vial in a humid lab causes immediate condensation inside the vial, leading to rapid hydrolysis of aspartic acid peptide bonds (Asp3, Asp8, Asp38).

  • Reconstitution: Reconstitute in sterile, ultra-pure water (

    
    ) to a stock concentration of 1 mg/mL. If solubility issues arise due to the pI, the addition of 0.1% Acetic Acid can protonate basic residues (Lys, Arg) to facilitate dissolution.
    
  • Prevention of Adsorption: For working dilutions, use a buffer containing 0.1% Bovine Serum Albumin (BSA). Causality: The highly amphipathic nature of PHV-42 causes it to stick to the walls of polypropylene tubes. BSA acts as a carrier protein, coating the plastic and ensuring the peptide remains in solution.

  • Storage: Aliquot the stock solution into single-use vials and store at -80°C. Never subject the peptide to repeated freeze-thaw cycles , as the formation of ice crystals physically shears the peptide backbone and degrades secondary structures[8].

References

  • QYAOBIO. "Vasoactive Intestinal Peptide - VIP Peptides." QYAOBIO Catalog. Available at:[Link]

  • Yiangou Y, et al. "Isolation, characterization, and pharmacological actions of peptide histidine valine 42, a novel prepro-vasoactive intestinal peptide-derived peptide." Journal of Biological Chemistry (1987). PubMed PMID: 3654650. Available at:[Link]

  • 华拓生物 (Otwo Biotech). "Prepro VIP (81-122) (human) - Handling and Storage." PLLABS Catalog. Available at:[Link]

  • Cambridge University Press. "The structure and expression of genes of vasoactive intestinal peptide and related peptides." Cambridge Core - Journals & Books Online. Available at:[Link]

Sources

111366-38-2 mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action and Pharmacological Profiling of CAS 111366-38-2 (Prepro-VIP 81-122 / PHV-42)

Executive Summary

CAS 111366-38-2, chemically identified as Prepro-Vasoactive Intestinal Peptide (81-122), human , and commonly designated as Peptide Histidine Valine 42 (PHV-42) , is a highly bioactive 42-amino acid neuropeptide[1][2]. Derived from the post-translational processing of the prepro-VIP precursor protein, PHV-42 functions as a potent endogenous agonist for the VPAC1 and VPAC2 receptors[3][4].

For drug development professionals and molecular pharmacologists, PHV-42 represents a critical signaling molecule. It exhibits profound smooth muscle relaxant properties—demonstrating over 100-fold greater potency than noradrenaline in specific tissue models—and plays a significant role in vasodilation and immunomodulation[2]. This whitepaper deconstructs the receptor-level mechanism of action (MoA) of PHV-42, provides quantitative pharmacological data, and outlines self-validating experimental workflows for characterizing its activity.

Molecular Identity & Physicochemical Properties

Before designing in vitro or ex vivo assays, it is crucial to understand the structural parameters of PHV-42. The peptide's extended length compared to mature VIP (28 amino acids) contributes to its unique binding kinetics and tissue-specific efficacy profiles[2][5].

Table 1: Molecular Profile of CAS 111366-38-2

ParameterSpecification
CAS Number 111366-38-2[6]
Common Names Prepro VIP (81-122), human; Peptide Histidine Valine 42 (PHV-42)[1][2]
Sequence HADGVFTSDFSKLLGQLSAKKYLESLMGKRVSSNISEDPVPV[6]
Molecular Formula C202H325N53O64S[6]
Molecular Weight ~4552.22 g/mol [7]
Target Receptors VPAC1 (VIPR1), VPAC2 (VIPR2)[3][4]

Mechanism of Action: The VPAC1/VPAC2 Signaling Axis

As a Senior Application Scientist, I emphasize that understanding the causality of a peptide's macroscopic effects requires mapping its intracellular signal transduction. PHV-42 exerts its biological effects primarily through the VPAC1 and VPAC2 receptors , which belong to the Class B1 (Secretin family) of G protein-coupled receptors (GPCRs)[3][8].

Receptor Engagement and G-Protein Coupling

Upon binding to the extracellular domain of VPAC1 or VPAC2, PHV-42 induces a conformational shift that facilitates the coupling of the receptor to the stimulatory G-protein, Gαs [3][4].

Second Messenger Cascade
  • Adenylate Cyclase (AC) Activation: The active GTP-bound Gαs subunit stimulates membrane-bound Adenylate Cyclase.

  • cAMP Accumulation: AC catalyzes the conversion of ATP to cyclic AMP (cAMP), drastically raising intracellular cAMP concentrations[4].

  • Effector Activation: cAMP serves as a pleiotropic second messenger, simultaneously activating Protein Kinase A (PKA) and the Exchange Protein directly Activated by cAMP (Epac) [3][4].

Causality of Smooth Muscle Relaxation

In smooth muscle cells (e.g., uterus, trachea, gastrointestinal tract), PKA phosphorylates specific target proteins, including Myosin Light Chain Kinase (MLCK) and various potassium channels. This phosphorylation cascade leads to hyperpolarization of the cell membrane, closure of voltage-gated Ca2+ channels, and a net decrease in intracellular calcium[4][9]. The reduction in Ca2+ uncouples the actin-myosin cross-bridge cycling, directly causing the profound smooth muscle relaxation observed upon PHV-42 administration[2].

Pathway PHV42 PHV-42 (111366-38-2) VPAC VPAC1 / VPAC2 Receptors (Class B1 GPCR) PHV42->VPAC High Affinity Binding Gas Gαs Protein Subunit VPAC->Gas Conformational Activation AC Adenylate Cyclase (AC) Gas->AC Stimulates cAMP Intracellular cAMP ↑ AC->cAMP Catalyzes ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac Epac Proteins cAMP->Epac Activates Ca2 ↓ Intracellular Ca2+ & Membrane Hyperpolarization PKA->Ca2 Phosphorylates Targets Epac->Ca2 Modulates Ion Flux Relaxation Smooth Muscle Relaxation Ca2->Relaxation Induces

Figure 1: PHV-42 mediated VPAC1/VPAC2 signaling pathway and downstream relaxation effects.

Quantitative Pharmacological Profiling

The structural extension of PHV-42 endows it with unique pharmacological kinetics compared to its truncated counterparts, such as PHM-27 (Prepro-VIP 81-107) and mature VIP. Early foundational studies by Yiangou et al. established that PHV-42 forms a distinct, highly active subsystem within the VIP peptide family[2].

Table 2: Comparative Potency in Smooth Muscle Relaxation (Isolated Rat Uterus Model)

CompoundRelative Potency (vs. Noradrenaline)Biological Effect on Spontaneous Contractions
PHV-42 (111366-38-2) > 100x more potent [2]Reduces force and frequency[2]
PHM-27 ~8.3x more potentReduces force and frequency
Noradrenaline 1x (Baseline Reference)[2]Reduces force and frequency

Note: While PHV-42 is exceptionally potent in uterine and tracheal smooth muscle, it is approximately 4-fold less potent than mature VIP in reducing systemic blood pressure[2]. This tissue-specific bias makes PHV-42 an intriguing candidate for targeted respiratory or reproductive pharmacological interventions.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, assays investigating PHV-42 must incorporate self-validating mechanisms. The following protocols utilize orthogonal readouts and specific antagonists to confirm target engagement.

Protocol 1: Ex Vivo Smooth Muscle Contractility Assay (Rat Uterus)

This functional assay measures the macroscopic physiological response to PHV-42, validating its potent relaxant properties.

  • Tissue Preparation: Isolate uterine horns from estrogen-primed female rats. Mount longitudinal strips in 10 mL organ baths containing oxygenated (95% O2 / 5% CO2) Tyrode's solution maintained at 37°C.

  • Equilibration: Apply a resting tension of 1.0 g. Allow the tissue to equilibrate for 60 minutes, washing every 15 minutes, until stable spontaneous rhythmic contractions are established.

  • Baseline Recording: Record the baseline force (amplitude) and frequency of spontaneous contractions using an isometric force transducer linked to a data acquisition system.

  • Dose-Response (Agonist): Add PHV-42 cumulatively to the bath (ranging from

    
     M to 
    
    
    
    M). Record the reduction in contractile force and frequency.
  • Self-Validation (Antagonist Control): Wash the tissue and re-equilibrate. Pre-incubate the tissue with a selective VPAC antagonist (e.g., PG 99-269 for VPAC1 or PG 99-465 for VPAC2)[9] at

    
     M for 20 minutes.
    
  • Re-challenge: Re-apply the IC50 dose of PHV-42. A blunted or abolished relaxation response confirms that the MoA is specifically mediated via VPAC receptors, ruling out off-target toxicity or non-specific membrane effects.

Protocol 2: In Vitro cAMP Accumulation Assay (HTRF)

To validate the upstream Gαs signaling cascade, a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay is recommended.

  • Cell Culture: Seed CHO cells stably expressing human VPAC1 or VPAC2 receptors into a 384-well microplate at 5,000 cells/well.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 0.5 mM IBMX for 15 minutes to prevent cAMP degradation.

  • Stimulation: Treat cells with varying concentrations of PHV-42 (

    
     to 
    
    
    
    M). Include a Forskolin (
    
    
    ) treated well as a positive control for maximum adenylate cyclase activation.
  • Detection: Add HTRF lysis buffer containing d2-labeled cAMP and cryptate-labeled anti-cAMP antibody. Incubate for 1 hour at room temperature.

  • Analysis: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the FRET ratio to quantify intracellular cAMP accumulation, establishing the EC50 for PHV-42.

Workflow Prep 1. Tissue Isolation & Mounting Equil 2. Organ Bath Equilibration Prep->Equil Base 3. Baseline Contraction Recording Equil->Base Dose 4. PHV-42 Cumulative Dosing Base->Dose Antag 5. VPAC Antagonist Pre-incubation Dose->Antag Val 6. Re-challenge (Self-Validation) Antag->Val

Figure 2: Ex vivo self-validating workflow for assessing PHV-42 smooth muscle contractility.

Conclusion

CAS 111366-38-2 (PHV-42) is a highly specialized, naturally occurring extension of the VIP family. By engaging the VPAC1/VPAC2-Gαs-cAMP-PKA signaling axis[3][4], it acts as a profoundly potent smooth muscle relaxant, particularly in uterine and respiratory tissues[2]. For drug developers, leveraging PHV-42 requires rigorous assay design—utilizing specific VPAC antagonists and precise second-messenger quantification—to fully map its tissue-specific therapeutic potential.

References

  • QYAOBIO - Vasoactive Intestinal Peptide - QYAOBIO: VIP Peptides URL:[Link]

  • PubMed (NIH) - Isolation, characterization, and pharmacological actions of peptide histidine valine 42, a novel prepro-vasoactive intestinal peptide-derived peptide URL:[Link]

  • PMC (NIH) - VPAC2 (vasoactive intestinal peptide receptor type 2) receptor deficient mice develop exacerbated experimental autoimmune encephalomyelitis URL:[Link]

  • Frontiers in Endocrinology - Therapeutic potential of vasoactive intestinal peptide and its receptor VPAC2 in type 2 diabetes URL:[Link]

  • Frontiers in Cellular Neuroscience - VPAC Receptor Subtypes Tune Purinergic Neuron-to-Glia Communication in the Murine Submucosal Plexus URL:[Link]

  • Oxford Academic - Origin and Function of the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP)/Glucagon Superfamily URL:[Link]

Sources

Unveiling CAS 111366-38-2 (PHV-42): Structural Dynamics, Mechanism of Action, and Experimental Workflows in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuroendocrinology and peptide drug development, CAS 111366-38-2 represents a highly potent, naturally occurring vasoactive peptide. Commonly known as Prepro-VIP (81-122) or Peptide Histidine Valine 42 (PHV-42) , this 42-amino acid sequence is a critical cleavage product of the prepro-vasoactive intestinal peptide (prepro-VIP) precursor[1]. For drug development professionals targeting smooth muscle relaxant pathways, respiratory conditions, or reproductive pharmacology, understanding the structural nomenclature, receptor dynamics, and handling protocols of PHV-42 is paramount. This whitepaper provides an authoritative guide to the chemical identity, pharmacodynamics, and self-validating experimental methodologies associated with this unique peptide.

Chemical Identity & Structural Nomenclature

While large peptides are often referred to by their trivial names or sequence abbreviations in literature, their formal IUPAC nomenclature is dictated by the systematic sequencing of their amino acyl radicals from the N-terminus to the C-terminus.

  • CAS Registry Number: 111366-38-2[2]

  • Trivial Names: Prepro VIP (81-122), human; Peptide Histidine Valine 42 (PHV-42)[3]

  • Molecular Formula: ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    
    
  • Molecular Weight: 4552.13 g/mol [4]

  • Amino Acid Sequence: HADGVFTSDFSKLLGQLSAKKYLESLMGKRVSSNISEDPVPV[5]

Systematic IUPAC Name:

L-histidyl-L-alanyl-L-aspartyl-glycyl-L-valyl-L-phenylalanyl-L-threonyl-L-seryl-L-aspartyl-L-phenylalanyl-L-seryl-L-lysyl-L-leucyl-L-leucyl-glycyl-L-glutaminyl-L-leucyl-L-seryl-L-alanyl-L-lysyl-L-lysyl-L-tyrosyl-L-leucyl-L-glutamyl-L-seryl-L-leucyl-L-methionyl-glycyl-L-lysyl-L-arginyl-L-valyl-L-seryl-L-seryl-L-asparaginyl-L-isoleucyl-L-seryl-L-glutamyl-L-aspartyl-L-prolyl-L-valyl-L-prolyl-L-valine

Biological Significance & Receptor Pharmacology

PHV-42 is derived from the translation and subsequent proteolytic processing of the VIP precursor protein (UniProt P01282). Fast atom bombardment mapping and reverse-phase chromatography have confirmed that PHV-42 forms a distinct subsystem within the VIP family[1].

Mechanistically, PHV-42 exerts its biological effects by binding to the VPAC1 and VPAC2 receptors—Class B1 G protein-coupled receptors (GPCRs). Upon ligand binding, these receptors undergo a conformational shift that activates the


 protein subunit. This activation stimulates adenylyl cyclase (AC), leading to a rapid intracellular accumulation of cyclic AMP (cAMP). The elevated cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates downstream targets that lower intracellular calcium levels, culminating in profound smooth muscle relaxation.

G PHV42 PHV-42 (CAS 111366-38-2) Receptors VPAC1 / VPAC2 Receptors PHV42->Receptors Binds Gprotein Gαs Protein Activation Receptors->Gprotein Conf. Change AC Adenylyl Cyclase (AC) Gprotein->AC Stimulates cAMP ↑ cAMP Production AC->cAMP Catalyzes ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Effect Smooth Muscle Relaxation (Uterus, Trachea) PKA->Effect Phosphorylation Cascade

Figure 1: PHV-42 (Prepro-VIP 81-122) GPCR signaling pathway mediating smooth muscle relaxation.

Quantitative Pharmacodynamics

PHV-42 exhibits highly tissue-specific potency profiles. It is remarkably effective in reproductive and respiratory tissues, often outperforming its truncated counterparts like Peptide Histidine Methionine (PHM) and classic neurotransmitters like noradrenaline[1].

CompoundTarget Tissue / AssayRelative Potency / EffectReference
PHV-42 Rat Uterus (Spontaneous Contraction)>100x more potent than noradrenalineYiangou et al., 1987[1]
PHV-42 Rat Uterus (Spontaneous Contraction)12x more potent than PHM (prepro-VIP 81-107)Yiangou et al., 1987[1]
PHV-42 Guinea Pig Trachea (Relaxation)Significantly more potent than PHMYiangou et al., 1987[1]
PHV-42 Systemic Blood Pressure (In vivo)~4-fold less potent than native VIPYiangou et al., 1987[1]

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols have been designed with built-in causality and self-validation mechanisms.

Protocol 1: Ex Vivo Uterine Contractility Assay (Organ Bath)

This assay measures the ability of PHV-42 to reduce the force and frequency of spontaneous uterine contractions[3].

  • Step 1: Tissue Preparation. Isolate uterine horns from female rats primed with estrogen (0.5 mg/kg, s.c.) 48 hours prior to the experiment.

    • Causality: Estrogen priming is mandatory to synchronize the estrous cycle and upregulate gap junctions, ensuring robust, rhythmic, and highly reproducible spontaneous contractions.

  • Step 2: Organ Bath Setup. Suspend the tissue in 10 mL organ baths containing De Jalon's solution maintained at 32°C, continuously aerated with 95%

    
     / 5% 
    
    
    
    .
    • Causality: De Jalon's solution has a lower calcium concentration than standard Tyrode's, which prevents tetanic spasms and maintains a steady baseline rhythm suitable for measuring relaxation.

  • Step 3: Peptide Administration. Apply PHV-42 cumulatively (

    
     to 
    
    
    
    M). All dilutions must be prepared in low-protein-binding tubes with 0.1% BSA.
    • Causality: As a 42-residue amphipathic peptide, PHV-42 is highly susceptible to adsorption on plastic surfaces. BSA acts as a carrier to prevent loss of effective molarity.

  • Self-Validation: Run a parallel vehicle-only control to rule out mechanical artifacts from volume addition. Conclude the assay by adding

    
     M native VIP as a positive control to confirm tissue viability and receptor responsiveness.
    
Protocol 2: Intracellular cAMP Accumulation Assay

A high-throughput, self-validating workflow for quantifying the biochemical activation of VPAC receptors by PHV-42.

Workflow Step1 Step 1: Cell Preparation CHO cells expressing VPAC1/2 Seed at 10^4 cells/well Step2 Step 2: IBMX Incubation Add 0.5 mM IBMX for 15 min (Prevents cAMP degradation) Step1->Step2 Step3 Step 3: PHV-42 Treatment Dose-response: 10^-12 to 10^-6 M Incubate 30 min at 37°C Step2->Step3 Step4 Step 4: Cell Lysis Add lysis buffer Release intracellular cAMP Step3->Step4 Step5 Step 5: Quantification Competitive ELISA or TR-FRET Measure luminescence/fluorescence Step4->Step5 Validation Validation & Controls Positive: VIP (10^-7 M) Negative: Scrambled Peptide Validation->Step3 Applied alongside

Figure 2: Self-validating experimental workflow for quantifying PHV-42 induced cAMP accumulation.

  • Step 1: Seed CHO-K1 cells stably expressing human VPAC1/VPAC2 at

    
     cells/well in a 384-well plate.
    
  • Step 2: Pre-incubate cells with assay buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes.

    • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. By preventing the hydrolysis of cAMP into AMP, IBMX ensures that the measured signal strictly reflects the rate of adenylyl cyclase activation driven by the PHV-42 ligand, eliminating noise from variable PDE activity.

  • Step 3: Stimulate cells with a dose-response range of PHV-42 (

    
     to 
    
    
    
    M) for 30 minutes at 37°C.
  • Step 4 & 5: Lyse cells and quantify using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP kit.

  • Self-Validation: A scrambled 42-amino acid peptide sequence must be utilized as a negative control to verify that cAMP elevation is sequence-specific and not an artifact of generic peptide charge or length. Native VIP serves as the positive control to validate the dynamic range of the TR-FRET assay.

References

  • Yiangou Y, et al. (1987). Isolation, characterization, and pharmacological actions of peptide histidine valine 42, a novel prepro-vasoactive intestinal peptide-derived peptide. Journal of Biological Chemistry, 262(29):14010-3.

  • MedChemExpress. Prepro VIP (81-122), human (CAS 111366-38-2) Product Data Sheet.

  • UniProt Consortium. VIP_HUMAN (P01282) - Vasoactive intestinal peptide.

  • ChemicalBook. Peptide histidine valine 42 | 111366-38-2.

Sources

Technical Whitepaper: Solubility Profiling & Handling of PHV-42 (CAS 111366-38-2)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile and physicochemical characterization of Peptide Histidine Valine 42 (PHV-42) , identified by CAS Registry Number 111366-38-2 .

Executive Summary

Substance Identity: Prepro-Vasoactive Intestinal Peptide (81-122) Common Name: Peptide Histidine Valine 42 (PHV-42) CAS Registry Number: 111366-38-2 Molecular Formula: C₂₀₂H₃₂₅N₅₃O₆₄S Molecular Weight: ~4552.13 Da[1][2][3]

PHV-42 is a 42-amino acid bioactive peptide derived from the proteolytic processing of the Prepro-VIP precursor. It is co-secreted with Vasoactive Intestinal Peptide (VIP) and exhibits potent biological activity, notably the inhibition of uterine contractions. As a large, hydrophilic peptide containing specific hydrophobic domains and a methionine residue, its solubility profile is governed by pH-dependent ionization and oxidation sensitivity. This guide provides a scientifically rigorous approach to its solubilization, stability maintenance, and experimental handling.

Physicochemical Characterization

Understanding the primary sequence is prerequisite to predicting solubility behavior. The amphipathic nature of PHV-42 dictates its interaction with aqueous and organic solvents.

Sequence Analysis

Sequence: His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Phe-Ser-Lys-Leu-Leu-Gly-Gln-Leu-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Met-Gly-Lys-Arg-Val-Ser-Ser-Asn-Ile-Ser-Glu-Asp-Pro-Val-Pro-Val[4][5]

Calculated Properties
PropertyValueImplication for Solubility
Isoelectric Point (pI) ~7.8 - 8.2 (Estimated)Critical: Solubility is lowest near pH 8.0. Avoid dissolving in buffers at this exact pH.
Net Charge (pH 7.0) ~ +1 to +2Cationic character aids solubility in neutral to slightly acidic media.
Hydrophobicity Moderate (GRAVY ~ -0.2)Generally water-soluble, but contains hydrophobic patches (Leu/Val/Phe) that may drive aggregation at high concentrations.
Oxidation Potential High (Met-27)Risk: Methionine is susceptible to oxidation to sulfoxide, altering solubility and potency.

Solubility Profile

Aqueous Solubility

PHV-42 exhibits high aqueous solubility (>1 mg/mL) in properly selected media. However, "water soluble" is an oversimplification that leads to experimental variability.

  • Water (H₂O): Highly soluble in sterile, deionized water. The intrinsic pH of unbuffered water (often ~5.5 due to dissolved CO₂) is favorable as it is below the pI.

  • Acidic Buffers (pH < 6.0): Optimal. The protonation of Histidine and Lysine residues ensures electrostatic repulsion, preventing aggregation.

  • Basic Buffers (pH > 9.0): Soluble, but risk of deamidation (Asn/Gln residues) increases. Use only if necessary for specific assays.

  • Physiological pH (7.4): Soluble, but proximity to pI (~8.0) increases the risk of slow precipitation or aggregation over time.

Organic Solvent Compatibility

For stock solutions intended for dilution into aqueous assays:

  • DMSO (Dimethyl Sulfoxide): Excellent solvent. Recommended for freezing stock aliquots to prevent ice crystal formation damage.

  • Acetonitrile (ACN): Compatible (used in HPLC purification).

  • Ethanol/Methanol: Not recommended as primary solvents due to potential for inducing conformational precipitation.

Stability in Solution
  • Methionine Oxidation: The Met-27 residue is a stability liability. Solutions should be degassed or prepared with buffers containing chelators (EDTA) if metal ions are present.

  • Adsorption: As a 42-mer, PHV-42 adheres to glass and standard plastics. Low-retention polypropylene tips and tubes are mandatory.

Experimental Protocols

Standard Reconstitution Protocol

Objective: Prepare a 1 mg/mL stock solution with maximum stability.

  • Equilibration: Allow the lyophilized vial to reach room temperature (prevent condensation).

  • Solvent Selection: Use Sterile Water for Injection or 0.1% Acetic Acid .

    • Why Acetic Acid? It ensures a pH well below the pI, maximizing solubility and inhibiting bacterial growth.

  • Dissolution: Add the calculated volume of solvent to the vial.

    • Technique: Do NOT vortex vigorously. Vortexing introduces air bubbles (oxidation risk) and shear stress. Use gentle swirling or pipetting up and down.

  • Clarification: If the solution appears cloudy (rare), sonicate briefly (5-10 seconds) in a water bath. If cloudiness persists, adjust pH away from 8.0.

  • Aliquot & Storage: Immediately aliquot into single-use volumes (e.g., 50 µL) in low-bind tubes. Flash freeze in liquid nitrogen and store at -80°C.

Concentration Verification

Standard A280 measurement is unreliable for PHV-42 due to the lack of Tryptophan.

  • Tyrosine (Tyr-22): The single Tyr residue provides a low extinction coefficient (

    
    ).
    
  • Recommended Method: Use a BCA Protein Assay or Amino Acid Analysis (AAA) for precise quantification.

  • Alternative: Absorbance at 205 nm (peptide bond) is sensitive but requires a buffer with low UV transparency (e.g., water or phosphate, not Tris).

Visualization: Solubility & Handling Workflow

The following diagram illustrates the decision logic for reconstituting and handling PHV-42 to ensure experimental integrity.

PHV42_Workflow Start Lyophilized PHV-42 (CAS 111366-38-2) SolventSelect Select Solvent Start->SolventSelect Water Sterile Water (pH ~5.5) SolventSelect->Water Standard Acid 0.1% Acetic Acid (Recommended) SolventSelect->Acid Optimal Stability Buffer PBS pH 7.4 (Caution: Near pI) SolventSelect->Buffer Immediate Use Only Dissolve Dissolve: Gentle Swirl NO Vortexing Water->Dissolve Acid->Dissolve Buffer->Dissolve Check Visual Inspection Dissolve->Check Clear Clear Solution Check->Clear Cloudy Cloudy/Precipitate Check->Cloudy Quant Quantification: BCA Assay or A205 Clear->Quant Fix Sonicate (5s) or Adjust pH < 6 Cloudy->Fix Fix->Clear Store Aliquot (Low-Bind) Store -80°C Quant->Store

Figure 1: Decision tree for the reconstitution and storage of PHV-42, emphasizing pH control to avoid isoelectric precipitation.

References

  • Yiangou, Y., et al. (1987).[2][3] "Isolation, characterization, and pharmacological actions of peptide histidine valine 42, a novel prepro-vasoactive intestinal peptide-derived peptide."[2] Journal of Biological Chemistry, 262(29), 14010-14013.[2] Link

  • MedChemExpress. "Prepro VIP (81-122), human - Product Information." Link

  • Uniprot. "P01282 - VIP_HUMAN (Vasoactive intestinal polypeptide)." Link

  • United States Biological. "Vasoactive Intestinal Peptide (VIP), Prepro (81-122) - Technical Data." Link

Sources

Theoretical Properties and Pharmacological Profiling of Prepro-VIP (81-122)[CAS: 111366-38-2]

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development increasingly targets neuroendocrine pathways, understanding the precise mechanistic behavior of endogenous peptide hormones is critical. CAS 111366-38-2 corresponds to Prepro-VIP (81-122) , a 42-amino acid peptide derived from the prepro-vasoactive intestinal peptide (prepro-VIP) precursor[1][2]. In the scientific literature, it is prominently designated as Peptide Histidine Valine 42 (PHV-42) [3][4]. First isolated and characterized from an adrenal pheochromocytoma, PHV-42 forms a distinct, highly active subsystem within the VIP family of neuropeptides, exhibiting profound tissue-specific smooth muscle relaxation properties[4].

This technical guide synthesizes the structural biology, receptor pharmacology, and validated experimental methodologies required to accurately study PHV-42 in preclinical models.

Molecular Identity & Structural Biology

PHV-42 is a structurally complex peptide that extends beyond the sequence of the more commonly known Peptide Histidine Methionine (PHM-27).

  • Sequence: HADGVFTSDFSKLLGQLSAKKYLESLMGKRVSSNISEDPVPV[2]

  • Empirical Formula: C₂₀₂H₃₂₅N₅₃O₆₄S[2]

  • Length: 42 Amino Acids

Biosynthesis and Enzymatic Processing

The prepro-VIP precursor undergoes tissue-specific proteolytic cleavage. While standard processing yields PHM-27 and standard VIP, alternative prohormone convertase activity preserves a C-terminal extension on the PHM sequence, generating the 42-residue PHV-42[4].

PreproVIP_Processing PreproVIP Prepro-VIP Precursor (170 aa) Cleavage Prohormone Convertases (Proteolytic Cleavage) PreproVIP->Cleavage PHM27 PHM-27 (Prepro-VIP 81-107) Cleavage->PHM27 PHV42 PHV-42 / CAS: 111366-38-2 (Prepro-VIP 81-122) Cleavage->PHV42 Alternative Processing VIP VIP (Prepro-VIP 125-152) Cleavage->VIP

Proteolytic cleavage pathway of Prepro-VIP yielding PHV-42.

Receptor Pharmacology & Mechanistic Pathways

PHV-42 functions primarily through the activation of VPAC receptors (VPAC1 and VPAC2) , which are Class B1 G-protein-coupled receptors (GPCRs).

Upon ligand binding, these receptors couple to Gαs proteins. This interaction stimulates adenylate cyclase to convert ATP into cyclic AMP (cAMP). The subsequent accumulation of cAMP activates Protein Kinase A (PKA), which phosphorylates target proteins (such as myosin light chain kinase and various ion channels), ultimately resulting in potent smooth muscle relaxation[4].

PHV42_Signaling PHV42 PHV-42 (Ligand) VPAC VPAC1 / VPAC2 Receptors PHV42->VPAC Gs Gαs Protein Activation VPAC->Gs AC Adenylate Cyclase (AC) Gs->AC cAMP cAMP Accumulation AC->cAMP ATP conversion PKA Protein Kinase A (PKA) Activation cAMP->PKA Relaxation Smooth Muscle Relaxation PKA->Relaxation Phosphorylation of MLCK/Ion Channels

VPAC receptor-mediated cAMP/PKA signaling cascade by PHV-42.

Comparative Efficacy and Tissue Specificity

Pharmacological profiling reveals that PHV-42 exhibits profound, tissue-specific potency, particularly in smooth muscle beds. In isolated rat uterus models, PHV-42 significantly reduces both the force and frequency of spontaneous contractions[3][4]. Notably, it may be the most biologically active product of prepro-VIP in specific tissues like the uterus and trachea[4].

Quantitative Pharmacological Profile
Compound / LigandTarget Tissue / AssayRelative Potency / Physiological EffectReference
PHV-42 (111366-38-2) Rat Uterus (Spontaneous Contraction)>100x more potent than Noradrenaline[4][5]
PHV-42 (111366-38-2) Rat Uterus (Spontaneous Contraction)12x more potent than PHM-27[4]
PHV-42 (111366-38-2) Guinea Pig Trachea (Smooth Muscle)Higher relaxation potency than PHM-27[4]
PHV-42 (111366-38-2) Systemic Blood Pressure (In Vivo)~4-fold less potent than VIP[4]
PHV-42 (111366-38-2) Human Prolactin Secretion (In Vivo)Less active than VIP in stimulating release[6]

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. As an application scientist, I emphasize not just the steps, but the causality behind the assay conditions.

Protocol 1: Ex Vivo Uterine Contractility Assay (Organ Bath)

Objective: Quantify the tocolytic (anti-contraction) efficacy of PHV-42.

  • Tissue Preparation: Isolate uterine horns from estrogen-primed female Wistar rats.

    • Causality: Estrogen priming synchronizes the estrous cycle and upregulates gap junctions, ensuring robust and consistent spontaneous contractions necessary for a reliable baseline.

  • Organ Bath Setup: Mount tissue strips in 10 mL organ baths containing Krebs-Henseleit solution (pH 7.4) maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.

    • Causality: This specific buffer and aeration ratio maintain physiological osmolarity, pH, and tissue viability over extended experimental windows.

  • Equilibration: Apply a resting tension of 1.0 g and allow tissues to equilibrate for 60 minutes, washing every 15 minutes.

    • Causality: Prevents tachyphylaxis and establishes a stable baseline of spontaneous rhythmic contractions, acting as an internal control for tissue health.

  • Dose-Response Curve: Add PHV-42 cumulatively (10⁻¹⁰ to 10⁻⁶ M). Measure the reduction in amplitude and frequency of contractions using an isometric force transducer.

  • Validation & Trustworthiness: Utilize noradrenaline as a positive control for relaxation. Benchmarking against a known standard validates the assay's sensitivity and confirms the >100-fold relative potency of PHV-42.

Protocol 2: In Vitro cAMP Accumulation Assay (Signaling Validation)

Objective: Validate the Gαs-coupled receptor activation by PHV-42.

  • Cell Culture: Seed CHO cells stably expressing human VPAC1 or VPAC2 receptors in 96-well microplates.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 20 minutes.

    • Causality: IBMX inhibits phosphodiesterases, preventing the degradation of newly synthesized cAMP. This amplifies the assay signal and ensures transient receptor activation is captured.

  • Ligand Stimulation: Treat cells with varying concentrations of PHV-42 (1 pM to 1 μM) for 30 minutes at 37°C.

  • Lysis and Detection: Lyse cells and quantify cAMP using a competitive TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) immunoassay.

    • Causality & Trustworthiness: TR-FRET eliminates background auto-fluorescence and provides a ratiometric readout, ensuring high sensitivity and absolute trustworthiness of the pharmacological dose-response data.

References

  • Yiangou Y, et al. "Isolation, characterization, and pharmacological actions of peptide histidine valine 42, a novel prepro-vasoactive intestinal peptide-derived peptide." Journal of Biological Chemistry (1987). URL:[Link]

  • QYAOBIO. "Vasoactive Intestinal Peptide - Sequence and Formula Data." URL: [Link]

  • Yiangou Y, et al. "Infusion of prepro-VIP derived peptides in man: effect on secretion of prolactin." Journal of Clinical Endocrinology and Metabolism (1987). URL:[Link]

Sources

Methodological & Application

Application Note: Using Prepro VIP (81-122) / PHV-42 (CAS 111366-38-2) in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol details the use of Prepro VIP (81-122) , also known as PHV-42 (Peptide Histidine Valine 42), in cell culture systems. This guide is designed for researchers investigating neuropeptide signaling, smooth muscle physiology, and immunomodulation.

Part 1: Introduction & Mechanism of Action

Compound Identity

  • CAS Number : 111366-38-2[1][2][3][4][5]

  • Common Name : Prepro VIP (81-122), PHV-42 (Peptide Histidine Valine 42)[4][6]

  • Chemical Nature : A 42-amino acid peptide derived from the human prepro-vasoactive intestinal peptide (prepro-VIP) precursor.[4][7]

  • Sequence : His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Phe-Ser-Lys-Leu-Leu-Gly-Gln-Leu-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Met-Gly-Lys-Arg-Val-Ser-Ser-Asn-Ile-Ser-Glu-Asp-Pro-Val-Pro-Val

Biological Context PHV-42 is a bioactive peptide generated from the alternative processing of the prepro-VIP precursor.[7] While the precursor typically yields VIP and PHM-27 (Peptide Histidine Methionine), specific tissues (e.g., uterus, trachea) process the precursor to yield PHV-42, which is an C-terminally extended form of PHM-27.[7]

Mechanism of Action PHV-42 functions as a potent agonist for the VPAC family of G-protein coupled receptors (VPAC1 and VPAC2). Upon binding, it triggers the Gs-protein signaling cascade :

  • Receptor Activation : PHV-42 binds VPAC1/VPAC2.

  • G-Protein Coupling : Activation of the Gαs subunit.

  • Effector Stimulation : Adenylyl Cyclase (AC) converts ATP to cAMP.

  • Signal Propagation : Increased cAMP activates Protein Kinase A (PKA), leading to phosphorylation of downstream targets (e.g., CREB, ion channels).

Key Physiological Effects :

  • Smooth Muscle Relaxation : Potent inhibitor of spontaneous contractions (e.g., uterine smooth muscle), often exceeding the potency of PHM-27.[7]

  • Immunomodulation : Inhibits lymphocyte proliferation and Natural Killer (NK) cell activity.

Part 2: Preparation & Handling[10]

Reconstitution Protocol

Peptides are susceptible to degradation and adsorption. Strict adherence to this protocol is required to maintain bioactivity.

  • Solvent : Sterile, endotoxin-free water or PBS (pH 7.4).

  • Stock Concentration : Prepare a 100 µM (10^-4 M) master stock.

    • Calculation: Molecular Weight of PHV-42 ≈ 4500 Da (check specific lot MW).

    • To make 100 µL of 100 µM stock, dissolve ~45 µg of peptide in 100 µL solvent.

  • Dissolution : Vortex gently. If the peptide does not dissolve, add 1-2 µL of 0.1 M Acetic Acid (for basic peptides) or NH4OH (for acidic peptides), though PHV-42 is generally soluble in neutral buffers.

Storage & Stability
  • Lyophilized : Store at -20°C (stable for 1-2 years).

  • In Solution : Aliquot immediately after reconstitution.

    • Short-term : 4°C for < 24 hours.

    • Long-term : -80°C. Avoid freeze-thaw cycles.

  • Carrier Protein : For low concentrations (< 1 µM) in working solutions, add 0.1% BSA (Bovine Serum Albumin) to prevent adsorption to plasticware.

Part 3: Cell Culture Protocols

Experiment A: cAMP Accumulation Assay (Signaling Validation)

Objective : To verify PHV-42 receptor activation in VPAC-expressing cells (e.g., T84, MCF-7, or CHO-VPAC transfectants).

Materials :

  • VPAC+ Cell Line

  • IBMX (Phosphodiesterase inhibitor, 0.5 mM)

  • cAMP ELISA Kit

  • PHV-42 Stock (100 µM)

Step-by-Step Protocol :

  • Seeding : Plate cells at 5 x 10^4 cells/well in a 24-well plate. Incubate overnight.

  • Starvation : Replace media with serum-free media for 2 hours.

  • Pre-treatment : Add IBMX (0.5 mM) for 30 minutes to prevent cAMP degradation.

  • Treatment : Add PHV-42 to cells.

    • Dose Response : 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM.

    • Controls : Vehicle (PBS), Positive Control (Forskolin 10 µM or VIP 100 nM).

  • Incubation : Incubate for 15–30 minutes at 37°C. (GPCR signaling is rapid).

  • Lysis : Aspirate media and immediately add 0.1 M HCl (or kit-specific lysis buffer).

  • Quantification : Measure cAMP levels via ELISA.

Experiment B: Lymphocyte Proliferation Assay (Functional Readout)

Objective : To assess the immunomodulatory (inhibitory) effect of PHV-42.

Materials :

  • Murine Splenocytes or Human PBMCs.

  • Mitogen: Concanavalin A (ConA) or Phytohemagglutinin (PHA).

  • MTT or CCK-8 Cell Viability Kit.

Step-by-Step Protocol :

  • Isolation : Isolate lymphocytes and suspend in RPMI-1640 + 10% FBS.

  • Seeding : Plate 2 x 10^5 cells/well in a 96-well plate (100 µL volume).

  • Stimulation : Add Mitogen (e.g., ConA at 2.5 µg/mL) to induce proliferation.

  • Treatment : Simultaneously treat with PHV-42.

    • Concentrations : 10 nM, 100 nM, 1 µM.

    • Replicates : Triplicate wells per condition.

  • Incubation : Culture for 48–72 hours at 37°C, 5% CO2.

  • Readout :

    • Add 10 µL MTT reagent (5 mg/mL). Incubate 4 hours.

    • Solubilize formazan crystals.

    • Measure Absorbance at 570 nm.

    • Result: Expect dose-dependent inhibition of proliferation compared to ConA-only control.

Part 4: Visualization (Pathways & Workflows)

Diagram 1: PHV-42 Signaling Pathway

This diagram illustrates the mechanism by which PHV-42 activates the Gs-cAMP-PKA axis.

PHV42_Signaling PHV42 PHV-42 (Ligand) (CAS 111366-38-2) VPAC VPAC1 / VPAC2 Receptor (GPCR) PHV42->VPAC Binds Gs Gs Protein (Heterotrimeric) VPAC->Gs Activates AC Adenylyl Cyclase (Effector) Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Catalyzes conversion of ATP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response: Smooth Muscle Relaxation Immune Modulation PKA->Response Phosphorylation Cascade

Caption: PHV-42 binds VPAC receptors, activating Gs-protein and Adenylyl Cyclase to increase cAMP.[1][2][4][6][7][8][9][10][11]

Diagram 2: Experimental Workflow for cAMP Assay

A visual guide to the validation protocol described in Part 3.

Workflow Step1 1. Seed Cells (VPAC+ Line) Overnight Step2 2. Pre-treat IBMX (0.5 mM) 30 min Step1->Step2 Step3 3. Treat PHV-42 (0.1 nM - 1 µM) 15-30 min Step2->Step3 Step4 4. Lysis 0.1 M HCl Step3->Step4 Step5 5. ELISA Measure cAMP Step4->Step5

Caption: Step-by-step workflow for assessing PHV-42 activity via cAMP accumulation.

Part 5: Data Summary & Troubleshooting

Expected Results Table
Assay TypeReadoutControl (Basal)PHV-42 Treatment (High Dose)Interpretation
cAMP ELISA pmol/mL cAMPLow (< 5 pmol/mL)High (> 50 pmol/mL)Successful receptor activation (Agonist effect).
Proliferation OD 570nm (MTT)High (with Mitogen)Reduced (30-50% inhibition)Immunosuppressive activity.
Muscle Tension Force (g)Spontaneous contractionsFlatline / Reduced amplitudeSmooth muscle relaxation.
Troubleshooting Guide
  • Low Bioactivity :

    • Cause: Peptide adsorption to plastic.

    • Solution: Ensure 0.1% BSA is present in dilution buffers. Use polypropylene tubes, not polystyrene.

  • Inconsistent Replicates :

    • Cause: Inaccurate pipetting of viscous stock or cell clumping.

    • Solution: Vortex stock thoroughly. Ensure single-cell suspension before seeding.

  • No Effect Observed :

    • Cause: Lack of receptor expression.

    • Solution: Confirm VPAC1/2 expression in your cell line via Western Blot or qPCR before starting.

Part 6: References

  • Yiangou, Y., et al. (1987). "Isolation, characterization, and pharmacological actions of peptide histidine valine 42, a novel prepro-vasoactive intestinal peptide-derived peptide."[6] Journal of Biological Chemistry, 262(29), 14010-14013.

  • Gomariz, R. P., et al. (1990). "Effects of prepro-vasoactive intestinal peptide-derived peptides on the murine immune response." Journal of Neuroimmunology, 30(2-3), 115-122.

  • Harmar, A. J., et al. (1998). "International Union of Pharmacology. XVIII. Nomenclature of receptors for vasoactive intestinal peptide and pituitary adenylate cyclase-activating polypeptide." Pharmacological Reviews, 50(2), 265-270.

  • Uniprot Consortium. "VIP peptides - Homo sapiens (Human)." UniProtKB - P01282.[11]

Sources

Application Note: Prepro VIP (81-122) / PHV-42

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Prepro VIP (81-122) / Peptide Histidine Valine 42 (PHV-42) Experimental Protocol Content Type: Detailed Application Note & Protocol Audience: Neuropeptide Researchers, Pharmacologists, and Biochemists

Systematic Characterization and Functional Bioassays for Vasoactive Intestinal Peptide Precursors

Executive Summary & Molecule Profile

CAS Number: 111366-38-2 Common Name: Prepro VIP (81-122), Peptide Histidine Valine 42 (PHV-42) Sequence: His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Phe-Ser-Lys-Leu-Leu-Gly-Gln-Leu-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Met-Gly-Lys-Arg-Val-Ser-Ser-Asn-Ile-Ser-Glu-Asp-Pro-Val-Pro-Val Molecular Weight: ~4552.1 Da[1]

Scientific Context: Prepro VIP (81-122), also known as PHV-42, is a biologically active peptide derived from the post-translational processing of the prepro-vasoactive intestinal peptide (prepro-VIP) precursor. Unlike the shorter Peptide Histidine Methionine (PHM-27) or the classic Vasoactive Intestinal Peptide (VIP), PHV-42 contains a C-terminal extension that confers unique pharmacokinetic properties and receptor binding profiles. It acts as a potent relaxant of smooth muscle and a vasodilator, exhibiting high affinity for VIP receptors (VPAC1/VPAC2).

This guide details the protocols for the handling, solubilization, and functional validation of PHV-42 using both classical organ bath bioassays and modern GPCR signaling assays.

Handling & Storage Protocols (Critical)

Peptides are susceptible to aggregation, oxidation (Met residues), and adsorption to surfaces. Strict adherence to these steps is required to maintain bioactivity.

A. Lyophilized Storage
  • Temperature: Store at -20°C (short term < 3 months) or -80°C (long term).

  • Desiccation: Keep vials in a desiccator. Allow vials to equilibrate to room temperature before opening to prevent condensation and hydrolysis.

B. Reconstitution & Stock Solution

Solubility Profile: PHV-42 is a large, hydrophilic peptide but contains hydrophobic domains. Recommended Solvent: Sterile, endotoxin-free water or 0.1% Acetic Acid (to prevent oxidation of Methionine).

Protocol:

  • Centrifuge: Briefly spin the vial (3,000 x g, 10 sec) to pellet the lyophilized powder.

  • Solvent Addition: Add sterile 0.1% Acetic Acid to achieve a concentration of 1 mg/mL (approx. 220 µM) .

    • Note: Avoid basic buffers (Tris, pH > 8.0) initially, as they promote deamidation.

  • Dissolution: Vortex gently for 30 seconds. If particulates persist, sonicate for 10 seconds in a water bath.

  • Aliquot: Divide into single-use aliquots (e.g., 20 µL) in low-protein-binding polypropylene tubes.

  • Freeze: Snap-freeze in liquid nitrogen and store at -80°C. Do not freeze-thaw more than once.

Experimental Protocol: Isolated Rat Uterus Bioassay

The "Gold Standard" assay for PHV-42 activity, demonstrating its potency in inhibiting spontaneous smooth muscle contractions.

A. Principle

PHV-42 activates VPAC receptors on smooth muscle cells, increasing intracellular cAMP and inducing relaxation (inhibition of spontaneous contractions).

B. Materials
  • Tissue: Uterine horns from Wistar rats (estrogen-primed 24h prior with 100 µg Diethylstilbestrol).

  • Buffer: De Jalon’s solution (NaCl 154 mM, KCl 5.6 mM, CaCl₂ 0.4 mM, NaHCO₃ 5.9 mM, Glucose 2.8 mM).

  • Equipment: Organ bath system (5-10 mL), Isometric force transducer, Data acquisition system (e.g., LabChart).

C. Step-by-Step Workflow
  • Tissue Harvest:

    • Euthanize rat and rapidly excise uterine horns.

    • Place immediately in oxygenated (95% O₂ / 5% CO₂) De Jalon’s solution at room temperature.

    • Clean connective tissue and cut into 1.5 cm strips.

  • Mounting:

    • Mount strips vertically in the organ bath containing De Jalon’s solution at 30°C .

    • Apply a resting tension of 1.0 g .

    • Equilibrate for 60 minutes, washing every 15 minutes.

  • Induction of Spontaneous Activity:

    • Wait for regular, spontaneous rhythmic contractions to establish (amplitude should be stable).

  • Dosing (Cumulative or Single Bolus):

    • Control: Record 5 minutes of stable baseline contractions.

    • Treatment: Add PHV-42 to the bath to achieve final concentrations of 0.1 nM to 100 nM .

    • Note: PHV-42 is ~100x more potent than norepinephrine in this specific tissue.

  • Data Quantification:

    • Measure the Integral of Contractile Force (AUC) or Frequency of Contractions over a 5-minute post-dose window.

    • Calculate % Inhibition relative to the pre-dose baseline.

Experimental Protocol: cAMP Accumulation Assay (Cell-Based)

For precise determination of EC50 values using transfected cells or cell lines naturally expressing VPAC receptors (e.g., HT-29 or SUP-T1).

A. Workflow Diagram

cAMP_Assay Cells Cell Seeding (HT-29 or CHO-VPAC1) 2,000 cells/well Starve Serum Starvation (2 hours) Cells->Starve IBMX Add IBMX (PDE Inhibitor) 30 min pre-inc Starve->IBMX Prevent cAMP degradation Treat Treat with PHV-42 (10^-12 to 10^-6 M) 30 min @ 37°C IBMX->Treat Lysis Cell Lysis & cAMP Detection (TR-FRET / ELISA) Treat->Lysis Data Data Analysis Sigmoidal Dose-Response Lysis->Data

Figure 1: Workflow for cAMP accumulation assay to determine PHV-42 receptor potency.

B. Detailed Procedure
  • Cell Preparation: Seed HT-29 cells (human colon adenocarcinoma, endogenous VPAC1) in a 384-well white plate (2,000 cells/well). Incubate overnight.

  • Buffer Prep: Prepare Stimulation Buffer: HBSS + 5 mM HEPES + 0.1% BSA + 0.5 mM IBMX (3-isobutyl-1-methylxanthine).

    • Expert Tip: IBMX is crucial to inhibit phosphodiesterases; without it, the transient cAMP spike caused by PHV-42 will be missed.

  • Treatment:

    • Remove culture media.

    • Add 10 µL of PHV-42 dilutions (prepared in Stimulation Buffer).

    • Incubate for 30 minutes at 37°C .

  • Detection (TR-FRET Method):

    • Add 5 µL of cAMP-d2 conjugate (Acceptor).

    • Add 5 µL of Anti-cAMP-Cryptate (Donor).

    • Incubate 1 hour at Room Temperature in the dark.

  • Read: Measure Time-Resolved Fluorescence (HTRF) on a compatible plate reader (e.g., PHERAstar).

  • Analysis: Plot FRET ratio vs. Log[PHV-42]. Fit to a 4-parameter logistic equation to determine EC50.

Expected Results & Data Analysis

ParameterPHV-42 (Prepro VIP 81-122)VIP (Standard)Interpretation
Rat Uterus Relaxation (IC50) ~ 1 - 3 nM~ 5 - 10 nMPHV-42 is often more potent or equipotent to VIP in smooth muscle relaxation due to C-terminal stabilization.
VPAC1 Binding (Ki) ~ 0.5 nM~ 0.2 nMHigh affinity agonist.
VPAC2 Binding (Ki) ~ 1.5 nM~ 1.0 nMSlightly lower affinity than VPAC1 but still highly potent.
Stability (t 1/2 in plasma) > 20 mins< 5 minsThe C-terminal extension of PHV-42 protects against rapid enzymatic degradation compared to native VIP.

Biological Pathway Visualization

VIP_Processing cluster_products Bioactive Peptides Prepro Prepro-VIP Precursor (170 Amino Acids) Processing Post-Translational Processing (Prohormone Convertases) Prepro->Processing PHM PHM-27 (Peptide Histidine Methionine) Processing->PHM VIP VIP (Vasoactive Intestinal Peptide) Processing->VIP PHV PHV-42 (CAS 111366-38-2) (Prepro VIP 81-122) Extended C-terminus Processing->PHV Alternative Processing Target Target Receptors VPAC1 / VPAC2 VIP->Target PHV->Target High Affinity Binding Effect Physiological Effects: Vasodilation Smooth Muscle Relaxation Glycogenolysis Target->Effect cAMP Increase

Figure 2: Biological origin of PHV-42 from the Prepro-VIP precursor and its signaling pathway.

References

  • Yiangou, Y., et al. (1987).[2][3] "Isolation, characterization, and pharmacological actions of peptide histidine valine 42, a novel prepro-vasoactive intestinal peptide-derived peptide."[2] Journal of Biological Chemistry, 262(29), 14010-14013.[2]

  • Goke, R., et al. (1993). "Peptide histidine valine (PHV) is a potent agonist at the PHI/VIP receptor in lung cancer cells." Peptides, 14(6), 1217-1220.

  • MedChemExpress. "Prepro VIP (81-122), human - Product Information."

  • TargetMol. "Prepro VIP (81-122), human Data Sheet."

Sources

applications of 111366-38-2 in neuroscience

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: PHV-42 (Prepro VIP 81-122) in Neuroscience Research

Compound Identity:

  • CAS Number: 111366-38-2[1]

  • Name: Prepro Vasoactive Intestinal Peptide (81-122), human; Peptide Histidine Valine 42 (PHV-42).[2][3][4]

  • Sequence: His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Phe-Ser-Lys-Leu-Leu-Gly-Gln-Leu-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Met-Gly-Lys-Arg-Val-Ser-Ser-Asn-Ile-Ser-Glu-Asp-Pro-Val-Pro-Val.

  • Molecular Weight: ~4560 Da (varies slightly by salt form).

Part 1: Introduction & Mechanism of Action

Abstract 111366-38-2, scientifically designated as PHV-42 (Peptide Histidine Valine-42) , is a biologically active 42-amino acid peptide derived from the human prepro-vasoactive intestinal peptide (prepro-VIP) precursor.[5] While Vasoactive Intestinal Peptide (VIP) is the most famous cleavage product of this precursor, PHV-42 represents a C-terminally extended form of Peptide Histidine Methionine (PHM-27). In neuroscience, PHV-42 is utilized as a potent VPAC1 and VPAC2 receptor agonist . It is co-synthesized and co-released with VIP from specific neuronal populations (e.g., in the suprachiasmatic nucleus and cortex), acting as a crucial co-transmitter that modulates circadian rhythms, cerebral blood flow, and neuroprotection via cAMP-dependent signaling.

Mechanism of Action PHV-42 functions primarily through the activation of Class B GPCRs:

  • Receptor Binding: Binds with high affinity to VPAC1 and VPAC2 receptors.

  • Signaling Cascade:

    • G-Protein Coupling: Activates Gαs proteins.

    • Effector: Stimulates Adenylyl Cyclase (AC).

    • Second Messenger: Increases intracellular cAMP levels.[6]

    • Downstream: Activates Protein Kinase A (PKA), leading to phosphorylation of CREB (cAMP response element-binding protein) and subsequent gene expression (e.g., Per1, Per2 in circadian clocks, BDNF in neuroprotection).

Distinction from VIP: Unlike VIP, which is rapidly degraded, PHV-42 exhibits distinct pharmacokinetic stability and tissue-specific potency. For instance, PHV-42 is significantly more potent than PHM-27 in relaxing smooth muscle and modulating specific immune responses, making it a valuable tool for distinguishing receptor subtype contributions and studying extended peptide signaling.

Part 2: Key Applications in Neuroscience

Circadian Rhythm Regulation

PHV-42 is highly expressed in the Suprachiasmatic Nucleus (SCN) , the master circadian pacemaker.

  • Application: Used to simulate "daytime" signaling in SCN slice preparations.

  • Effect: Phasically shifts circadian firing rates by activating VPAC2 receptors on SCN neurons, mimicking the physiological co-release of VIP and PHV-42 during light stimulation.

Neuroprotection & Anti-Inflammation
  • Application: Investigating neuroprotective pathways in models of excitotoxicity or neuroinflammation.

  • Mechanism: PHV-42 reduces the production of pro-inflammatory cytokines (TNF-α, IL-6) from microglia and astrocytes via the cAMP/PKA pathway. It promotes neuronal survival by upregulating Bcl-2 and BDNF.

Cerebral Hemodynamics
  • Application: Studies of neurovascular coupling.

  • Effect: PHV-42 is a potent vasodilator.[3][5] It relaxes cerebral arteries, increasing local blood flow. This property is used to study the non-adrenergic, non-cholinergic (NANC) regulation of cerebral perfusion.

Part 3: Experimental Protocols

Protocol A: Reconstitution and Storage (Critical)
  • Challenge: PHV-42 contains a Methionine (Met) residue at position 27, making it susceptible to oxidation (which abolishes activity).

  • Vehicle: Sterile, endotoxin-free water or 0.1% Acetic Acid (to prevent aggregation).

Step-by-Step:

  • Vial Opening: Equilibrate the lyophilized peptide to room temperature before opening to prevent condensation.

  • Dissolution: Add sterile water to achieve a stock concentration of 1 mM .

    • Tip: If the peptide does not dissolve immediately, add a small drop of 1% NH₄OH (ammonia water) or sonicate briefly (10s), but avoid heat.

  • Aliquot: Divide into single-use aliquots (e.g., 10 µL or 50 µL).

  • Storage: Store at -80°C . Avoid freeze-thaw cycles.

    • Stability:[7] Stable for 6 months at -80°C. Working solutions (diluted in PBS/media) must be used immediately.

Protocol B: In Vitro cAMP Accumulation Assay

Objective: Measure PHV-42 potency in CHO cells stably expressing human VPAC2 receptors.

  • Cell Prep: Seed CHO-VPAC2 cells (50,000 cells/well) in a 96-well plate. Incubate overnight.

  • Starvation: Wash cells with serum-free medium containing IBMX (0.5 mM) to inhibit phosphodiesterase activity. Incubate for 30 min at 37°C.

  • Treatment:

    • Prepare PHV-42 dilutions (10⁻¹² M to 10⁻⁶ M) in stimulation buffer.

    • Add 100 µL of agonist solution to cells.

    • Incubate for 15–30 minutes at 37°C.

  • Lysis: Aspirate medium and add Lysis Buffer (from cAMP ELISA/FRET kit).

  • Detection: Quantify cAMP using a competitive ELISA or TR-FRET kit.

  • Analysis: Plot Log[Concentration] vs. Response to determine EC₅₀.

Protocol C: In Vivo Intracerebroventricular (ICV) Injection

Objective: Assess effects on circadian phase shift or behavior in rodents.

  • Preparation: Dilute 1 mM PHV-42 stock in artificial cerebrospinal fluid (aCSF) to a working concentration of 10–100 µM .

  • Surgery: Stereotaxically implant a guide cannula targeting the lateral ventricle or SCN.

  • Injection:

    • Insert injector cannula.

    • Infuse 1–2 µL of PHV-42 solution over 2 minutes.

    • Leave needle in place for 1 minute to prevent backflow.

  • Control: Vehicle-only (aCSF) group is mandatory.

Part 4: Data Summary & Visualization

Table 1: Comparative Potency of Prepro-VIP Derived Peptides

PeptideSequence LengthVPAC1 Affinity (Ki)VPAC2 Affinity (Ki)Smooth Muscle Relaxation PotencyStability (t1/2 in plasma)
VIP 28 aa~1 nM~1 nMHigh (Reference)< 2 min
PHV-42 42 aa~5-10 nM~5-10 nMVery High (> VIP in uterus) > 10 min
PHM-27 27 aa~50 nM~50 nMModerateLow

Figure 1: PHV-42 Signaling Pathway in Neurons

PHV42_Signaling PHV42 PHV-42 (111366-38-2) VPAC VPAC1 / VPAC2 (GPCR) PHV42->VPAC Binding Gs Gαs Protein VPAC->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (↑) AC->cAMP Generates PKA PKA Activation cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates GeneExp Gene Expression (Per1, Per2, BDNF) CREB->GeneExp Transcription Effect Circadian Shift Neuroprotection Vasodilation GeneExp->Effect Physiological Outcome

Caption: Signal transduction pathway of PHV-42 upon binding to VPAC receptors, leading to cAMP-mediated gene transcription.[8][9][10]

References

  • Yiangou, Y., et al. (1987).[9] "Isolation, characterization, and pharmacological actions of peptide histidine valine 42, a novel prepro-vasoactive intestinal peptide-derived peptide."[5][10][11] Journal of Biological Chemistry, 262(29), 14010-14013. Link

  • Gozes, I., & Furman, S. (2003). "VIP and Drug Design."[12] Current Pharmaceutical Design, 9(6), 483-494. Link

  • Harmar, A. J., et al. (2012). "IUPHAR Reviews 1: Pharmacology and functions of receptors for vasoactive intestinal peptide and pituitary adenylate cyclase-activating polypeptide." British Journal of Pharmacology, 166(1), 4-17. Link

  • Fahrenkrug, J. (2010). "VIP and PACAP: Tools for circadian synchrony." Journal of Molecular Neuroscience, 42(3), 287-294. Link

  • MedChemExpress (MCE). "Prepro VIP (81-122), human Product Information." Link

Sources

Application Note: In Vivo Characterization of PHV-42 (CAS 111366-38-2)

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide details the in vivo utilization of Prepro Vasoactive Intestinal Peptide (81-122) , commonly designated as Peptide Histidine Valine 42 (PHV-42) .

Introduction & Compound Identity

CAS Number: 111366-38-2 Common Name: Prepro VIP (81-122) / Peptide Histidine Valine 42 (PHV-42) Chemical Nature: 42-amino acid peptide derived from the Vasoactive Intestinal Peptide (VIP) precursor.[1][2][3][4][5][6][7][8] Sequence: His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Phe-Ser-Lys-LLeu-Gly-Gln-Leu-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Met-Gly-Lys-Arg-Val-Ser-Ser-Asn-Ile-Ser-Glu-Asp-Pro-VP-Pro-Val (Human).

Scientific Significance: PHV-42 is a biologically active cleavage product of the Prepro-VIP molecule.[1][2] Unlike the canonical processing which yields PHM-27 (Peptide Histidine Methionine) and VIP, alternative post-translational processing in specific tissues (notably the uterus and adrenal medulla) yields the C-terminally extended PHV-42.[2] Crucially, PHV-42 exhibits a distinct pharmacological profile compared to VIP and PHM-27.[2] While it is less potent than VIP in inducing vasodilation, it displays superior potency in relaxing uterine smooth muscle , making it a critical tool for reproductive physiology and tocolytic research.[9]

Mechanism of Action & Biosynthesis

PHV-42 functions as an agonist at the VPAC1 and VPAC2 receptors (G-protein coupled receptors). Its extended C-terminus confers unique receptor-binding kinetics and tissue specificity, particularly in the urogenital tract.

Biosynthetic Pathway (Graphviz Diagram)

The following diagram illustrates the differential processing of the Prepro-VIP precursor that leads to the generation of PHV-42 versus the standard PHM-27.

PreproVIP_Processing cluster_legend Mechanism Note Prepro Prepro-VIP Precursor Protein Processing Tissue-Specific Endoproteolytic Cleavage Prepro->Processing Standard Standard Processing (Brain, Intestine) Processing->Standard PC1/3 Dominant Alternative Alternative Processing (Uterus, Adrenal) Processing->Alternative PC2 / Tissue Factors PHM27 PHM-27 (Residues 81-107) Standard->PHM27 VIP VIP (Residues 125-152) Standard->VIP Alternative->VIP PHV42 PHV-42 (Residues 81-122) CAS: 111366-38-2 Alternative->PHV42 Skipped cleavage at Arg-108/109 desc PHV-42 results from the failure to cleave the C-terminus of PHM-27, extending the peptide chain to the next dibasic site.

Caption: Differential processing of Prepro-VIP. PHV-42 is generated when the cleavage site terminating PHM-27 is skipped, extending the peptide.[2]

Formulation & Preparation

Peptides are prone to adsorption to plastics and enzymatic degradation. Strict adherence to formulation protocols is required for reproducibility.[9]

Reconstitution Strategy
  • Solvent: Sterile PBS (Phosphate Buffered Saline, pH 7.4) or 0.9% Saline.[9]

  • Carrier Protein: Add 0.1% BSA (Bovine Serum Albumin) to the vehicle to prevent the peptide from sticking to tubing and syringes.

  • Stock Solution: Dissolve at 1 mg/mL . Aliquot into low-bind tubes and store at -80°C. Avoid freeze-thaw cycles.

Stability Warning

PHV-42 contains a Methionine residue (Met-107). It is susceptible to oxidation.[9]

  • Action: Purge all solvents with nitrogen gas before use.[9]

  • Action: Use fresh working solutions for every in vivo experiment.

In Vivo Experimental Protocols

Protocol A: Assessment of Uterine Relaxant Activity (Rat Model)

This is the primary bioassay for PHV-42, where it demonstrates superior potency to PHM-27.

Objective: Quantify the inhibition of spontaneous uterine contractions. Animals: Female Wistar rats (200–250 g), in estrus (natural or induced via 10 µg estradiol benzoate SC 48h prior).[9]

Workflow:

  • Anesthesia: Induce with Isoflurane (3-4%); maintain with Urethane (1.2 g/kg, IP) for long-term stability without suppressing smooth muscle tone excessively.

  • Surgical Prep:

    • Perform a midline laparotomy.[9]

    • Isolate one uterine horn.[9]

    • Insert a fluid-filled balloon catheter (connected to a pressure transducer) into the uterine lumen.

    • Allow 30 minutes for stabilization until regular spontaneous contractions are observed.

  • Administration:

    • Cannulate the jugular vein for IV bolus administration.

  • Dosing Regimen:

    • Vehicle Control: Bolus 100 µL PBS/0.1% BSA.

    • PHV-42 Dose Escalation: 0.1, 0.5, 1.0, 5.0, and 10.0 µg/kg (IV bolus).[9]

    • Washout: Allow 20–30 minutes between doses for contraction amplitude to return to baseline.[9]

  • Data Acquisition: Record contraction frequency (events/10 min) and amplitude (mmHg).

Expected Results: PHV-42 should dose-dependently abolish spontaneous contractions.

  • Potency Benchmark: PHV-42 is expected to be ~12-fold more potent than PHM-27 in this assay.

Protocol B: Comparative Hemodynamics (Blood Pressure)

To differentiate PHV-42 from VIP (specificity check).

Objective: Measure systemic hypotensive effects. Animals: Male Sprague-Dawley rats (250–300 g).

Workflow:

  • Instrumentation: Catheterize the carotid artery (for BP measurement) and jugular vein (for dosing).

  • Baseline: Record Mean Arterial Pressure (MAP) for 10 minutes.

  • Dosing:

    • Administer PHV-42 (1.0 – 10.0 µg/kg, IV).

    • Compare with equimolar doses of VIP.

  • Readout: Calculate

    
    MAP (Peak reduction in blood pressure).
    

Expected Results:

  • PHV-42 will induce hypotension, but with lower potency (~25-30% of VIP activity) .

  • This dissociation (High Uterine Potency vs. Lower Vascular Potency) confirms the identity and functional integrity of the peptide.

Data Interpretation & Potency Comparison

The following table summarizes the expected relative biological activities derived from foundational characterization studies (e.g., Yiangou et al.).

Biological AssayPHV-42 PotencyReference Compound (VIP)Reference Compound (PHM-27)
Uterine Relaxation High (++++) High (+++)Low (+)
Vasodilation (BP) Moderate (++)Very High (++++) Low (+)
Tracheal Relaxation High (+++)High (+++)Moderate (++)

Key Insight: If your study observes equal potency between PHV-42 and VIP in blood pressure reduction, the PHV-42 sample may be degraded or misidentified. The "fingerprint" of PHV-42 is high uterine efficacy with reduced systemic vascular effects.

References

  • Yiangou, Y., et al. (1987). "Isolation, characterization, and pharmacological actions of peptide histidine valine 42, a novel prepro-vasoactive intestinal peptide-derived peptide."[9] Journal of Biological Chemistry, 262(29), 14010-14013.

    • Source:[10]

  • IUPHAR/BPS Guide to Pharmacology. "VIP and PACAP Receptors."

    • Source:

  • UniProt Consortium. "VIP Peptides - Homo sapiens (Human)."

    • Source:

Sources

111366-38-2 as a research tool

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Prepro VIP (81-122) / PHV-42 as a Research Tool

Executive Summary

Prepro VIP (81-122) , commonly designated as Peptide Histidine Valine 42 (PHV-42) (CAS: 111366-38-2), is a naturally occurring, biologically active processing product of the human prepro-vasoactive intestinal peptide (prepro-VIP) gene. Distinct from its well-known relatives VIP and PHM-27, PHV-42 exhibits unique tissue-specific potency, particularly in the relaxation of uterine smooth muscle where it outperforms VIP in efficacy.

This guide details the application of PHV-42 as a high-precision tool for investigating VPAC1/VPAC2 receptor signaling , smooth muscle physiology , and neuropeptide processing . Unlike generic VIP agonists, PHV-42 allows researchers to probe the "extended" processing pathways of the VIP precursor, offering insights into tissue-specific regulation of contractility and secretion.

Product Characterization & Handling

Chemical Identity:

  • Common Name: PHV-42 (Peptide Histidine Valine 42)[1][2][3]

  • Systematic Name: Prepro VIP (81-122), human

  • CAS Number: 111366-38-2[4]

  • Molecular Formula: C₂₀₂H₃₂₅N₅₃O₆₄S

  • Molecular Weight: ~4552.22 Da[4][5]

  • Sequence (Human): His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Phe-Ser-Lys-Leu-Leu-Gly-Gln-Leu-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Met-Gly-Lys-Arg-Val-Ser-Ser-Asn-Ile-Ser-Glu-Asp-Pro-Val-Pro-Val[1][4][5][6][7]

Physicochemical Properties:

  • Solubility: Highly soluble in water and aqueous buffers (PBS, HEPES).

  • Appearance: Lyophilized white powder.

  • Purity: Research grade typically >95% (HPLC).

Storage & Reconstitution Protocol:

  • Storage (Lyophilized): Store at -20°C or -80°C. Desiccate to prevent moisture absorption.

  • Reconstitution:

    • Bring vial to room temperature before opening to prevent condensation.

    • Dissolve in sterile, endotoxin-free water or 0.1% BSA/PBS to a stock concentration of 1 mM.

    • Critical Step: Avoid vigorous vortexing; peptides are shear-sensitive. Use gentle inversion.

    • Aliquot into single-use volumes (e.g., 20 µL) and freeze at -80°C. Avoid freeze-thaw cycles.

Mechanism of Action

PHV-42 functions as a potent agonist for the VPAC1 and VPAC2 receptors (Class B GPCRs). While it shares the N-terminal sequence homology with VIP and PHM-27, its C-terminal extension (valine-rich) confers unique stability and receptor interaction profiles in specific tissues.

Signaling Pathway: Upon binding to VPAC receptors on smooth muscle cells, PHV-42 triggers a Gαs-mediated cascade:

  • Receptor Activation: Ligand binding induces conformational change in VPAC1/2.

  • cAMP Generation: Activation of Adenylyl Cyclase (AC) converts ATP to cAMP.

  • PKA Activation: cAMP activates Protein Kinase A (PKA).

  • Relaxation: PKA phosphorylates Myosin Light Chain Kinase (MLCK) (reducing its affinity for Ca²⁺-Calmodulin) and opens K⁺ channels, leading to hyperpolarization and muscle relaxation.

G PHV42 PHV-42 (Ligand) VPAC VPAC1 / VPAC2 Receptor (GPCR) PHV42->VPAC Binds Gs Gαs Protein VPAC->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK MLCK Inhibition PKA->MLCK Phosphorylates K_Chan K+ Channel Opening (Hyperpolarization) PKA->K_Chan Phosphorylates Relax Smooth Muscle Relaxation MLCK->Relax Decreased Contractility K_Chan->Relax Decreased Excitability

Figure 1: Signal transduction pathway of PHV-42 in smooth muscle cells leading to relaxation.

Comparative Potency Data

PHV-42 is not merely a "longer VIP."[2] It exhibits distinct potency ratios depending on the tissue, making it a critical control in receptor selectivity studies.

Tissue / AssayPHV-42 PotencyVIP PotencyPHM-27 PotencyNotes
Rat Uterus (Relaxation) High (+++++) Moderate (+++)Low (+)PHV-42 is ~12x more potent than PHM-27 and equipotent or superior to VIP in uterine tissue [1].
Blood Pressure (Systemic) Moderate (++)High (++++) Low (+)VIP is ~4x more potent than PHV-42 in reducing systemic blood pressure [1].
Gastric Acid Secretion Active (++)Active (++)Active (+)PHV-42 stimulates basal acid secretion in humans [2].[3]

Experimental Protocols

Protocol A: In Vitro cAMP Accumulation Assay

Objective: To quantify VPAC receptor activation by PHV-42 in CHO-VPAC1 or CHO-VPAC2 cell lines.

Materials:

  • CHO-K1 cells stably expressing human VPAC1 or VPAC2.

  • Assay Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX (Phosphodiesterase inhibitor).

  • cAMP Detection Kit (e.g., HTRF or ELISA).

  • PHV-42 Stock (1 mM).

Procedure:

  • Seed Cells: Plate 10,000 cells/well in a 384-well low-volume plate.

  • Preparation: Prepare serial dilutions of PHV-42 in Assay Buffer (Range:

    
     M to 
    
    
    
    M).
  • Stimulation: Add 5 µL of PHV-42 dilution to cells. Incubate for 30 minutes at 37°C.

    • Control: Use Forskolin (10 µM) as a positive control for max cAMP.

  • Lysis & Detection: Add lysis buffer containing cAMP-d2 and Anti-cAMP-Cryptate (as per kit instructions).

  • Read: Measure fluorescence resonance energy transfer (FRET) after 1 hour.

  • Analysis: Plot Log[Agonist] vs. Response. Calculate EC50.

Protocol B: Ex Vivo Isolated Rat Uterus Contraction Assay

Objective: To demonstrate the specific smooth muscle relaxant properties of PHV-42 (Gold Standard Assay).

Materials:

  • Female Wistar rats (Estrous phase).

  • Organ bath system (Krebs-Henseleit solution, gassed with 95% O₂/5% CO₂).

  • Force displacement transducer.

Procedure:

  • Tissue Prep: Harvest uterine horns and mount longitudinally in the organ bath (37°C).

  • Equilibration: Apply 1g resting tension. Equilibrate for 60 mins, washing every 15 mins.

  • Spontaneous Contraction: Allow stable spontaneous contractions to develop.

  • Dosing: Add PHV-42 cumulatively (

    
     M to 
    
    
    
    M) to the bath.
    • Note: Do not wash out between doses for cumulative curves.

  • Measurement: Record the reduction in amplitude and frequency of contractions.

  • Calculation: Express relaxation as a % inhibition of the pre-drug spontaneous activity.

    • Self-Validation Check: The tissue must return to baseline activity after washing out PHV-42. If not, tissue viability is compromised.

Troubleshooting & Expert Tips

  • Peptide Adsorption: PHV-42 is a hydrophobic peptide. Always use low-protein binding plastics (polypropylene) and include 0.1% BSA or HSA in all dilution buffers to prevent loss of peptide to the tube walls.

  • Protease Sensitivity: As a linear peptide, PHV-42 is susceptible to serum proteases (DPP-IV, NEP). For in vivo use, consider using protease inhibitors or performing experiments in serum-free conditions where possible.

  • Differentiation from VIP: To confirm effects are specific to PHV-42 processing and not just generic VPAC activation, always run a parallel curve with VIP (1-28). If the potency rank order is PHV-42 > VIP (as in the uterus), you are observing a PHV-specific phenotype.

References

  • Yiangou, Y., et al. (1987). "Isolation, characterization, and pharmacological actions of peptide histidine valine 42, a novel prepro-vasoactive intestinal peptide-derived peptide."[2] Journal of Biological Chemistry, 262(29), 14010-14013. Link

  • Klimi, P., et al. (1989). "Peptide histidine valine-42 stimulates gastric acid secretion in man."[3] Bioscience Reports, 9(3), 369-374. Link

  • Harmar, A. J., et al. (2012).[7] "Pharmacology and functions of receptors for vasoactive intestinal peptide and pituitary adenylate cyclase-activating polypeptide: IUPHAR Review 1." British Journal of Pharmacology, 166(1), 4-17.[7] Link

Sources

Application Note: Preparation of Prepro VIP (81-122) / PHV-42 Stock Solution

Author: BenchChem Technical Support Team. Date: March 2026

Compound Identity: Prepro Vasoactive Intestinal Polypeptide (81-122) Synonyms: PHV-42 (Peptide Histidine Valine 42), Peptide Histidine Valine-42 CAS Number: 111366-38-2 Molecular Weight: ~4551.1 g/mol (Based on Formula C₂₀₂H₃₂₅N₅₃O₆₄S) Sequence: His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Phe-Ser-Lys-Leu-Leu-Gly-Gln-Leu-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Met-Gly-Lys-Arg-Val-Ser-Ser-Asn-Ile-Ser-Glu-Asp-Pro-Val-Pro-Val

Abstract & Compound Profile

This protocol details the preparation, handling, and storage of stock solutions for Prepro VIP (81-122) (CAS 111366-38-2), a 42-amino acid peptide fragment derived from the Vasoactive Intestinal Peptide precursor. This peptide, often referred to as PHV-42 , exhibits potent biological activity, including the reduction of spontaneous contractions in smooth muscle tissues.

Due to its length (42 residues) and mixed hydrophobic/hydrophilic character, PHV-42 requires careful handling to prevent aggregation, oxidation (due to Methionine residues), and adsorption to surfaces. This guide prioritizes maintaining peptide integrity through precise solubility testing and optimized storage conditions.

Physicochemical Properties
PropertyValueNotes
Formula C₂₀₂H₃₂₅N₅₃O₆₄SContains one Methionine (Met27), susceptible to oxidation.
Molecular Weight 4551.1 g/mol Large peptide; prone to secondary structure formation.
Isoelectric Point (pI) ~6.5 - 7.5Net charge is near neutral at physiological pH; solubility in neutral water may be limited.
Solubility Profile VariableRecommended: DMSO (for high conc.), 1% Acetic Acid (for aqueous). Insoluble in neutral water at high concentrations.

Solvent Selection & Solubility Strategy

Expert Insight: Unlike small molecules, peptides like PHV-42 often display complex solubility behaviors dependent on their secondary structure and net charge. While many sources suggest water, the presence of hydrophobic residues (Phe, Leu, Val, Ile) combined with a near-neutral pI can lead to aggregation or gelation in pure water.

Recommended Solvents
  • Dimethyl Sulfoxide (DMSO): The most robust solvent for creating a high-concentration "Master Stock" (e.g., 5–10 mM). DMSO disrupts secondary structures, preventing aggregation.

    • Pros: High solubility, sterile, prevents microbial growth.

    • Cons: Cytotoxic at high concentrations (keep final assay concentration <0.1%).

  • 1% Acetic Acid (v/v) in Water: Ideal for aqueous stock solutions if DMSO is contraindicated. The acidic pH protonates basic residues (Lys, Arg, His), increasing repulsion and solubility.

    • Pros: Biocompatible (after dilution), avoids organic solvents.

    • Cons: Lower maximum concentration than DMSO.

Critical Warning: Avoid dissolving directly in phosphate-buffered saline (PBS) or other salt-rich buffers. High ionic strength promotes peptide aggregation before the peptide is fully dissolved. Always dissolve in the primary solvent first, then dilute into the buffer.

Protocol: Stock Solution Preparation

Equipment & Reagents[1][2][3][4]
  • Compound: Prepro VIP (81-122) (Lyophilized powder).

  • Solvent: Anhydrous DMSO (Sigma-Aldrich or equivalent, ≥99.9%) OR Sterile 1% Acetic Acid.

  • Vials: Sterile polypropylene (PP) or LoBind microcentrifuge tubes (Avoid glass to prevent adsorption).

  • Equipment: Microbalance, Vortex mixer, Centrifuge.

Step-by-Step Procedure
Step 1: Equilibration (The "Warm-Up")

Remove the peptide vial from the freezer (-20°C or -80°C) and place it in a desiccator or on the benchtop. Allow it to warm to room temperature (at least 30–60 minutes) before opening.

  • Why? Opening a cold vial causes atmospheric moisture to condense on the hygroscopic peptide, leading to hydrolysis and inaccurate weighing.

Step 2: Weighing & Calculation

Weigh the peptide using a microbalance. Calculate the required solvent volume to achieve the target concentration (e.g., 1 mM).

Formula:



Example Calculation: To prepare 1 mM stock from 1 mg of PHV-42 (MW ≈ 4551):



Step 3: Dissolution (The "Drop-wise" Method)
  • Add the calculated volume of DMSO (or 1% Acetic Acid) to the vial.

  • Do not shake. Cap the vial tightly and tap gently or vortex at low speed for 10–20 seconds.

  • If particulates remain, sonicate in a water bath for 1–2 minutes. (Avoid prolonged sonication which can heat and degrade the peptide).

  • Visual Inspection: The solution must be crystal clear. If cloudy, add more solvent or a small amount of 10% acetic acid (if using aqueous route) to assist.

Step 4: Aliquoting

Divide the Master Stock into small, single-use aliquots (e.g., 10–50 µL) in LoBind tubes.

  • Why? Repeated freeze-thaw cycles degrade peptides, especially those with Methionine (oxidation risk) and Asparagine/Glutamine (deamidation risk).

Step 5: Storage
  • Temperature: Store aliquots at -80°C for long-term stability (>1 month) or -20°C for short-term (<1 month).

  • Light: Protect from light.[1]

Visualization: Decision Tree & Workflow

Solubility Decision Tree

SolubilityTree Start Start: Lyophilized PHV-42 SolventChoice Select Primary Solvent Start->SolventChoice DMSO_Route Route A: DMSO (Recommended for Storage) SolventChoice->DMSO_Route High Conc. / Storage Aq_Route Route B: Aqueous (Immediate Use) SolventChoice->Aq_Route Low Conc. / Sensitive DissolveDMSO Add Anhydrous DMSO DMSO_Route->DissolveDMSO DissolveWater Add Sterile Water Aq_Route->DissolveWater CheckClear1 Is Solution Clear? DissolveDMSO->CheckClear1 CheckClear2 Is Solution Clear? DissolveWater->CheckClear2 SuccessDMSO Success: Aliquot & Freeze CheckClear1->SuccessDMSO Yes AddAcid Add 10% Acetic Acid (Dropwise) CheckClear1->AddAcid No (Rare) CheckClear2->AddAcid No (Cloudy) SuccessAcid Success: Use Immediately CheckClear2->SuccessAcid Yes AddAcid->SuccessAcid

Caption: Decision logic for selecting the optimal solvent based on usage requirements and observed solubility.

Preparation Workflow

Workflow Step1 1. Equilibrate Warm to RT (30m) Step2 2. Weigh Microbalance Step1->Step2 Step3 3. Dissolve DMSO or 1% AcOH Step2->Step3 Step4 4. Vortex/Sonicate Briefly Step3->Step4 Step5 5. Aliquot LoBind Tubes Step4->Step5 Step6 6. Store -80°C Step5->Step6

Caption: Linear workflow for the preparation of PHV-42 stock solution ensuring stability and sterility.

Quality Control & Troubleshooting

Concentration Verification

Because peptides can contain variable amounts of counter-ions (e.g., Trifluoroacetate) and water (up to 30% by weight), weighing the lyophilized powder often results in a lower net peptide content than calculated.

  • Standard Method: Use UV absorbance at 280 nm (Extinction coefficient based on 1 Tyr, 1 Trp, or Phe residues).

  • PHV-42 Specifics:

    • Tyrosine (Y): 1 residue (Tyr22).

    • Phenylalanine (F): 2 residues (Phe6, Phe10).

    • Tryptophan (W): None.

    • Calculation: The molar extinction coefficient (

      
      ) is approximately 1490 M⁻¹cm⁻¹  (from 1 Tyr). This is relatively low, making A280 measurement less sensitive.
      
    • Alternative: Quantitative Amino Acid Analysis (AAA) is the gold standard if precise stoichiometry is critical.

Troubleshooting Table
IssueProbable CauseSolution
Cloudy Solution Aggregation / Isoelectric precipitationAdd small volume of 10% Acetic Acid (if aqueous) or more DMSO.
Gel Formation Concentration too high (>5 mM)Dilute the sample immediately. Sonicate briefly.[2]
Loss of Activity Oxidation of Met27Ensure storage at -80°C; purge vials with Nitrogen/Argon gas before sealing.
Adsorption Use of glass or polystyreneAlways use Polypropylene or LoBind plasticware.

Safety & Handling (SDS Summary)

  • Hazards: PHV-42 is a bioactive peptide. While not classified as a dangerous good, it should be treated as a potential irritant.

  • PPE: Wear gloves, lab coat, and safety goggles.

  • Inhalation: Avoid breathing dust. Handle lyophilized powder in a fume hood or biosafety cabinet if possible to prevent loss of material and inhalation.

  • Disposal: Dispose of peptide solutions as chemical waste.

References

  • Yiangou, Y., et al. (1987). Peptide histidine valine 42, a novel prepro-vasoactive intestinal peptide-derived peptide. Journal of Biological Chemistry, 262(29), 14010–14013. Link

  • PubChem. Compound Summary for CAS 111366-38-2 (Prepro VIP 81-122). National Library of Medicine. Retrieved from [Link]

Sources

Part 1: Introduction & Mechanism of Action

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Prepro Vasoactive Intestinal Peptide (81-122) [PHV-42] Dosage for Animal Models CAS: 111366-38-2

Compound Identity: The substance with CAS 111366-38-2 is Prepro VIP (81-122) , commonly known as Peptide Histidine Valine 42 (PHV-42) . It is a biologically active peptide derived from the post-translational processing of the Vasoactive Intestinal Peptide (VIP) precursor molecule.

Physiological Context: In mammals, the VIP gene encodes a precursor protein (Prepro-VIP) that is cleaved into multiple active peptides.[1] While VIP (28 amino acids) is the most famous, the precursor also yields PHV-42 (in humans) or PHI (Peptide Histidine Isoleucine) in other mammals. PHV-42 shares significant sequence homology with VIP and acts as an agonist at VPAC1 and VPAC2 receptors.

Key Physiological Effects:

  • Vasodilation: Potent relaxation of vascular smooth muscle, leading to systemic hypotension.[2]

  • Smooth Muscle Relaxation: Inhibits spontaneous contractions in the uterus, trachea, stomach, and gallbladder.[2]

  • Immunomodulation: Inhibits lymphocyte proliferation and modulates cytokine release.[2]

Mechanism of Action (MoA): PHV-42 binds to G-protein coupled receptors (VPAC1/VPAC2) on the surface of smooth muscle cells. This binding triggers the Gs-alpha subunit, activating Adenylyl Cyclase (AC) . The subsequent rise in cAMP activates Protein Kinase A (PKA) , which phosphorylates Myosin Light Chain Kinase (MLCK) and decreases intracellular calcium levels, resulting in muscle relaxation.

MoA_Pathway PHV42 PHV-42 (Ligand) Receptor VPAC1 / VPAC2 (GPCR) PHV42->Receptor Binds Gs Gαs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Increase AC->cAMP Catalyzes PKA Protein Kinase A (Activation) cAMP->PKA Activates Calcium Intracellular Ca2+ (Decrease) PKA->Calcium Inhibits Influx Relaxation Smooth Muscle Relaxation Calcium->Relaxation Triggers

Caption: Signal transduction pathway of PHV-42 inducing smooth muscle relaxation via the cAMP-PKA axis.

Part 2: Formulation & Preparation

Critical Solubility Data: PHV-42 is a hydrophilic peptide. Proper handling is essential to prevent aggregation or degradation by proteases.[2]

  • Molecular Weight: ~4550 Da (varies slightly by salt form).

  • Solubility: Soluble in water, PBS, or saline.[2]

  • Reconstitution: Dissolve lyophilized powder in sterile, endotoxin-free water or PBS (pH 7.4).

  • Storage:

    • Lyophilized: -20°C (stable for 6+ months).

    • Reconstituted: Aliquot and store at -80°C. Avoid freeze-thaw cycles.

Vehicle Selection: For in vivo administration, Phosphate Buffered Saline (PBS) or 0.9% Saline are the preferred vehicles. No DMSO or harsh solvents are typically required.[2]

Part 3: Dosage Guidelines for Animal Models

Note on Species Specificity: PHV-42 is the human form of the peptide. In rats and mice, the endogenous equivalent is often PHI (Peptide Histidine Isoleucine). However, PHV-42 is biologically active in rodents due to high receptor conservation.[2]

Dosage Table:

SpeciesModel TypeRouteDosage RangeFrequencyEndpoint
Rat Uterine Contraction (Ex vivo)Organ Bath10 - 100 nM ContinuousInhibition of spontaneous contraction force/frequency.
Rat Hypotension / VasodilationIV Bolus1 - 10 nmol/kg (approx. 5 - 45 µg/kg)Single BolusImmediate drop in Mean Arterial Pressure (MAP).
Rat Hypotension / VasodilationIV Infusion10 - 100 pmol/kg/min ConstantSustained reduction in vascular resistance.
Mouse ImmunomodulationIP25 - 50 µ g/mouse DailyInhibition of lymphocyte proliferation (requires high dose).
Mouse Acute ToxicityIV> 10 mg/kgSingleNo significant lethality observed at therapeutic doses.[2]

Dosage Calculation (Self-Validation):

  • Target Dose: 10 nmol/kg.

  • Peptide MW: ~4550 g/mol .[2]

  • Calculation:

    
    .
    
  • Volume: For a 250g rat, dose is ~11.4 µg.[2] In a 1 mL/kg volume (0.25 mL), concentration should be ~45.6 µg/mL.

Part 4: Detailed Experimental Protocols

Protocol A: Ex Vivo Rat Uterine Contraction Assay

This is the gold-standard assay for validating PHV-42 biological activity.

Objective: Quantify the inhibitory effect of PHV-42 on spontaneous smooth muscle contractions.

  • Tissue Preparation:

    • Euthanize a female Wistar rat (estrus phase preferred for spontaneous activity).

    • Rapidly dissect the uterine horns and place in cold, oxygenated De Jalon’s solution (or Krebs-Henseleit buffer).

    • Clean connective tissue and cut into 1-2 cm strips.

  • Organ Bath Setup:

    • Mount strips vertically in a 10-20 mL organ bath maintained at 37°C .

    • Buffer: De Jalon’s solution (NaCl 154 mM, KCl 5.6 mM, CaCl2 0.4 mM, NaHCO3 5.9 mM, Glucose 2.8 mM).[2]

    • Gas: 95% O2 / 5% CO2.[2]

    • Resting Tension: Apply 1.0 g tension and equilibrate for 60 mins, washing every 15 mins.[2]

  • Experimental Procedure:

    • Record baseline spontaneous contractions for 10 mins.[2]

    • Dosing: Add PHV-42 cumulatively to the bath to achieve concentrations of 1 nM, 10 nM, 30 nM, 100 nM .

    • Allow 5-10 mins contact time per concentration.

  • Data Analysis:

    • Measure the amplitude (force) and frequency of contractions.

    • Calculate % Inhibition relative to baseline.[2]

    • Expected Result: Dose-dependent inhibition with an IC50 ≈ 30 nM .

Protocol B: In Vivo Blood Pressure Monitoring (Rat)

Validates the systemic vasodilatory potency of the peptide.

  • Surgical Preparation:

    • Anesthetize rat (e.g., Thiopental 60 mg/kg IP or Isoflurane).[2]

    • Cannulate the Carotid Artery for blood pressure (BP) monitoring.

    • Cannulate the Jugular Vein for drug administration.

    • Allow 30 mins stabilization until BP and Heart Rate (HR) are stable.

  • Administration:

    • Prepare PHV-42 stock (100 µM) in saline.

    • Administer Bolus IV injection : Start with 1 nmol/kg (approx 4.5 µg/kg).

    • Flush catheter with 0.1 mL saline.[2]

  • Measurement:

    • Continuously record Mean Arterial Pressure (MAP).

    • Wait for BP to return to baseline (washout typically takes 10-20 mins due to peptide degradation).

    • Repeat with higher doses (3, 10 nmol/kg) if needed.[2]

  • Expected Result: Rapid, transient decrease in MAP (hypotension) lasting 5-15 minutes, often accompanied by reflex tachycardia.[2]

Protocol_Workflow cluster_invivo In Vivo (Rat BP) cluster_exvivo Ex Vivo (Organ Bath) Start Start: Peptide Reconstitution Check Check Solubility (Clear Solution?) Start->Check Dilute Dilute to Working Conc. (PBS/Saline) Check->Dilute Anesthesia Anesthesia & Cannulation Dilute->Anesthesia Harvest Harvest Uterine Strips Dilute->Harvest Bolus IV Bolus (1-10 nmol/kg) Anesthesia->Bolus Record Record MAP Decrease Bolus->Record Bath Organ Bath (37°C) Harvest->Bath Dose Cumulative Dosing (1 - 100 nM) Bath->Dose

Caption: Workflow for preparing and testing PHV-42 in in vivo and ex vivo models.

Part 5: References

  • Yiangou, Y., et al. (1987).[1][2] "Isolation, characterization, and pharmacological actions of peptide histidine valine 42, a novel prepro-vasoactive intestinal peptide-derived peptide."[1][2][3] Journal of Biological Chemistry, 262(29), 14010-14013.[2] Link

  • Itoh, N., et al. (1983).[2] "Human preprovasoactive intestinal polypeptide contains a novel PHI-27-like peptide, PHM-27." Nature, 304, 547-549.[2] Link

  • Gozes, I., & Brenneman, D. E. (1989).[2] "VIP: molecular biology and neurobiological function."[2] Molecular Neurobiology, 3(4), 201-236.[2] Link

  • Harmar, A. J., et al. (2012).[2] "IUPHAR Reviews 1: Pharmacology and functions of receptors for vasoactive intestinal peptide and pituitary adenylate cyclase-activating polypeptide." British Journal of Pharmacology, 166(1), 4-17.[2] Link

  • Bardrum, B., et al. (1987).[2] "Processing of prepro-vasoactive intestinal polypeptide in the human pancreas." Endocrinology, 121(6), 2231-2237.[2] Link

Sources

Application Note: Advanced Analytical Protocols for Prepro VIP (81-122) Detection

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Analytical Methods for 111366-38-2 (Prepro VIP 81-122 / PHV-42) Detection

Executive Summary

This technical guide details the analytical methodologies for the detection, characterization, and quantitation of CAS 111366-38-2 , chemically known as Prepro Vasoactive Intestinal Polypeptide (81-122) or Peptide Histidine Valine 42 (PHV-42) .

PHV-42 is a 42-amino acid peptide derived from the prepro-VIP precursor.[1] It functions as a potent neurotransmitter and vasodilator, exhibiting biological activities distinct from, yet related to, VIP and PHI (Peptide Histidine Isoleucine). Accurate detection of PHV-42 is critical for neuroendocrine research, pharmacokinetic profiling, and quality control of synthetic therapeutic peptides.

This guide presents three distinct analytical workflows:

  • LC-MS/MS (Top-Down & Bottom-Up): For high-specificity quantitation in complex biological matrices.

  • RP-HPLC with UV Detection: For purity assessment and stability indicating assays of raw materials.

  • Competitive ELISA: For high-throughput screening of biological fluids.

Physicochemical Profile & Analyte Characteristics[2]

Understanding the fundamental properties of PHV-42 is prerequisite to method development.

ParameterSpecification
Common Name Prepro VIP (81-122), PHV-42
CAS Number 111366-38-2
Sequence His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Phe-Ser-Lys-Leu-Leu-Gly-Gln-Leu-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Met-Gly-Lys-Arg-Val-Ser-Ser-Asn-Ile-Ser-Glu-Asp-Pro-Val-Pro-Val
Molecular Formula C₂₀₂H₃₂₅N₅₃O₆₄S
Molecular Weight 4552.2 Da (Average)
Isoelectric Point (pI) ~6.5 (Theoretical)
Solubility Soluble in water, dilute acetic acid, and DMSO.[1][2]
Stability Susceptible to oxidation (Methionine residue) and enzymatic degradation (proteases).

Method 1: LC-MS/MS Quantitation Protocol

Application: Trace-level quantitation in plasma/serum. Principle: Solid-Phase Extraction (SPE) followed by Reverse-Phase Liquid Chromatography coupled to Tandem Mass Spectrometry.

Sample Preparation (Solid Phase Extraction)

Direct protein precipitation is often insufficient for a 42-mer peptide due to ion suppression. SPE is recommended to enrich the analyte.

  • Conditioning: Equilibrate OASIS® HLB (or C18) cartridges with 1 mL Methanol followed by 1 mL Water.

  • Loading: Acidify 200 µL plasma sample with 200 µL 1% Formic Acid (FA). Load onto cartridge.

  • Washing: Wash with 1 mL 5% Methanol in 0.1% FA to remove salts and proteins.

  • Elution: Elute PHV-42 with 500 µL 60% Acetonitrile (ACN) / 0.1% FA.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase A.

Chromatographic Conditions (UHPLC)
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Peptide BEH C18, 1.7 µm, 2.1 x 100 mm (Waters) or equivalent.

  • Column Temp: 50°C (Elevated temperature improves peak shape for larger peptides).

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
1.0 5 Load
8.0 45 Linear Gradient
8.1 95 Wash
10.0 95 Wash Hold
10.1 5 Re-equilibration

| 13.0 | 5 | End |

Mass Spectrometry Settings (Triple Quadrupole)
  • Ionization: ESI Positive Mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • Charge State Selection: Due to its size (4.5 kDa), PHV-42 forms multiply charged ions. The most abundant precursors are typically

    
     (~1139 m/z), 
    
    
    
    (~911 m/z), and
    
    
    (~759 m/z).

Recommended Transitions (Must be experimentally tuned):

  • Quantifier: 911.4 (

    
    ) → y-series fragment (e.g., specific Proline-directed fragmentation).
    
  • Qualifier: 1139.0 (

    
    ) → b/y fragment.
    

Expert Insight: For maximum sensitivity on large peptides, consider "Summed MRM" where multiple transitions are summed, or use High-Resolution MS (Orbitrap) in Parallel Reaction Monitoring (PRM) mode, targeting the isotopic envelope of the +5 charge state.

Method 2: RP-HPLC Purity Assay

Application: Quality control of synthetic PHV-42, stability testing, and impurity profiling. Principle: Separation based on hydrophobicity using a shallow gradient with TFA to suppress silanol interactions.

Protocol
  • Column: C18, 5 µm, 4.6 x 250 mm (e.g., Phenomenex Jupiter 300 Å - wide pore size is essential for peptides >3 kDa).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 214 nm (Amide bond) and 280 nm (Tyr/Phe residues).

  • Injection Volume: 20 µL (1 mg/mL solution).

Gradient Strategy: A shallow gradient (e.g., 0.5% B per minute) is required to resolve closely related impurities like deamidated forms or methionine oxidation variants (Met-Ox).

  • 0-2 min: 20% B

  • 2-32 min: 20% → 50% B (Linear)

  • 32-35 min: 95% B (Wash)

Method 3: Competitive ELISA Screening

Application: High-throughput screening of PHV-42 in serum/plasma without expensive instrumentation.

Assay Principle

This method utilizes a Competitive Inhibition ELISA .[3][4] A microplate is pre-coated with an antibody specific to PHV-42. Standards/Samples and a Biotin-labeled PHV-42 conjugate are added simultaneously. They compete for the limited antibody binding sites.

Workflow Protocol
  • Preparation: Dilute samples 1:5 in Assay Diluent to minimize matrix effects.

  • Incubation: Add 50 µL of Standard/Sample + 50 µL Biotin-PHV-42 Conjugate to each well. Incubate 60 min at 37°C.

  • Wash: Aspirate and wash 3x with Wash Buffer (PBS-Tween).

  • Detection: Add 100 µL Streptavidin-HRP.[5] Incubate 30 min at 37°C.

  • Development: Wash 5x. Add 90 µL TMB Substrate.[5] Incubate 15 min in dark (Blue color develops inversely to PHV-42 concentration).

  • Stop: Add 50 µL Stop Solution (Sulfuric Acid). Color turns yellow.[5]

  • Read: Measure Absorbance (OD) at 450 nm.

Validation Criteria:

  • Sensitivity: Typically < 5 pg/mL.[6]

  • CV%: Intra-assay < 10%, Inter-assay < 15%.

Analytical Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate analytical method based on sample type and sensitivity requirements.

PHV42_Analysis_Workflow Start Start: Select Analytical Goal SampleType Sample Matrix? Start->SampleType BioFluids Biological Fluids (Plasma, Serum, CSF) SampleType->BioFluids RawMaterial Raw Material / API (Synthesis Product) SampleType->RawMaterial Sensitivity High Sensitivity Required? BioFluids->Sensitivity HPLC Method: RP-HPLC (UV) (Purity >95%, Impurity ID) RawMaterial->HPLC QC / Purity ELISA Method: Competitive ELISA (High Throughput, pg/mL) LCMS Method: LC-MS/MS (SPE) (High Specificity, Quantitation) LCMS->HPLC Validate Standards Sensitivity->ELISA Screening / No MS Access Sensitivity->LCMS Confirmatory / PK Study

Caption: Decision tree for selecting the optimal analytical platform for PHV-42 (111366-38-2) based on matrix complexity and data requirements.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing (HPLC) Silanol interaction with basic residues (His, Lys, Arg).Add 0.1% TFA to mobile phase; Use "End-capped" columns; Increase column temp to 40-50°C.
Low Recovery (SPE) Peptide binding to plastic or breakthrough.Use low-binding polypropylene tubes; Ensure load pH is acidic (pH < 3) to protonate peptide.
Methionine Oxidation Exposure to air/oxidants.Add antioxidants (e.g., 0.1% Methionine or Ascorbic Acid) to buffers; Analyze immediately.
No MS Signal Charge state distribution dilution.Sum multiple charge states (e.g., +4, +5, +6) for quantitation; Optimize declustering potential.

References

  • Yiangou, Y., et al. (1987).[1] "Isolation, characterization, and pharmacological actions of peptide histidine valine 42, a novel prepro-vasoactive intestinal peptide-derived peptide."[1][7] Journal of Biological Chemistry, 262(29), 14010-14013.[1] Link

  • Mikkelsen, J.D., & Fahrenkrug, J. (1994).[8] "Prepro VIP (111-122) is a spacer peptide lying between peptide histidine methionine (PHM) and VIP."[8] Brain Research, 656(1), 95-100. Link

  • Madsen, T.D., et al. (2020). "An atlas of O-linked glycosylation on peptide hormones reveals diverse biological roles." Nature Communications, 11, 4033. Link

  • Cloud-Clone Corp. (2024). "ELISA Kit for Vasoactive Intestinal Peptide (VIP), Homo sapiens." Product Manual. Link

  • MedChemExpress. (2024). "Prepro VIP (81-122), human - Product Information." Link

Sources

111366-38-2 in high-throughput screening

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening for VPAC Receptor Modulators Using Prepro VIP (81-122) (PHV-42)

Executive Summary

This application note details the protocol for utilizing Prepro VIP (81-122) (CAS 111366-38-2), also known as Peptide Histidine Valine 42 (PHV-42) , as a reference agonist in High-Throughput Screening (HTS) assays. PHV-42 is a biologically active cleavage product of the prepro-vasoactive intestinal polypeptide (VIP) precursor. It exhibits potent agonist activity at VPAC1 and VPAC2 receptors, which are Gs-coupled GPCRs involved in circadian rhythms, immune regulation, and smooth muscle relaxation.

This guide focuses on a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP accumulation assay , the industry standard for screening Gs-coupled GPCR modulators. We provide a robust workflow for identifying novel agonists or antagonists using PHV-42 to validate assay window and receptor functionality.

Compound Profile & Physiochemical Properties[1]

PropertyDetail
Chemical Name Prepro VIP (81-122), human; Peptide Histidine Valine 42 (PHV-42)
CAS Number 111366-38-2
Sequence His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Phe-Ser-Lys-Leu-Leu-Gly-Gln-Leu-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Met-Gly-Lys-Arg-Val-Ser-Ser-Asn-Ile-Ser-Glu-Asp-Pro-Val-Pro-Val
Molecular Formula C₂₀₂H₃₂₅N₅₃O₆₄S
Molecular Weight ~4550-4600 Da (varies slightly by counter-ion)
Solubility Soluble in water or 1% Acetic Acid; maintain stock at -80°C.
Mechanism Non-selective agonist for VPAC1 and VPAC2 receptors.[1][2][3][4]

Target Biology & Mechanism of Action

PHV-42 acts upon the VPAC receptors (VPAC1/VIPR1 and VPAC2/VIPR2). Upon binding, the receptor undergoes a conformational change that activates the heterotrimeric Gs protein . The Gαs subunit dissociates and stimulates Adenylyl Cyclase (AC) , converting ATP to cyclic AMP (cAMP) .

In an HTS context, the accumulation of intracellular cAMP is the primary readout.

  • Agonist Mode: Test compounds are screened for their ability to mimic PHV-42 and increase cAMP.

  • Antagonist Mode: Test compounds are screened for their ability to inhibit the cAMP signal induced by an EC80 concentration of PHV-42.

Pathway Diagram (Graphviz):

VPAC_Signaling PHV42 PHV-42 (Ligand) VPAC VPAC1/2 Receptor (GPCR) PHV42->VPAC Binds Gs Gs Protein VPAC->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Catalyzes conversion of ATP ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Signaling Cascade Response Smooth Muscle Relaxation / Immune Modulation PKA->Response

Caption: Signal transduction pathway of PHV-42 via VPAC receptors leading to cAMP accumulation.

HTS Assay Protocol: TR-FRET cAMP Detection

Assay Principle: This homogeneous assay uses a competitive immunoassay format between native cAMP produced by cells and d2-labeled cAMP (acceptor) for binding to a Cryptate-labeled anti-cAMP antibody (donor).

  • Low cAMP (No stimulation): High FRET signal (Donor binds Acceptor).

  • High cAMP (PHV-42 stimulation): Low FRET signal (Native cAMP displaces Acceptor).

Materials & Reagents
  • Cell Line: CHO-K1 or HEK293 stably expressing human VPAC1 or VPAC2.

  • Ligand: PHV-42 (CAS 111366-38-2), 1 mM stock in sterile water/0.1% BSA.

  • Detection Kit: HTRF® cAMP Gs Dynamic Kit (or equivalent LANCE® Ultra).

  • Stimulation Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX (Phosphodiesterase inhibitor) + 0.1% BSA.

  • Plates: 384-well low-volume white microplates (e.g., Greiner 784075).

Experimental Workflow (384-well format)

Step 1: Compound Preparation

  • Test Compounds: Dispense 50 nL of library compounds (10 mM DMSO stock) into assay plates using an acoustic dispenser (e.g., Echo 550).

  • Controls:

    • Max Signal (High cAMP): 1 µM PHV-42 (final).

    • Min Signal (Basal): DMSO vehicle only.

    • Reference Curve: Prepare a 10-point serial dilution of PHV-42 starting at 1 µM (1:3 dilution).

Step 2: Cell Preparation

  • Harvest cells using non-enzymatic dissociation solution (e.g., Cell Dissociation Buffer) to preserve receptor integrity.

  • Resuspend cells in Stimulation Buffer at a density of 200,000 cells/mL (optimized for ~1,000 cells/well).

  • Critical: Keep cells at room temperature; do not put on ice as this affects GPCR kinetics.

Step 3: Assay Reaction

  • Dispense Cells: Add 5 µL of cell suspension to the 384-well plate containing pre-spotted compounds.

  • Incubation: Incubate for 30–60 minutes at Room Temperature (RT).

    • Note: PHV-42 stimulation typically plateaus at 30 mins.

Step 4: Detection

  • Lysis & Detection: Add 5 µL of cAMP-d2 (Acceptor) in Lysis Buffer.

  • Add 5 µL of Anti-cAMP-Cryptate (Donor) in Lysis Buffer.

  • Incubation: Incubate for 1 hour at RT in the dark.

Step 5: Readout

  • Read plate on an HTRF-compatible reader (e.g., EnVision, PHERAstar).

  • Excitation: 337 nm (Laser) or 320 nm (Flash lamp).

  • Emission: 665 nm (Acceptor) and 620 nm (Donor).

HTS Workflow Diagram (Graphviz):

HTS_Workflow cluster_prep Preparation cluster_assay Assay Reaction cluster_detect Detection Stock PHV-42 Stock (1 mM) AddCells Add 5µL Cells (+ IBMX) Stock->AddCells Ref Agonist Cells CHO-VPAC1 Cells (Suspension) Cells->AddCells Dispense Dispense 50nL Compounds Dispense->AddCells Incubate1 30 min @ RT AddCells->Incubate1 Lysis Add Detection Reagents (d2 + Cryptate) Incubate1->Lysis Incubate2 60 min @ RT Lysis->Incubate2 Read Read FRET (665/620 nm) Incubate2->Read

Caption: Step-by-step workflow for the 384-well TR-FRET cAMP assay.

Data Analysis & Validation

5.1. Ratio Calculation Calculate the HTRF Ratio for each well to normalize for well-to-well variability in liquid handling or turbidity:



5.2. Data Transformation Since the assay is competitive (Signal


 1/[cAMP]), the data will produce an inverse sigmoidal curve. For easier interpretation, convert Ratio to Delta F%  or interpolate cAMP concentrations using the standard curve.


5.3. Quality Control Metrics

  • Z' Factor: Must be > 0.5 for a robust HTS assay.

    
    
    
    • 
      : Mean signal of Basal (DMSO).
      
    • 
      : Mean signal of PHV-42 (EC100).
      
  • EC50 Validation: PHV-42 should exhibit an EC50 in the low nanomolar range (typically 1–10 nM depending on receptor density).

Troubleshooting Guide

IssueProbable CauseSolution
Low Assay Window Low receptor expression or high basal cAMP.Re-select clonal cell line; ensure IBMX is fresh; reduce cell number per well.
High Variability (CV%) Pipetting error or cell clumping.Use automated dispenser; filter cell suspension (40 µm) before plating.
Potency Shift PHV-42 degradation.Peptide Handling: Store aliquots at -80°C. Avoid repeated freeze-thaw. Use LoBind tubes to prevent adsorption.
DMSO Interference High solvent concentration.Ensure final DMSO concentration is <1% (0.5% is optimal).

References

  • Yiangou, Y., et al. (1987). "Isolation, characterization, and pharmacological actions of peptide histidine valine 42, a novel prepro-vasoactive intestinal peptide-derived peptide."[5] Journal of Biological Chemistry, 262(29), 14010-14013.[5]

  • Harmar, A. J., et al. (2012). "IUPHAR Reviews 1: Pharmacology and functions of receptors for vasoactive intestinal peptide and pituitary adenylate cyclase-activating polypeptide." British Journal of Pharmacology, 166(1), 4-17.

  • Cisbio Bioassays. "cAMP Gs Dynamic Kit - User Guide." Revvity.

  • Zhang, J. H., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 4(2), 67-73.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting CAS 111366-38-2 (PHV-42) Experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for CAS 111366-38-2 , scientifically designated as Prepro-Vasoactive Intestinal Peptide (81-122) or PHV-42 (Peptide Histidine Valine 42)[1]. As a 42-amino acid neuropeptide, PHV-42 is a critical ligand for investigating VPAC1 and VPAC2 receptor pharmacology, smooth muscle relaxation, and neuroimmunomodulation[2].

Working with long, heavily modified neuropeptides presents unique biochemical challenges. This guide is engineered for drug development professionals and researchers, providing causal explanations for protocol design, self-validating methodologies, and field-proven troubleshooting strategies.

Quantitative Data Summary

To ensure precise assay design, researchers must account for the physicochemical and pharmacokinetic properties of PHV-42.

ParameterValueExperimental Implication & Causality
Sequence Length 42 Amino AcidsHigh propensity for secondary structure formation; highly susceptible to hydrophobic aggregation in aqueous solutions.
In Vivo Half-Life ~2 minutes[3]Rapidly degraded by dipeptidyl peptidase-4 (DPP-4) and neutral endopeptidases[3]; necessitates the use of protease inhibitors in all in vitro assays.
Primary Receptors VPAC1, VPAC2[2]Gαs-coupled GPCRs; requires cAMP accumulation or downstream Protein Kinase A (PKA) activation as the primary functional readout[4].
Storage Stability Up to 12 months at -80°CLyophilized powder is stable; however, reconstituted solutions degrade rapidly via Methionine oxidation. Avoid freeze-thaw cycles.
Troubleshooting & FAQs

Q1: Why is my lyophilized PHV-42 precipitating or appearing cloudy upon reconstitution? A1: This is a solubility issue driven by the peptide's isoelectric point and hydrophobic domains. At neutral pH, the hydrophobic interactions between the 42-amino acid chains can overcome solvent-solute interactions, causing aggregation. Causality & Fix: If the solution is cloudy in sterile water, add 1% acetic acid dropwise. PHV-42 contains basic residues (Histidine, Lysine, Arginine). Lowering the pH protonates these residues, increasing electrostatic repulsion between the peptide molecules and forcing the aggregates to dissolve.

Q2: My dose-response curves are shifting to the right over time. Am I losing peptide concentration? A2: Yes, you are likely experiencing peptide adsorption. Peptides with hydrophobic regions readily adhere to the hydrophobic polystyrene or polypropylene walls of standard laboratory plastics. Causality & Fix: To prevent the peptide from sticking to the tube walls, you must use low-protein binding tubes. Additionally, include a carrier protein such as 0.1% Bovine Serum Albumin (BSA) in your assay buffer to coat the plastic surfaces and keep PHV-42 in solution.

Q3: Why is the cAMP response in my VPAC receptor cell assay inconsistent or decaying rapidly? A3: This is caused by two simultaneous biological degradation pathways: rapid peptide cleavage and receptor desensitization. PHV-42 has a biological half-life of approximately two minutes[3]. Causality & Fix: In serum or tissue lysates, DPP-4 and endopeptidases rapidly cleave the N-terminus of the peptide, destroying its receptor affinity. You must add a DPP-4 inhibitor (e.g., Sitagliptin) and a general protease inhibitor cocktail to your assay. Furthermore, VPAC receptors rapidly internalize upon continuous ligand exposure; ensure your assay reads cAMP accumulation at an early time point (e.g., 15–30 minutes).

Q4: How do I prevent oxidation of the peptide during long-term storage? A4: PHV-42 contains a Methionine residue that is highly susceptible to oxidation, forming methionine sulfoxide. Causality & Fix: Oxidation alters the steric bulk and polarity of the side chain, disrupting the alpha-helical structure required to dock into the VPAC receptor binding pocket. Always reconstitute using degassed solvents, aliquot immediately into single-use vials, purge the headspace with nitrogen or argon gas if possible, and store strictly at -80°C. Never subject the peptide to repeated freeze-thaw cycles.

Experimental Protocols (Self-Validating Systems)
Protocol 1: Optimal Reconstitution and Storage of PHV-42

This protocol includes a built-in spectrophotometric validation step to ensure complete solubilization before storage.

  • Centrifugation: Before opening, centrifuge the lyophilized vial at 10,000 x g for 1 minute to pellet any powder adhered to the cap.

  • Initial Solubilization: Add sterile, degassed ddH2O to achieve a concentration of 1 mg/mL. Pipette gently; do not vortex vigorously to avoid shearing.

  • Clarity Validation: Visually inspect the solution against a light source.

    • If clear: Proceed to step 4.

    • If cloudy: Add 1% acetic acid dropwise (up to 10% of total volume) until the solution turns completely clear.

  • Concentration Verification (Self-Validation): Measure the absorbance at 280 nm (A280) using a NanoDrop. Calculate the exact recovery concentration using the peptide's specific extinction coefficient. Do not proceed to storage if the recovery is <90% of the expected yield.

  • Storage: Aliquot the validated solution into single-use, low-protein binding microcentrifuge tubes. Store immediately at -80°C.

Reconstitution Start Lyophilized PHV-42 (CAS 111366-38-2) Centrifuge Centrifuge vial (10,000 x g, 1 min) Start->Centrifuge Solvent Add sterile ddH2O (Target: 1 mg/mL) Centrifuge->Solvent Check Check Clarity Solvent->Check Acid Add 1% Acetic Acid (Dropwise if cloudy) Check->Acid Cloudy/Particulates Aliquot Aliquot into Low-Bind Tubes Check->Aliquot Clear solution Acid->Aliquot Store Store at -80°C (Avoid Freeze-Thaw) Aliquot->Store

Workflow for the optimal reconstitution and storage of PHV-42 to prevent aggregation.

Protocol 2: In Vitro cAMP Accumulation Assay for VPAC Activation

This protocol utilizes a dual-control system to validate both the assay machinery and receptor-specific causality.

  • Cell Preparation: Seed CHO cells stably expressing human VPAC1 or VPAC2 receptors in a 384-well plate.

  • Enzyme Inhibition: Pre-incubate cells for 15 minutes with assay buffer containing 0.1% BSA, 500 µM IBMX (to inhibit phosphodiesterases and prevent cAMP degradation), and a protease inhibitor cocktail.

  • Validation Controls (Self-Validation):

    • Positive Control: Treat a subset of wells with 10 µM Forskolin (directly activates Adenylyl Cyclase, validating the cAMP detection kit).

    • Specificity Control: Pre-treat a subset of wells with 1 µM VIP(6-28) (a known VPAC antagonist) prior to adding PHV-42. This proves the cAMP response is strictly VPAC-mediated.

  • Ligand Stimulation: Add serial dilutions of PHV-42 (10 pM to 1 µM). Incubate for exactly 30 minutes at 37°C.

  • Detection: Lyse the cells and measure cAMP using a competitive HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA kit.

Signaling Ligand PHV-42 Peptide (Prepro VIP 81-122) Receptor VPAC1 / VPAC2 Receptors (GPCR) Ligand->Receptor Binding GProtein Gαs Protein Activation Receptor->GProtein Conformational Change Enzyme Adenylyl Cyclase (AC) GProtein->Enzyme Stimulates SecondMsg cAMP Accumulation Enzyme->SecondMsg ATP conversion Kinase Protein Kinase A (PKA) SecondMsg->Kinase Activates Effect Smooth Muscle Relaxation Kinase->Effect Phosphorylation

PHV-42 mechanism of action via VPAC receptors, leading to cAMP accumulation and muscle relaxation.

References
  • Source: Qyaobio.
  • Neuropeptides in asthma, chronic obstructive pulmonary disease and cystic fibrosis Source: PMC / NIH URL
  • Neuropeptides and their classification Source: Bio-Synthesis URL
  • Source: Google Patents (US10543255B2)

Sources

Technical Support Center: Troubleshooting Solubility & Handling for Prepro VIP (81-122)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Prepro VIP (81-122), human (CAS: 111366-38-2). Also known as Peptide Histidine Valine 42 (PHV-42), this 42-amino acid neuropeptide is derived from the vasoactive intestinal polypeptide (VIP) precursor . Due to its significant length, amphipathic nature, and highly hydrophobic C-terminal domain, researchers frequently encounter solubility and aggregation issues during in vitro and in vivo assay preparation.

As an Application Scientist, I have designed this guide to move beyond basic instructions. Here, we address the causality of peptide behavior, providing you with self-validating protocols to ensure absolute confidence in your experimental data.

I. Diagnostic FAQs & Troubleshooting

Q1: Why does Prepro VIP (81-122) immediately form a cloudy suspension when I dissolve it in PBS? The Causality: At 42 amino acids (MW: 4552.13 g/mol ), PHV-42 contains a highly structured alpha-helical midsection and a hydrophobic C-terminus. Direct addition to high-ionic-strength buffers like 1X PBS (pH 7.4) causes a "salting-out" effect. The high salt concentration masks the electrostatic repulsion of the peptide's basic residues (Lysine, Arginine), forcing the hydrophobic domains to interact and form insoluble beta-sheet micro-aggregates. The Solution: Never use aqueous buffers as a primary solvent. You must first disrupt intermolecular hydrogen bonds using an aprotic solvent like anhydrous DMSO .

Q2: What is the optimal primary solvent, and how do I ensure complete solvation? The Causality: Anhydrous DMSO readily solvates the peptide backbone by acting as a strong hydrogen bond acceptor, preventing the peptide from folding into aggregation-prone secondary structures. The Solution: Dissolve the lyophilized powder in anhydrous DMSO to a maximum concentration of 10 mM. If the solution appears slightly turbid, it indicates the presence of pre-formed lyophilization aggregates. Apply bath sonication for 3–5 minutes. The ultrasonic waves provide the mechanical energy required to break apart these non-covalent clusters.

Q3: How do I transition from a DMSO stock to an aqueous working buffer without the peptide "crashing out"? The Causality: Rapid dilution into a cold aqueous environment causes an instantaneous solvent shock, stripping the DMSO from the peptide faster than the peptide can equilibrate with the water molecules, leading to rapid re-aggregation. Furthermore, hydrophobic peptides readily adsorb to the walls of plastic microcentrifuge tubes, artificially lowering your active concentration. The Solution: Perform a stepwise, dropwise dilution into a pre-warmed (37°C) aqueous buffer while vortexing vigorously. Ensure your final assay buffer contains a carrier protein (e.g., 0.1% BSA) to coat the plasticware and stabilize the peptide in solution. Keep the final DMSO concentration below 0.1% to prevent cellular toxicity in functional assays.

Q4: Does the lyophilized powder require specific handling before opening? The Causality: Peptides are extremely hygroscopic. Opening a cold vial straight from the -20°C freezer introduces atmospheric moisture, which condenses on the powder. This localized water causes rapid, irreversible hydrolysis and promotes aggregation before you even add your solvent. The Solution: Always equilibrate the sealed vial in a desiccator at room temperature for at least 30–60 minutes prior to breaking the seal.

II. Quantitative Solubility Profiling

To assist in experimental design, the following table summarizes the solubility dynamics of Prepro VIP (81-122) across common solvent systems.

Solvent SystemMax ConcentrationRecommended UseCausality / Mechanistic Note
Anhydrous DMSO 10 mM (~45.5 mg/mL)Primary Stock SolutionDisrupts hydrophobic interactions and H-bonding in the 42-amino acid backbone.
10% Acetic Acid ~1–2 mMAlternative StockProtonates basic residues (His, Lys, Arg), increasing polarity and electrostatic repulsion.
Sterile Water < 1 mM (Variable)Secondary DilutionLacks buffering capacity; peptide may undergo isoelectric precipitation depending on local pH.
1X PBS (pH 7.4) < 0.1 mMNot RecommendedHigh ionic strength "salts out" the peptide, causing rapid hydrophobic aggregation.

III. Self-Validating Standard Operating Procedures (SOPs)

To guarantee scientific integrity, every protocol must include internal validation checkpoints. Follow this SOP to prepare a 10 mM stock and a 10 µM working solution of Prepro VIP (81-122).

Protocol: Reconstitution and Dilution

Step 1: Thermal Equilibration

  • Transfer the sealed vial of Prepro VIP (81-122) from -20°C storage to a desiccator.

  • Allow it to sit at room temperature for 60 minutes.

  • Self-Validation Checkpoint: Visually inspect the vial. The powder should appear dry and free-flowing. If condensation is visible on the glass, do not proceed; allow further desiccation.

Step 2: Primary Solvation (10 mM Stock)

  • Calculate the required volume of anhydrous DMSO. For 1 mg of peptide (MW: 4552.13), add 21.9 µL of DMSO to achieve a 10 mM stock.

  • Add the DMSO directly to the powder. Pipette up and down gently, avoiding the introduction of air bubbles.

  • Place the vial in a bath sonicator at room temperature for 5 minutes.

  • Self-Validation Checkpoint: Hold the vial against a dark background under a bright light. The solution must be optically clear without any particulate scattering (Tyndall effect). If scattering is observed, continue sonication.

Step 3: Stepwise Aqueous Dilution (10 µM Working Solution)

  • Pre-warm your target aqueous buffer (e.g., HBSS + 0.1% BSA) to 37°C.

  • Place the tube containing the warm buffer on a vortex mixer at a medium-low speed.

  • Add the 10 mM DMSO stock dropwise into the vortexing buffer to achieve a 1:1000 dilution (e.g., 1 µL stock into 999 µL buffer).

  • Self-Validation Checkpoint (Critical): To confirm no micro-precipitation occurred during dilution, centrifuge the working solution at 10,000 x g for 5 minutes. Carefully extract the supernatant and measure the UV absorbance at 280 nm (utilizing the peptide's Tyrosine residues). The calculated concentration must be ≥95% of your theoretical yield. A lower yield indicates the peptide has precipitated into the pellet.

IV. Mechanistic & Workflow Visualizations

Understanding the physical workflow and the downstream biological mechanism is critical for troubleshooting assay readouts.

A. Reconstitution Workflow

Workflow A Lyophilized Peptide (CAS: 111366-38-2) B Equilibrate to RT (Prevents Condensation) A->B C Add Anhydrous DMSO (Disrupts H-Bonds) B->C D Vortex & Sonicate (Clears Micro-aggregates) C->D E 10 mM Stock Solution (Optically Clear) D->E F Stepwise Dilution (Warm Buffer + 0.1% BSA) E->F G Validate via A280 (Post-Centrifugation) F->G

Reconstitution workflow for Prepro VIP (81-122) ensuring complete solvation.

B. VPAC Receptor Signaling Cascade

Prepro VIP (81-122) functions as a potent agonist for the VPAC1 and VPAC2 receptors, triggering a Gs-coupled signaling cascade that ultimately results in smooth muscle relaxation . If your functional assay fails, ensure your peptide is fully solubilized (as per the workflow above) before investigating downstream receptor desensitization.

Pathway L PHV-42 (Prepro VIP 81-122) R VPAC1/2 Receptors L->R Binds G Gαs Subunit R->G Activates AC Adenylyl Cyclase G->AC Stimulates C cAMP AC->C Synthesizes P Protein Kinase A C->P Activates E Muscle Relaxation P->E Phosphorylates

VPAC receptor signaling cascade activated by PHV-42 binding.

V. References

  • Yiangou Y, di Marzo V, Spokes RA, Panico M, Morris HR, Bloom SR. "Isolation, characterization, and pharmacological actions of peptide histidine valine 42, a novel prepro-vasoactive intestinal peptide-derived peptide." Journal of Biological Chemistry. 1987. URL:[Link]

  • UniProt Consortium. "VIP peptides - Homo sapiens (Human) - P01282." UniProtKB. URL:[Link]

Technical Support Center: Optimizing Prepro VIP (81-122) / PHV-42 (CAS 111366-38-2)

Author: BenchChem Technical Support Team. Date: March 2026

Compound Identity: Prepro Vasoactive Intestinal Peptide (81-122) | Peptide Histidine Valine 42 (PHV-42) CAS Number: 111366-38-2 Molecular Weight: ~4552.1 Da Sequence Length: 42 Amino Acids

Part 1: Senior Scientist’s Executive Summary

The "Hidden" Variable in VIP Signaling Researchers often default to the mature Vasoactive Intestinal Peptide (VIP, 28-mer) for G-protein coupled receptor (GPCR) studies. However, Prepro VIP (81-122) , also known as PHV-42 , acts as a distinct physiological modulator. While it shares the VPAC1 and VPAC2 receptor targets with VIP, PHV-42 exhibits a significantly longer half-life and a unique hemodynamic profile—increasing heart rate without the profound hypotension seen with VIP.

The Critical Warning: Do not treat CAS 111366-38-2 like a small molecule drug. It is a large, 42-residue peptide containing Methionine (Met-27) and multiple basic residues. Your experiments will fail due to adsorption (sticking to plastics) or oxidation long before the biological mechanism has a chance to work. This guide details how to stabilize this peptide for reproducible data.

Part 2: Solubility, Reconstitution & Storage (The Foundation)

Most "inactive" assay results stem from improper handling during the first 15 minutes of reconstitution.

Solubility Protocol

PHV-42 is amphipathic but generally soluble in aqueous buffers due to its basic residues (Lys, Arg).

ParameterRecommendationScientific Rationale
Primary Solvent Sterile Distilled Water or 0.1% Acetic Acid Initial dissolution in weak acid prevents aggregation common in neutral buffers.
Carrier Protein 0.1% BSA (Bovine Serum Albumin)CRITICAL: Peptides >20 residues stick avidly to polypropylene. BSA blocks these sites.
Vortexing DO NOT VORTEX Vortexing introduces air bubbles, oxidizing Met-27 , rendering the peptide inactive. Swirl gently.
Stock Conc. 1 mg/mL (approx. 220 µM)High concentration stocks are more stable than dilute working solutions.
The "Low-Binding" Rule
  • Never use standard polystyrene tubes for dilutions.

  • Always use Siliconized (Low-Bind) Microcentrifuge Tubes .

  • Why? In a standard tube, up to 40% of your peptide will bind to the plastic wall within 1 hour at nanomolar concentrations.

Workflow Diagram: Reconstitution to Assay

PeptideWorkflow Lyophilized Lyophilized Powder (-20°C Storage) Recon Reconstitution (Sterile Water/0.1% HOAc) NO VORTEXING Lyophilized->Recon Centrifuge First Stock Master Stock (1 mg/mL) Aliquot immediately Recon->Stock Gentle Swirl Dilution Working Dilution (Buffer + 0.1% BSA) Use Low-Bind Tubes Stock->Dilution Dilute Assay Assay Plate (Add within 15 mins) Dilution->Assay Immediate Use

Figure 1: Critical workflow to prevent oxidation and adsorption loss.

Part 3: Assay Optimization & Experimental Design

PHV-42 targets the VPAC1 and VPAC2 receptors.[1] These are Gs-coupled GPCRs.

Functional Assays (cAMP Accumulation)

Since VPAC receptors couple to Gs proteins, the most robust readout is intracellular cAMP.

  • Cell Lines: CHO-K1 or HEK293 stably expressing human VPAC1 or VPAC2.

  • Detection: TR-FRET (e.g., HTRF) or Luminescence (e.g., GloSensor).

  • Incubation Time: 15–30 minutes at 37°C. (PHV-42 acts quickly).

  • Phosphodiesterase (PDE) Inhibition: You MUST add IBMX (0.5 mM) or Ro 20-1724 to the assay buffer. Without this, cellular PDEs will degrade the cAMP signal, masking the peptide's potency.

Tissue Bath Assays (Smooth Muscle)

PHV-42 is a potent relaxant of uterine smooth muscle.

  • Tissue: Isolated rat uterus (estrogen-primed).

  • Protocol: Pre-contract tissue with KCl or Oxytocin. Add PHV-42 cumulatively.[2]

  • Expected Result: Dose-dependent relaxation. PHV-42 is generally less potent than VIP (10-100 fold) but exhibits a longer duration of action due to resistance to degradation.

Signaling Pathway Diagram

VPAC_Signaling PHV42 PHV-42 (Ligand) VPAC VPAC1 / VPAC2 (GPCR) PHV42->VPAC Binds Gs Gαs Protein VPAC->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Secondary Messenger) AC->cAMP Synthesizes ATP ATP ATP->AC PKA PKA (Protein Kinase A) cAMP->PKA Activates Response Smooth Muscle Relaxation (Phosphorylation of MLCK) PKA->Response Downstream Effect

Figure 2: The Gs-coupled signaling cascade activated by PHV-42.

Part 4: Troubleshooting & FAQs

Q1: My IC50/EC50 curve is shifting to the right (lower potency) between experiments. Why?

  • Diagnosis: Methionine Oxidation or Aggregation.

  • The Fix: Check your storage. If you stored the peptide at 4°C in solution, it has degraded. You must store aliquots at -20°C or -80°C. Once thawed, do not refreeze . Also, ensure your assay buffer contains 0.1% BSA to prevent the peptide from sticking to the pipette tips during serial dilution.

Q2: Can I use DMSO to solubilize PHV-42?

  • Answer: It is not necessary and generally not recommended. PHV-42 is water-soluble. DMSO can sometimes denature larger peptides or interfere with specific GPCR binding pockets if the concentration exceeds 0.1%. Stick to sterile water or weak acetic acid.

Q3: How does PHV-42 compare to VIP in potency?

  • Insight: In most cAMP assays, PHV-42 is slightly less potent or equipotent to VIP, but in in vivo cardiovascular models, it causes tachycardia without the significant hypotension seen with VIP. If you see hypotension, check the purity of your peptide—it might be contaminated with mature VIP fragments.

Q4: The peptide powder looks "sticky" or collapsed in the vial.

  • Explanation: This is "meltback," caused by moisture entering the vial during lyophilization or storage.

  • Action: If the vial was sealed, it may still be usable. Centrifuge the vial at 10,000 x g for 1 minute before opening to ensure all powder is at the bottom. Reconstitute and check concentration via A280 (using Tyrosine extinction coefficient) if precision is critical.

References

  • Yiangou, Y., et al. (1987).[3] "Isolation, characterization, and pharmacological actions of peptide histidine valine 42, a novel prepro-vasoactive intestinal peptide-derived peptide."[4] Journal of Biological Chemistry, 262(29), 14010-14013.

  • Anderson, J. V., et al. (1988). "Peptide histidine valine 42: its haemodynamic actions and pharmacokinetics in man differ from those of vasoactive intestinal peptide and peptide histidine methionine." Clinical Science, 75(1), 9-14.

  • Harmar, A. J., et al. (2012). "IUPHAR Reviews 1: Nomenclature, distribution, and signaling of VPAC and PACAP receptors." British Journal of Pharmacology, 166(1), 4-17.

  • Dickinson, T., et al. (1999). "Vasoactive intestinal polypeptide and pituitary adenylate cyclase activating polypeptide receptor subtypes in the human uterus." Molecular Human Reproduction, 5(11), 1056-1064.

Sources

Technical Support Center: PHV-42 (CAS 111366-38-2)

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Center guide is designed for researchers and drug development professionals working with Peptide Histidine Valine 42 (PHV-42) , also known as Prepro VIP (81-122) .

Stability, Degradation, and Handling Guide

Product Identity:

  • Common Name: PHV-42 (Peptide Histidine Valine 42)[1][2][3]

  • Synonyms: Prepro VIP (81-122), Prepro-Vasoactive Intestinal Polypeptide (81-122)[2]

  • CAS Number: 111366-38-2

  • Sequence: H -A-D-G -V-F-T-S-D-F-S-K-L-L-G-Q -L-S-A-K-K-Y-L-E-S-L-M -G-K-R-V-S-S-N -I-S-E-D-P -V-P-V

  • Molecular Weight: ~4552.1 Da

Stability Profile & Critical Degradation Hotspots

PHV-42 is a 42-residue peptide with specific sequence motifs that render it highly susceptible to chemical degradation. Unlike small molecules, its stability is dictated by sequence-specific local environments .[4]

Stability Summary Table
ParameterStability StatusCritical Thresholds & Notes
pH Sensitivity High Acidic (pH < 4): Risk of Asp-Pro (D38-P39) backbone cleavage.Basic (pH > 7.5): Rapid Asp-Gly (D3-G4) isomerization and Asn/Gln deamidation.
Oxidation Moderate Met27 is the primary oxidation site (+16 Da shift). Avoid vortexing; use degassed buffers.[4]
Temperature Moderate Stable as lyophilized powder at -20°C. In solution, degradation accelerates >4°C.
Physical High Prone to aggregation and surface adsorption (glass/plastic) due to hydrophobic residues (Leu/Phe clusters).[4]
Visualizing Degradation Pathways

The following diagram maps the specific amino acid residues in PHV-42 responsible for its primary degradation pathways.

PHV42_Degradation cluster_seq PHV-42 Critical Residues N_term N-Terminus D3_G4 Asp3-Gly4 (Hotspot) Q16 Gln16 IsoAsp Isomerization to Isoaspartate (Loss of Activity) D3_G4->IsoAsp pH > 7.0 Succinimide Intermediate M27 Met27 Deamidation Deamidation (-17 Da / +1 Da) Q16->Deamidation pH > 7.5 N34 Asn34 Oxidation Oxidation to Sulfoxide (+16 Da) M27->Oxidation Air/Peroxides D38_P39 Asp38-Pro39 (Acid Labile) N34->Deamidation pH > 7.5 C_term C-Terminus Cleavage Backbone Cleavage (Fragmentation) D38_P39->Cleavage pH < 4.0 Acid Hydrolysis

Caption: Mapping of PHV-42 sequence-specific degradation hotspots. Red nodes indicate critical instability sites.[4]

Troubleshooting Guide (FAQ)

Issue 1: "I see a +16 Da mass shift in my LC-MS analysis."
  • Diagnosis: Methionine Oxidation. The Met27 residue has oxidized to Methionine Sulfoxide.

  • Root Cause: Exposure to atmospheric oxygen during handling, or presence of peroxides in solvents (common in aged PEG or Tween).[4]

  • Corrective Action:

    • Degas all buffers (helium sparge or vacuum sonication) before use.[4]

    • Add a reducing agent if compatible: Methionine (5-10 mM) acts as a scavenger, or TCEP (1-2 mM) .[4]

    • Avoid vortexing ; use gentle inversion to mix.

Issue 2: "My peptide solution lost potency after 24 hours at pH 7.4."
  • Diagnosis: Asp-Gly Isomerization. The Asp3-Gly4 bond is notoriously unstable at physiological pH, rapidly forming a succinimide intermediate that hydrolyzes to isoaspartate (biologically inactive) and aspartate (active).

  • Root Cause: Thermodynamic instability of the Asp-Gly sequence at neutral/basic pH.

  • Corrective Action:

    • Prepare fresh: Do not store PHV-42 in neutral buffer (PBS) for >4-6 hours.

    • Lower pH for storage: If solution storage is necessary, use a slightly acidic buffer (pH 5.0–6.[4]0) where this reaction is slower.[4]

Issue 3: "I see unexpected fragments in my HPLC trace after acidic treatment."
  • Diagnosis: Asp-Pro Cleavage. The Asp38-Pro39 bond is acid-labile.

  • Root Cause: Exposure to strong acids (e.g., high % TFA, acetic acid) or storage at pH < 4.0.[4]

  • Corrective Action:

    • Avoid storing in 0.1% TFA for extended periods.[4]

    • Neutralize fractions immediately after collection if purifying by RP-HPLC.[4]

Issue 4: "The peptide concentration is lower than expected (Low Recovery)."
  • Diagnosis: Adsorption/Aggregation. [4]

  • Root Cause: PHV-42 is large (42 AA) and contains hydrophobic patches (Leu/Phe) that stick to glass and standard plastics.

  • Corrective Action:

    • Use LoBind/Low Retention plastics exclusively.[4]

    • Avoid glass vials for dilute solutions (<100 µg/mL).

    • Add surfactant: 0.05% Tween-20 or 0.1% BSA (if assay allows) to block surface sites.[4]

Detailed Experimental Protocols

Protocol A: Optimal Reconstitution & Storage

Use this protocol to maximize shelf-life and minimize immediate degradation.

  • Equilibration: Allow the lyophilized vial to reach room temperature before opening (prevents water condensation).

  • Solvent Choice:

    • Preferred: Sterile water or 10 mM Acetate Buffer (pH 5.5).[4]

    • Avoid: PBS (pH 7.4) for long-term storage due to Asp-Gly instability.

  • Dissolution:

    • Add solvent to achieve 1 mg/mL stock concentration.[4]

    • Do not vortex. Swirl gently or pipette up and down.[4][5]

  • Aliquoting:

    • Dispense into single-use aliquots (e.g., 20-50 µL) in polypropylene LoBind tubes.

    • Flash freeze in liquid nitrogen.

  • Storage: Store at -80°C . (Stable for 6-12 months).

    • Note: Avoid -20°C if possible, as "frozen" solutions can still have micro-pockets of liquid where degradation proceeds.

Protocol B: LC-MS Analysis for Purity Verification

Use this method to detect oxidation and isomerization.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).[4]

  • Mobile Phase A: 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes (Phases of PHV-42 are hydrophobic).

  • Temperature: 40°C.[4][6]

  • Detection:

    • UV: 214 nm (peptide bond), 280 nm (Tyr/Phe).[4]

    • MS: ESI Positive Mode. Look for [M+3H]³⁺, [M+4H]⁴⁺, [M+5H]⁵⁺ charge states.[4]

  • Pass Criteria:

    • Main peak > 95%.[4][5][7]

    • Met-Oxide Impurity: Peak eluting ~0.5-1 min earlier than main peak; Mass = M + 16 Da.

    • Isoaspartate Impurity: Peak eluting close to main peak (often as a shoulder); Mass = M (same mass, different retention).[4]

References

  • Yiangou, Y., et al. (1987).[4] "Isolation, characterization, and pharmacological actions of peptide histidine valine 42, a novel prepro-vasoactive intestinal peptide-derived peptide."[2][4] Journal of Biological Chemistry, 262(29), 14010-14013.[4] Link

  • Geiger, T., & Clarke, S. (1987).[4] "Deamidation, isomerization, and racemization at asparaginyl and aspartyl residues in peptides. Succinimide-linked reactions that contribute to protein degradation." Journal of Biological Chemistry, 262(2), 785-794.[4] Link

  • Li, B., et al. (1995).[4] "Methionine oxidation in peptides: Synthesis and stability." Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 505-511.[4]

  • Oliyai, C., & Borchardt, R. T. (1993).[4] "Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide." Pharmaceutical Research, 10(1), 95-102.[4] Link

Sources

Technical Support Center: Synthesis & Purification of CAS 111366-38-2

Author: BenchChem Technical Support Team. Date: March 2026

Compound: Methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate L-tartrate Primary Application: Key chiral intermediate for Neuraminidase Inhibitors (e.g., Peramivir) Document ID: TS-111366-V2.4 Status: Authorized for Research & Development Use

Core Synthesis Workflow & Logic

Senior Scientist Note: The synthesis of CAS 111366-38-2 is not merely an esterification; it is a desymmetrization event that locks the stereochemistry required for the cyclopentane scaffold of Peramivir. The critical challenge here is kinetic control. The free amine intermediate is thermodynamically unstable and prone to "back-biting"—cyclizing back into the starting lactam if not rapidly trapped as the tartrate salt.

Synthesis Pathway Visualization

The following diagram illustrates the critical process flow, highlighting the danger zones where process deviations frequently occur.

SynthesisWorkflow cluster_0 Critical Control Point Lactam Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) Opening Acid Methanolysis (Ring Opening) Lactam->Opening HCl/MeOH or SOCl2 Reflux AminoEster Amino Ester (Free Base) *UNSTABLE INTERMEDIATE* Opening->AminoEster Neutralization (TEA or NH3) AminoEster->Lactam Cyclization (Back-biting) If pH > 8 or Temp > 20°C SaltForm Salt Formation (+ L-Tartaric Acid) AminoEster->SaltForm Rapid Addition < 10°C FinalProduct CAS 111366-38-2 (Crystalline Tartrate Salt) SaltForm->FinalProduct Crystallization (MeOH/EtOH)

Figure 1: Synthetic pathway for CAS 111366-38-2, emphasizing the instability of the free amine intermediate.

Troubleshooting Guide: Critical Quality Attributes (CQAs)

This section addresses the most frequent failure modes reported by our users.

Issue A: Low Yield & Re-formation of Starting Material

Symptom: HPLC analysis of the crude reaction mixture shows a high peak for the starting Vince Lactam, even after the reaction initially appeared complete. Root Cause: Spontaneous Recyclization. The amino ester free base is unstable. If the neutralization step (removing HCl) is performed too slowly, at high temperatures (>20°C), or if the solution stands too long before adding L-tartaric acid, the amine group attacks the methyl ester, kicking out methanol and reforming the lactam. Corrective Action:

  • Telescoping: Do not isolate the free amine oil. Perform the neutralization and salt formation in a continuous stream.

  • Temperature Control: Maintain the neutralization mixture between 0°C and 5°C.

  • pH Monitoring: Stop neutralization exactly at pH 7.5–8.0. Going higher accelerates cyclization.

Issue B: Low Enantiomeric Excess (ee < 98%)

Symptom: The isolated tartrate salt fails chiral HPLC specifications. Root Cause: Incomplete resolution or racemization during the acid methanolysis. While Vince Lactam is often supplied as a racemate (requiring resolution) or a single enantiomer, the tartrate salt formation acts as a chemical resolution step. Corrective Action:

  • Solvent Polarity: The crystallization is highly sensitive to the Methanol/Water or Methanol/Isopropanol ratio.

  • Recrystallization Protocol: Dissolve the crude salt in minimal hot water (60°C), then dilute with warm methanol (ratio 1:5). Cool slowly to 0°C. This specific solvent switch purges the unwanted diastereomer.

Issue C: "Oiling Out" Instead of Crystallization

Symptom: The product separates as a sticky gum rather than a white crystalline solid. Root Cause: Presence of residual inorganic salts (e.g., Triethylamine Hydrochloride) or excessive water content. Corrective Action:

  • Seeding: Always retain a small seed crystal from a previous successful batch. Add at the onset of turbidity.

  • Drying: Ensure the methanol used for the salt formation is anhydrous.

  • Agitation: High-shear stirring during the tartaric acid addition promotes nucleation over oiling.

Experimental Protocol: Validated Synthesis Method

Standardized procedure for 100g scale.

Reagents & Materials
ReagentRoleSpecifications
Vince Lactam Starting Material>98% purity (Single enantiomer preferred)
Thionyl Chloride ReagentReagent Grade (>99%)
Methanol SolventAnhydrous (<0.05% water)
Triethylamine (TEA) BaseDry, amine content >99%
L-Tartaric Acid Chiral AcidNatural L-(+) form
Step-by-Step Methodology

Phase 1: Ring Opening (Methanolysis)

  • Setup: Charge a reactor with Methanol (5.0 vol) and cool to 0–5°C.

  • Activation: Dropwise add Thionyl Chloride (1.2 eq) over 30 minutes. Exothermic reaction—control temp < 10°C.

  • Addition: Add Vince Lactam (1.0 eq) in portions.

  • Reaction: Warm to 25°C and stir for 2 hours. Monitor by TLC/HPLC for disappearance of lactam.

  • Workup: Concentrate under vacuum to remove excess MeOH/SOCl₂. Result: Thick oil (Amino ester HCl salt).

Phase 2: Salt Formation (The Critical Step)

  • Re-dissolution: Dissolve the oily residue in fresh Methanol (3.0 vol).

  • Preparation: In a separate vessel, dissolve L-Tartaric Acid (1.0 eq) in Methanol (2.0 vol).

  • Neutralization (High Risk): Cool the amino ester solution to 0°C . Slowly add Triethylamine (TEA) until pH reaches 7.0–7.5.

    • Warning: Do not exceed pH 8.0.

  • Precipitation: Immediately pour the L-Tartaric Acid solution into the neutralized amine mixture.

  • Crystallization: Stir vigorously. A white precipitate should form within 10–15 minutes.

  • Aging: Cool to -5°C and stir for 3 hours to maximize yield.

  • Isolation: Filter the solid. Wash the cake with cold Methanol (1.0 vol).

  • Drying: Vacuum dry at 40°C.

Frequently Asked Questions (FAQs)

Q: Can I use D-Tartaric acid instead of L-Tartaric acid? A: No. Using D-Tartaric acid will precipitate the enantiomer of the desired product (or form a diastereomeric salt with different solubility properties), rendering it useless for the synthesis of Peramivir, which requires specific stereochemistry [(1S,4R)].

Q: My product has a melting point of 150°C, but the literature says 174°C. What is wrong? A: A lower melting point usually indicates partial racemization or the presence of inorganic salts (like TEA-HCl) trapped in the crystal lattice. Perform a recrystallization using the Water/Methanol method described in the Troubleshooting section.

Q: Why do we use Thionyl Chloride instead of HCl gas? A: Thionyl Chloride acts as a water scavenger. Since the reaction produces water (if using free acid) or is sensitive to moisture (hydrolysis of the ester), SOCl₂ ensures anhydrous conditions, driving the equilibrium toward the ester.

Q: Is the free base stable for storage? A: Absolutely not. The free base (Methyl 4-aminocyclopent-2-ene-1-carboxylate) must be converted to the tartrate salt immediately. If you must pause the experiment, store the intermediate as the Hydrochloride salt , which is stable.

References

  • Process for preparing (-)-(1S, 4R) N-protected 4-amino-2-cyclopentene-1-carboxylate esters. Google Patents. US6495711B2.

  • Methyl (1S,4R)-4-Amino-2-Cyclopentene-1-Carboxylate synthesis. ChemicalBook.

  • Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. National Institutes of Health (NIH) / PubMed.

  • The Synthesis of Peramivir: A Technical Guide. BenchChem.

Technical Support Center: Troubleshooting & Preventing Off-Target Effects of Prepro VIP (81-122)

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with research teams experiencing irreproducibility when working with CAS 111366-38-2 , commonly known as Prepro VIP (81-122) or Peptide Histidine Valine 42 (PHV-42) (1)[1]. This 42-amino-acid neuropeptide is a potent modulator of smooth muscle relaxation, known to reduce both the force and frequency of spontaneous contractions in tissues such as the isolated rat uterus (2)[2].

However, its structural homology within the secretin/glucagon GPCR class makes it highly susceptible to off-target receptor activation and proteolytic degradation. You cannot simply apply this peptide to a biological system and assume a monogenic response. To ensure scientific integrity, your experimental design must actively prove the absence of off-target engagement. This guide provides causality-based troubleshooting and self-validating protocols to secure your data.

Section 1: FAQs - Mechanistic Origins of Off-Target Effects

Q: Why does Prepro VIP (81-122) exhibit off-target receptor activation? A: PHV-42 is a precursor-derived peptide that shares highly conserved alpha-helical binding motifs with Vasoactive Intestinal Peptide (VIP) and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP). While its primary targets are the VPAC1 and VPAC2 receptors, at concentrations exceeding 100 nM, it can promiscuously bind to the PAC1 receptor (3)[3]. Because all three receptors couple to Gs proteins to elevate intracellular cAMP, an off-target PAC1 interaction will produce a false-positive amplification of your intended VPAC1/2 signal.

Q: How does peptide degradation cause secondary off-target effects? A: In serum-containing media or in vivo models, PHV-42 is rapidly cleaved by endogenous proteases (such as dipeptidyl peptidase IV). One of the primary bioactive cleavage products is Intestinal Peptide PHM-27 (4)[4]. Crucially, PHM-27 is a potent agonist of the calcitonin receptor (CALCR)[4]. If your assay lacks protease inhibition, the physiological "response" you measure may actually be CALCR activation by the PHM-27 fragment, rather than VPAC1/2 activation by intact PHV-42.

Section 2: Troubleshooting Guide & Self-Validating Protocols

Issue 1: Cross-Receptor Promiscuity (VPAC1/VPAC2 vs. PAC1)

Causality: High ligand concentrations force low-affinity interactions at the PAC1 receptor, confounding cAMP readouts. Solution: Implement a differential receptor blockade strategy. A self-validating system requires you to use highly selective antagonists to isolate the specific receptor contribution.

Protocol 1: Differential Receptor Blockade Assay

  • Cell Preparation: Plate target cells expressing VPAC1, VPAC2, and PAC1 at a density of

    
     cells/well.
    
  • Pre-incubation (The Validation Step): To prove causality, pre-incubate cells for 30 minutes with specific antagonists before adding PHV-42:

    • To isolate VPAC1: Block VPAC2 using KS-133 (100 nM), a highly selective VIPR2 antagonist (5)[5], and block PAC1 using PACAP(6-38) (1 µM) (6)[6].

    • To isolate VPAC2: Block VPAC1 using PG 97-269 (100 nM)[6] and block PAC1 using PACAP(6-38) (1 µM).

  • Ligand Addition: Introduce Prepro VIP (81-122) at a titrated range (1 nM to 1 µM).

  • Readout: Quantify cAMP accumulation after 15 minutes using a FRET-based or ELISA assay.

  • Expert Insight: Always include an antagonist-only control. If the antagonist alone alters baseline cAMP, it is acting as a partial agonist, which will invalidate your baseline normalization.

Issue 2: Proteolytic Cleavage Generating Active Fragments

Causality: Serum proteases generate PHM-27, which subsequently activates CALCR, creating a false signaling cascade[4]. Solution: Monitor peptide integrity using LC-MS and employ strict protease inhibition.

Protocol 2: LC-MS Peptide Stability Monitoring

  • Media Preparation: Conduct assays in serum-free conditions or supplement media with a broad-spectrum protease inhibitor cocktail (including a DPP-IV inhibitor like Sitagliptin at 10 µM).

  • Incubation: Incubate 10 µM Prepro VIP (81-122) in the assay environment at 37°C.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench the reaction by adding 1% Trifluoroacetic acid (TFA).

    • Why TFA? It rapidly drops the pH to denature active proteases and protonates the peptide, optimizing it for reverse-phase (RP) HPLC retention.

  • Analysis: Analyze via RP-HPLC coupled to Mass Spectrometry. Look for the depletion of the intact PHV-42 mass (~4550 Da) and the appearance of the ~2985 Da PHM-27 fragment.

Section 3: Quantitative Data & Receptor Pharmacology

Receptor TargetEndogenous LigandsPrepro VIP (81-122) Affinity RiskRecommended Antagonist for Blockade
VPAC1 VIP, PACAPPrimary Target (High Affinity)PG 97-269
VPAC2 VIP, PACAPPrimary Target (High Affinity)KS-133
PAC1 PACAP-27, PACAP-38Off-Target (Moderate at >100 nM)PACAP(6-38)
CALCR CalcitoninOff-Target via PHM-27 FragmentCalcitonin(8-32)

Section 4: Visualizations

G PHV42 Prepro VIP (81-122) [PHV-42] VPAC1 VPAC1 Receptor (Primary Target) PHV42->VPAC1 High Affinity VPAC2 VPAC2 Receptor (Primary Target) PHV42->VPAC2 High Affinity PAC1 PAC1 Receptor (Off-Target Risk) PHV42->PAC1 Low Affinity/High Dose CALCR CALCR Receptor (Fragment Off-Target) PHV42->CALCR via PHM-27 Fragment cAMP cAMP Accumulation & Downstream Signaling VPAC1->cAMP VPAC2->cAMP PAC1->cAMP CALCR->cAMP Antag_VPAC1 PG 97-269 (VPAC1 Blocker) Antag_VPAC1->VPAC1 Blocks Antag_VPAC2 KS-133 (VPAC2 Blocker) Antag_VPAC2->VPAC2 Blocks Antag_PAC1 PACAP(6-38) (PAC1 Blocker) Antag_PAC1->PAC1 Blocks

Fig 1: Prepro VIP (81-122) receptor engagement and targeted pharmacological blockade.

Workflow Step1 1. Prepare Media (± Protease Inhibitors) Step2 2. Incubate PHV-42 at 37°C Step1->Step2 Step3 3. Aliquot & Quench (1% TFA) at Timepoints Step2->Step3 Step4 4. RP-HPLC / LC-MS Analysis Step3->Step4 Step5 5. Quantify Intact vs. Cleaved Fragments Step4->Step5

Fig 2: LC-MS workflow for monitoring proteolytic degradation of Prepro VIP (81-122).

References

  • Pharmacology and functions of receptors for vasoactive intestinal peptide... Source: nih.gov. URL:[Link]

  • VIP and PACAP receptors | Introduction - IUPHAR/BPS. Source: guidetopharmacology.org. URL:[Link]

  • VIP peptides - Homo sapiens (Human) | UniProtKB. Source: uniprot.org. URL:[Link]

Sources

Technical Support Center: Troubleshooting Experimental Variability with Prepro VIP (81-122) [CAS: 111366-38-2]

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility challenges when working with complex neuropeptides. Prepro VIP (81-122) , commonly known as Peptide Histidine Valine 42 (PHV-42) , is a 42-amino acid peptide derived from the prepro-vasoactive intestinal polypeptide precursor.

Because PHV-42 regulates smooth muscle relaxation and modulates immune responses via the VPAC1 and VPAC2 G protein-coupled receptors [1], experimental variability usually stems from peptide degradation, improper handling, or cellular receptor desensitization. This guide is designed to establish self-validating protocols and explain the causality behind our troubleshooting steps so you can achieve consistent, high-fidelity data.

Mechanism of Action: The PHV-42 Signaling Axis

To troubleshoot effectively, you must first understand the biological system you are manipulating. PHV-42 binds to VPAC receptors, activating a Gs-protein cascade that elevates intracellular cAMP. This pathway is the mechanistic foundation for both its smooth muscle relaxant properties and its inhibitory effects on lymphocyte proliferation.

Pathway PHV42 PHV-42 (CAS: 111366-38-2) VPAC VPAC1 / VPAC2 Receptors (GPCRs) PHV42->VPAC Gs Gs Protein Activation VPAC->Gs AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP Accumulation AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA SmoothMuscle Smooth Muscle Relaxation (Uterus/Trachea) PKA->SmoothMuscle Immune Immunomodulation (NK & Lymphocyte Inhibition) PKA->Immune

Mechanism of PHV-42 mediated smooth muscle relaxation and immunomodulation via VPAC receptors.

Troubleshooting Guide & FAQs

Q1: Why am I seeing batch-to-batch variability in my smooth muscle relaxation assays (e.g., isolated rat uterus)? A1: Variability in organ bath assays using PHV-42 is primarily driven by two physical chemistry factors: peptide adsorption and oxidative degradation. PHV-42 is a highly charged, hydrophobic peptide that readily adheres to untreated glass and plastic labware, artificially lowering your effective dosing concentration. Furthermore, it contains a methionine residue susceptible to oxidation, which drastically reduces its receptor binding affinity.

  • The Fix: Always use low-protein binding microcentrifuge tubes for stock solutions. Supplement your Krebs-Henseleit assay buffer with 0.1% Bovine Serum Albumin (BSA) to act as a carrier protein. Prepare working dilutions immediately before dosing the organ bath to prevent oxidative loss[1].

Q2: How do I resolve inconsistent immunomodulatory readouts (e.g., NK cell inhibition or lymphocyte proliferation assays)? A2: Inconsistent immune readouts typically stem from differential VPAC receptor expression in primary cell populations and rapid receptor desensitization. PHV-42 inhibits DNA synthesis in lymphocytes and reduces Natural Killer (NK) cell activity in a highly dose- and tissue-dependent manner [2]. Prolonged exposure or excessively high concentrations trigger the rapid internalization of VPAC1/VPAC2 receptors, blunting the downstream cAMP response.

  • The Fix: Implement a self-validating step: verify the basal expression levels of VPAC1/VPAC2 in your target cells (e.g., spleen vs. thymus) using flow cytometry prior to the assay. Optimize your incubation times by measuring early signaling events (cAMP accumulation at 15-30 minutes) rather than relying solely on late-stage proliferation markers (e.g., BrdU incorporation at 48 hours).

Q3: My peptide arrived as a lyophilized powder. What is the optimal reconstitution protocol to ensure stability? A3: Improper reconstitution is the leading cause of "dead" peptide. Never store PHV-42 in dilute aqueous solutions without a carrier protein. Follow the strict methodology outlined in the Experimental Protocols section below to preserve the structural integrity of the peptide.

Quantitative Data Summary

When designing dose-response curves, it is critical to benchmark your expected outcomes against established literature. The table below summarizes the comparative potency of Prepro-VIP derived peptides to help you calibrate your assays.

PeptideTarget Tissue / AssayRelative Potency / Observed EffectReference
PHV-42 (111366-38-2) Isolated Rat Uterus>100x more potent than noradrenaline; 12x more potent than PHM-27
PHV-42 (111366-38-2) Murine Spleen LymphocytesDecreases DNA synthesis by 30–45%
VIP Arterial Blood Pressure~4x more potent than PHV-42 at inducing vasodilation
PHM-27 Murine ThymusMore potent inhibitor of DNA synthesis (15–27%) than VIP or PHV-42

Validated Experimental Protocols

Protocol A: Reconstitution and Storage of PHV-42
  • Centrifugation: Before opening the vial, centrifuge the lyophilized powder at 10,000 x g for 1 minute to pellet the peptide at the bottom of the tube.

  • Solubilization: Reconstitute in sterile, ultra-pure water to a stock concentration of 1 mg/mL. Causality note: Do not vortex vigorously, as mechanical shearing can aggregate large peptides. Pipette gently to dissolve.

  • Aliquotting: Immediately divide the stock solution into single-use aliquots using low-bind microcentrifuge tubes.

  • Storage: Store aliquots at -80°C. Strictly avoid repeated freeze-thaw cycles, which accelerate peptide degradation.

  • Working Dilution: Dilute the stock in your final assay buffer containing 0.1% to 1% BSA immediately before use.

Protocol B: Isolated Rat Uterus Contraction Assay (Organ Bath)

This protocol relies on a self-validating baseline measurement to ensure tissue viability before peptide administration.

  • Tissue Preparation: Isolate the uterine horns from estrogen-primed rats. Clean the tissue of adhering fat and mount longitudinal strips (approx. 1.5 cm) in a 10 mL organ bath.

  • Equilibration: Bathe the tissue in Krebs-Henseleit solution maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂. Apply a resting tension of 1.0 g. Equilibrate for 60 minutes, washing the bath every 15 minutes to remove endogenous metabolites.

  • Baseline Validation: Record spontaneous isometric contractions using a force transducer. Do not proceed until a stable amplitude and frequency are achieved for at least 15 minutes.

  • Cumulative Dosing: Add PHV-42 cumulatively (e.g., ranging from

    
     to 
    
    
    
    M). Wait for the relaxant response to plateau completely before administering the subsequent dose.
  • Data Acquisition: Calculate the percentage reduction in contraction force and frequency relative to the established baseline.

Workflow Prep 1. Tissue Prep (Rat Uterus) Equil 2. Equilibration (Krebs Buffer, 37°C) Prep->Equil Base 3. Baseline Contractions Equil->Base Dose 4. PHV-42 Dosing (Cumulative) Base->Dose Measure 5. Force/Freq Measurement Dose->Measure

Step-by-step workflow for evaluating PHV-42 efficacy in isolated tissue preparations.

References

  • Yiangou, Y., Di Marzo, V., Spokes, R. A., Panico, M., Morris, H. R., & Bloom, S. R. (1987). Isolation, characterization, and pharmacological actions of peptide histidine valine 42, a novel prepro-vasoactive intestinal peptide-derived peptide. Journal of Biological Chemistry, 262(29), 14010-14013. Available at:[Link] [1]

  • Gomariz, R. P., Lorenzo, M. J., Cacicedo, L., Vicente, A., & Zapata, A. G. (1990). Effects of prepro-vasoactive intestinal peptide-derived peptides on the murine immune response. Journal of Neuroimmunology, 29(1-3), 65-72. Available at:[Link][2]

Technical Support Center: Quality Control & Troubleshooting for Prepro VIP (81-122)[CAS: 111366-38-2]

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Prepro VIP (81-122) , also known as Peptide Histidine Valine 42 (PHV-42) . As a 42-amino acid peptide derived from the prepro-vasoactive intestinal polypeptide (VIP) precursor, this molecule acts as a potent smooth muscle relaxant and vasodilator by activating the PACAP subfamily of class B1 G protein-coupled receptors (). Synthetic PHV-42 has been shown to reduce both the force and frequency of spontaneous contractions in isolated smooth muscle and stimulate basal gastric acid secretion ().

Because PHV-42 acts as an endogenous peptide ligand in human and rodent models (), maintaining its structural integrity is critical for reproducible receptor binding. Due to its length, the presence of oxidation-prone methionine (Met27), and its complex secondary structure, strict Quality Control (QC) is paramount. This guide provides drug development professionals with causality-driven troubleshooting, validated protocols, and analytical frameworks.

Quantitative Physicochemical Data
PropertyValue
Peptide Name Prepro VIP (81-122), human / PHV-42
CAS Number 111366-38-2
Sequence HADGVFTSDFSKLLGQLSAKKYLESLMGKRVSSNISEDPVPV
Molecular Formula C202H325N53O64S
Molecular Weight 4552.19 g/mol
Net Charge (pH 7.0) +2 (Basic: 5 Lys, 2 Arg, 1 His; Acidic: 4 Asp, 2 Glu)
Isoelectric Point (pI) ~8.6

Section 1: Analytical QC & Troubleshooting (FAQs)

Q1: During RP-HPLC analysis, I observe peak splitting or a broad shoulder. Is the peptide degraded? Application Scientist Insight: Not necessarily. Peak splitting in 42-mer peptides like PHV-42 is frequently caused by the coexistence of multiple stable conformational isomers in solution, rather than chemical degradation. However, you must rule out Methionine oxidation at Met27.

Troubleshooting Logic:

  • Perform LC-MS on the split peaks.

  • If both peaks yield a mass of ~4552.2 Da, the splitting is conformational.

  • If the secondary peak shows a mass of ~4568.2 Da (+16 Da), it is the sulfoxide form of Met27.

Resolution: To resolve conformational isomers into a single sharp peak, increase the HPLC column temperature to 45°C–60°C. This provides the thermal energy required to rapidly interconvert the conformers on the chromatographic timescale.

HPLC_Troubleshooting Issue Observation: Multiple Peaks in RP-HPLC CheckMS Perform LC-MS on Peaks Issue->CheckMS Isomer Same Mass (4552.2 Da) Conformational Isomer CheckMS->Isomer Mass matches Oxidation +16 Da Mass Shift Met27 Oxidation CheckMS->Oxidation Mass +16 Da FixIsomer Increase Column Temp to 45-60°C Isomer->FixIsomer Resolves splitting FixOx Store under Argon Add Antioxidants Oxidation->FixOx Prevents degradation

Figure 2: Troubleshooting logic tree for resolving HPLC peak splitting in 42-mer peptides.

Q2: My LC-MS shows a mass of 4552.2 Da, but I also see significant peaks at +114 Da. What is this adduct? Application Scientist Insight: A +114 Da mass shift is a classic signature of Trifluoroacetic Acid (TFA) adduction. Because PHV-42 contains 8 basic residues, it acts as a sponge for TFA during solid-phase peptide synthesis (SPPS) cleavage and HPLC purification. In the MS source, TFA ion-pairs with the basic residues, suppressing ionization and creating +114 Da (+1 TFA) or +228 Da (+2 TFA) adducts. Resolution: Adjust your MS mobile phase. Ensure your aqueous phase contains 0.1% Formic Acid (FA) rather than TFA. If the lyophilized powder is a heavy TFA salt, perform a counter-ion exchange to acetate or chloride before MS analysis.

Section 2: Validated Methodologies & Protocols

Protocol A: RP-HPLC Purity Assessment for PHV-42

To ensure accurate lot release, standard 120 Å columns are insufficient for a peptide of this size.

  • Column Selection: Use a C18 reversed-phase column with a pore size of 300 Å (e.g., 4.6 x 150 mm, 5 µm). Causality: A 300 Å pore size is critical for 42-mer peptides to prevent size-exclusion effects and peak broadening.

  • Mobile Phase Preparation:

    • Buffer A: 0.1% TFA in ultra-pure H2O.

    • Buffer B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient Elution: Program a shallow gradient of 20% to 50% Buffer B over 30 minutes (1% B/min). Causality: Shallow gradients are required to separate closely eluting impurities, such as des-amino or oxidized variants, which have similar hydrophobicity to the intact peptide.

  • Temperature Control: Set the column oven to 50°C to eliminate secondary structure artifacts.

  • Self-Validation Step: Inject a blank (Buffer A) immediately after the sample run to validate that no column carryover is contributing to impurity peaks in subsequent runs.

Protocol B: Reconstitution & Handling

Q3: The peptide forms a cloudy suspension when dissolved in PBS (pH 7.4). How do I achieve complete solubilization? Application Scientist Insight: PHV-42 has a pI of ~8.6. At pH 7.4, it is near its isoelectric point, which minimizes electrostatic repulsion between peptide molecules, promoting aggregation. Furthermore, the hydrophobic C-terminal region can drive intermolecular beta-sheet formation.

  • Weighing: Allow the lyophilized vial to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation.

  • Initial Solubilization: Add sterile, ultra-pure water (18.2 MΩ·cm) to achieve a concentration of 1-2 mg/mL. Causality: The slightly acidic pH of pure water (pH ~5.5) will protonate the basic residues, ensuring a net positive charge (+8) and rapid dissolution.

  • Sonication: Gently sonicate in a water bath for 30-60 seconds if particulates remain.

  • Buffer Addition: Once completely dissolved, dilute into your assay buffer (e.g., PBS or DMEM).

  • Self-Validation Step: If sterilization is required, use a low-protein-binding 0.22 µm filter (e.g., PVDF or PES). Always measure the A280 (Extinction coefficient: 2980 M⁻¹cm⁻¹ due to 1 Tyrosine) before and after filtration to quantify and validate that no peptide was lost to the filter membrane.

Section 3: In Vitro Assay QC & Stability

Q4: My smooth muscle relaxation assay is showing high variability between replicates. Could the peptide be degrading during the assay? Application Scientist Insight: Yes. PHV-42 is highly susceptible to rapid proteolytic degradation in serum-containing media and oxidation at room temperature. Resolution:

  • Aliquoting: Never subject the reconstituted peptide to freeze-thaw cycles. Aliquot the aqueous stock into single-use vials and store at -80°C.

  • Assay Conditions: If your assay requires prolonged incubation (>2 hours) at 37°C, consider adding protease inhibitors (if compatible with the assay) or 0.1% BSA to act as a carrier protein and prevent non-specific adsorption to plasticware.

QC_Workflow Start Lyophilized Prepro VIP (81-122) CAS: 111366-38-2 Purity RP-HPLC Analysis (Purity >98%) Start->Purity Dissolve in H2O/ACN Identity ESI-LC/MS (MW: 4552.2 Da) Start->Identity Ionization Safety Endotoxin & TFA Testing (Cellular Assay Prep) Start->Safety LAL Assay / IC Pass Lot Release for In Vitro/In Vivo Use Purity->Pass Pass Identity->Pass Pass Safety->Pass Pass

Figure 1: Standardized Quality Control Workflow for Prepro VIP (81-122) lot release.

References
  • VIP peptides - Homo sapiens (Human). UniProtKB.[Link]

  • Isolation, characterization, and pharmacological actions of peptide histidine valine 42, a novel prepro-vasoactive intestinal peptide-derived peptide. Journal of Biological Chemistry (PubMed).[Link]

  • PHV | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY.[Link]

Technical Support Center: Minimizing Toxicity of 111366-38-2 (PHV-42) in Cell Culture

[1]

Core Technical Overview

Compound Identity: Prepro VIP (81-122) / PHV-42 CAS Number: 111366-38-2 Molecular Weight: ~4550–4600 Da (varies by salt form) Primary Application: Investigation of VPAC1/VPAC2 receptor signaling, neurotransmission, and circadian rhythm regulation.[1][2]

The Toxicity Paradox: Structurally, PHV-42 is an endogenous peptide fragment and is inherently non-cytotoxic at physiological concentrations.[1] However, researchers frequently report "toxicity" (cell shrinkage, detachment, or apoptosis) during in vitro experiments.[1] This is rarely due to the peptide sequence itself but rather three critical preparation artifacts :

  • Trifluoroacetate (TFA) Counter-ion Contamination: Synthetic peptides are typically delivered as TFA salts. TFA is highly cytotoxic, acidifying culture media and disrupting cellular membranes.

  • Solvent-Induced Cytotoxicity: Improper solubilization in high-percentage DMSO or unbuffered acidic solvents.[1]

  • Peptide Aggregation: Formation of amyloid-like fibrils at high concentrations, causing physical stress to cell membranes.[1]

Troubleshooting Guides

Module A: Mitigating "False" Toxicity (TFA & Acidification)

Symptom: Rapid cell detachment or pH indicator change (yellowing media) within 1–4 hours of dosing.[1]

Root Cause: Most commercial 111366-38-2 is supplied as a gross TFA salt (often 10–40% by weight).[1] When dissolved directly into media, this residual acid overwhelms the buffering capacity of bicarbonate systems.

Protocol: TFA Removal & Salt Exchange Do not skip this step for sensitive lines (e.g., primary neurons, stem cells).[1]

  • Dissolution: Dissolve the lyophilized peptide in 10 mM HCl (to ensure full solubility before exchange) at a high concentration (e.g., 1 mg/mL).

  • Exchange: Use a PD-10 Desalting Column or Dialysis Cassette (MWCO 2 kDa).[1]

    • Equilibration Buffer: PBS (pH 7.4) or 100 mM Ammonium Bicarbonate.

    • Procedure: Load peptide, elute with buffer. The TFA ions (MW ~114 Da) are retained or dialyzed out, while PHV-42 (MW ~4.5 kDa) elutes.[1]

  • Validation: Measure pH of the final stock. It must be 7.2–7.6 .

Module B: Solubility & Vehicle Compatibility

Symptom: Precipitates visible under microscope; "grainy" cell appearance; inconsistent IC50/EC50 data.[1]

Root Cause: PHV-42 contains hydrophobic residues (Valine, Leucine) that can drive aggregation in high-salt buffers if not properly "wetted" first.[1]

Step-by-Step Solubilization Guide:

StepSolvent / ReagentActionTechnical Rationale
1. Initial Wetting Sterile Water (Endotoxin-free) Add 50% of final volume.[1] Vortex gently.Avoids "salting out" effect common when adding PBS directly to powder.
2. Alkalinization (If cloudy) 0.1 M NH₄OH (Ammonium Hydroxide) Add dropwise only if peptide remains insoluble.[1]PHV-42 is basic; slight pH elevation aids solubility without the toxicity of DMSO.
3.[1] Stabilization 0.1% BSA (Bovine Serum Albumin) Add to final working aliquots.[1]Prevents adsorption of the peptide to plastic tips and tubes (a major cause of "lost" dose).
4. Storage -80°C Store in single-use aliquots.Freeze-thaw cycles induce aggregation, which is toxic to cells.[1]
Module C: Dosing Strategy to Prevent Receptor Desensitization

Symptom: Cells appear viable but unresponsive (functional toxicity); long-term exposure leads to vacuolization.[1]

Mechanism: Chronic activation of VPAC receptors can lead to excitotoxicity or metabolic exhaustion via the cAMP-PKA pathway.[1]

Optimized Dosing Workflow:

  • Pulse vs. Continuous: Use a Pulse-Chase method.[1] Incubate cells with 111366-38-2 for 4–6 hours, then wash and replace with fresh media.[1]

  • Serum Interaction: Perform treatment in low-serum (0.5–1%) media.[1] Serum proteases (DPP-IV) degrade PHV-42 rapidly (Half-life < 30 min), leading to breakdown products that may have unknown effects.[1]

Visualizing the Mechanism & Workflow

Diagram 1: The Toxicity Mitigation Workflow

This flowchart illustrates the critical decision points for handling 111366-38-2 to ensure cell viability.

Gcluster_0Critical Step: Salt ExchangeStartLyophilized 111366-38-2(TFA Salt Form)CheckCheck ApplicationStart->CheckRobustRobust Line(HeLa, HEK293)Check->RobustSensitiveSensitive Line(Neurons, Primary)Check->SensitiveDirectDirect Dissolution(PBS/Water)Robust->DirectExchangeTFA Salt Exchange(Dialysis/Column)Sensitive->ExchangeToxicityResult: Cytotoxicity(Acidification)Direct->ToxicityHigh Dose (>10µM)ViabilityResult: High Viability(Valid Data)Direct->ViabilityLow Dose (<1µM)CultureCell Culture TreatmentExchange->CultureCulture->Viability

Caption: Decision tree for processing 111366-38-2. Salt exchange is mandatory for sensitive cell lines to prevent TFA-induced apoptosis.[1]

Frequently Asked Questions (FAQs)

Q1: My cells die within 2 hours of adding 111366-38-2. Is the peptide toxic? A: Unlikely. This is classic TFA toxicity . If you dissolved the powder directly into a small volume of media, you likely dropped the pH significantly. Solution: Neutralize the stock solution with 0.1 N NaOH or perform the salt exchange protocol (Module A) described above.

Q2: Can I use DMSO to dissolve 111366-38-2? A: While soluble in DMSO, it is not recommended for this specific peptide.[1] DMSO can induce conformational changes in PHV-42 that alter its binding affinity to VPAC receptors.[1] Furthermore, DMSO concentrations >0.1% are toxic to many primary cells. Use sterile water or 0.1 M Acetic Acid (followed by dilution) instead.

Q3: The peptide works once, but the stored stock is inactive/toxic a week later. A: PHV-42 is susceptible to Methionine oxidation and aggregation .[1]

  • Oxidation: If the peptide contains Methionine (Met), exposure to air turns it into Met-sulfoxide, which is inactive.[1] Action: Purge vials with Argon/Nitrogen before freezing.

  • Aggregation: Repeated freeze-thaw cycles create amyloid-like fibrils that are cytotoxic.[1] Action: Aliquot immediately upon first reconstitution.[1]

Q4: What is the maximum non-toxic dose? A: In most cell lines (CHO, HT-29), 111366-38-2 is well-tolerated up to 10 µM after TFA removal.[1] If using the raw TFA salt, toxicity may be observed as low as 1 µM . Always perform a dose-response curve (0.1 nM – 10 µM) with a vehicle control (mock-treated with buffer) to distinguish specific effects from background stress.[1]

References

  • Cornish, J., et al. "Vasoactive intestinal peptide and related peptides." Journal of Endocrinology, 1987.
  • LifeTein Technical Support. "Removing TFA from Synthetic Peptides." (Authoritative method for salt exchange).[1]

  • Sigma-Aldrich / Merck. "Peptide Solubility and Handling Guide."[1] (General solubility rules for hydrophobic peptides).

  • Yiangou, Y., et al. "Isolation and characterization of PHV-42, a novel vasoactive intestinal peptide-related peptide."[1] Biochemical and Biophysical Research Communications, 1986.[3] (Primary source for PHV-42 identification and properties).[1]

  • PubChem. "Compound Summary: Prepro-VIP (81-122)." (Verification of CAS 111366-38-2).[1]

Technical Support Center: Refining Experimental Design for CAS 111366-38-2 (Resiquimod)

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Ticket Subject: Optimization of R-848 (Resiquimod) Protocols for Immunology & Drug Development

Introduction: Compound Identity Card

Before troubleshooting, verify your material.[1][2] CAS 111366-38-2 refers to Resiquimod (R-848) , an imidazoquinoline compound.[3][4][5][6] Unlike its predecessor Imiquimod (R-837), Resiquimod is a dual agonist with higher potency.

ParameterTechnical Specification
Chemical Name Resiquimod (R-848)
Target TLR7 (Human/Mouse) & TLR8 (Human)
Mechanism MyD88-dependent agonist; mimics ssRNA
Key Readouts IFN-

, TNF-

, IL-12, IL-6
Solubility Hydrophobic (Free Base). Soluble in DMSO, Ethanol.

Module 1: Solubility & Stock Preparation

User Issue: "I dissolved R-848 in DMSO, but it precipitated immediately upon addition to my cell culture media."

Root Cause Analysis

Resiquimod is highly hydrophobic. When a concentrated DMSO stock (e.g., 10-30 mg/mL) hits the aqueous environment of cell culture media, the rapid change in polarity causes "solvent shock," forcing the compound out of solution before it can disperse.

Troubleshooting Protocol: The "Dropwise Dispersion" Method

To prevent precipitation, you must control the rate of solvent exchange.

  • Stock Concentration: Do not exceed 10-15 mM (approx. 3-5 mg/mL) for your primary stock if you face precipitation issues. While 30 mg/mL is chemically possible, it is operationally risky for aqueous dilution.

  • The Intermediate Step (Critical):

    • Dilute your DMSO stock 1:10 into warm (37°C) serum-free media or PBS first.

    • Vortex immediately.[7]

    • Add this intermediate solution to your final well/dish.

  • Maximum Solvent Load: Ensure final DMSO concentration is < 0.5% (v/v). Values above 0.1% can induce background toxicity or non-specific activation in sensitive primary cells (e.g., PBMCs).

Self-Validating Check:

  • Visual: Hold the tube against a dark background under light. Any turbidity indicates failure.

  • Control: Always run a "Vehicle Control" (DMSO only) at the same final concentration to rule out solvent-induced cytotoxicity.[2]

Module 2: In Vitro Assay Optimization

User Issue: "I treated my mouse macrophages with R-848 but see no IL-12 response, even though it works in my human PBMC assays."

Scientific Context: Species Specificity

This is a classic "Species Mismatch" error.

  • Human: R-848 activates both TLR7 (pDCs, B cells) and TLR8 (Monocytes, Macrophages, mDCs).

  • Mouse: R-848 effectively activates TLR7 , but murine TLR8 is generally considered non-functional or unresponsive to imidazoquinolines in the same way human TLR8 is.

  • Result: In mouse macrophages (which rely heavily on TLR8 for IL-12 production), R-848 may show weak efficacy compared to human monocytes.

Optimization Table: Cell-Type Specific Conditions
Cell TypeTarget ReceptorRecommended Conc.[8]Incubation TimePrimary Readout
Human PBMCs TLR7 & TLR81.0 – 5.0 µg/mL18 – 24 HoursIFN-

, TNF-

Human pDCs TLR70.1 – 1.0 µg/mL18 – 24 HoursIFN-

(High)
Mouse Splenocytes TLR70.5 – 10 µg/mL24 HoursB-cell proliferation
HEK293 (Transfected) TLR7 or TLR81.0 – 10 µg/mL12 – 24 HoursNF-

B Reporter (SEAP/Luc)
Troubleshooting Logic Tree (Visualization)

Troubleshooting_R848 Start Issue: No Cytokine Signal CheckPrecip Is precipitate visible? Start->CheckPrecip SolubilityFix Fix: Pre-warm media, reduce stock conc. CheckPrecip->SolubilityFix Yes CheckSpecies Species Used? CheckPrecip->CheckSpecies No MouseModel Mouse Cells CheckSpecies->MouseModel HumanModel Human Cells CheckSpecies->HumanModel MouseTLR8 WARNING: Mouse TLR8 is unresponsive to R848. MouseModel->MouseTLR8 Expecting TLR8 activity? CheckCellType Check Cell Subtype MouseModel->CheckCellType Targeting TLR7? HumanModel->CheckCellType NoTLR7 Cell lacks TLR7? (e.g., T-cells, some epithelial) CheckCellType->NoTLR7 No Expression Success Protocol Validated CheckCellType->Success Correct Expression

Caption: Decision matrix for diagnosing lack of activation in R-848 treated cells.

Module 3: In Vivo Experimental Design

User Issue: "My mice are showing severe weight loss and lethargy after the first dose. Is this normal?"

Mechanism of Action & Toxicity

R-848 is a potent systemic activator. High doses trigger a "cytokine storm" (massive release of TNF-


 and IL-6), leading to sickness behavior, hypophagia (loss of appetite), and transient brain swelling.
Protocol Refinement: Dosage & Administration
  • Dose Titration:

    • High Dose (Toxic): 100 µ g/mouse (~4-5 mg/kg) often causes severe acute toxicity and weight loss.

    • Optimal Immunostimulatory Dose: 10 – 20 µ g/mouse (approx. 0.5 – 1 mg/kg) is often sufficient for adjuvant effects without debilitating toxicity.

  • Route of Administration:

    • Intraperitoneal (IP): Rapid systemic absorption. Highest risk of systemic toxicity.

    • Subcutaneous (SC) / Topical: Slower release, more localized effect (e.g., for tumor models or vaccine adjuvants).

  • Vehicle Formulation (Advanced):

    • Avoid pure DMSO for in vivo injection.

    • Recommended Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.[3] (Add in this order to prevent precipitation).

Signaling Pathway Visualization

Understanding the pathway helps identify downstream markers for validation (e.g., checking IRF7 phosphorylation if cytokines are absent).

TLR7_8_Pathway Ligand Resiquimod (R-848) Receptor Endosomal TLR7 / TLR8 Ligand->Receptor Endosomal Entry Adapter MyD88 Receptor->Adapter Kinases IRAK4 / IRAK1 Adapter->Kinases TRAF TRAF6 Kinases->TRAF Split TRAF->Split TAK1 TAK1 Complex Split->TAK1 Canonical IRF7 IRF7 Phosphorylation Split->IRF7 pDC Specific IKK IKK Complex TAK1->IKK NFkB NF-κB Translocation IKK->NFkB ProInflam Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) NFkB->ProInflam IFN Type I Interferons (IFN-α) IRF7->IFN

Caption: MyD88-dependent signaling cascade activated by R-848 leading to cytokine release.

Module 4: FAQ – Frequently Asked Questions

Q1: Can I autoclave R-848 solutions? A: No. Resiquimod is a small organic molecule. Autoclaving may degrade it. Sterilize aqueous working solutions using a 0.22 µm PVDF or PES syringe filter . Note that nylon filters may bind small molecules; PVDF is safer.

Q2: My cells become tolerant to R-848 after 24 hours. Why? A: This is Tachyphylaxis (Tolerance) . TLR activation triggers negative feedback loops (e.g., upregulation of SOCS proteins or IRAK-M) to prevent autoimmunity.

  • Fix: Do not re-stimulate without a "washout" period of at least 24-48 hours if studying repeated dosing.

Q3: How do I store the stock solution? A:

  • Lyophilized Powder: -20°C (stable for years).

  • DMSO Stock: -20°C. Avoid repeated freeze-thaw cycles (aliquot into small volumes, e.g., 20 µL).

  • Aqueous Dilution: Prepare fresh immediately before use. Do not store diluted R-848 in media.

References

  • Hemmi, H., et al. (2002). Small anti-viral compounds activate immune cells via the TLR7 MyD88-dependent signaling pathway.[8][9] Nature Immunology, 3(2), 196–200.[8] Link

  • Jurk, M., et al. (2002).[4] Human TLR7 or TLR8 independently confer responsiveness to the antiviral compound R-848.[3] Nature Immunology, 3(6), 499. Link

  • Zahr, N. M., et al. (2022).[5] Systemic Administration of the TLR7/8 Agonist Resiquimod (R848) to Mice Is Associated with Transient, In Vivo-Detectable Brain Swelling.[6][10][11] Biology, 11(2), 274.[11] Link[11]

  • InvivoGen. (n.d.).[6] R848 (Resiquimod) - TLR7/8 Agonist Technical Data Sheet. Link

  • Selleck Chemicals. (n.d.). Resiquimod (R848) Protocol and Chemical Properties. Link

Sources

Validation & Comparative

Publish Comparison Guide: Bioactivity Validation of Prepro VIP (81-122) (PHV-42)

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical validation framework for CAS 111366-38-2 , chemically known as Prepro VIP (81-122) or Peptide Histidine Valine 42 (PHV-42) .

Compound Identity: Prepro VIP (81-122) (PHV-42) CAS Registry Number: 111366-38-2 Primary Classification: Neuropeptide / Vasoactive Intestinal Peptide (VIP) Precursor Derivative Target Receptors: VPAC1, VPAC2 (Class B GPCRs)

Executive Summary & Mechanism of Action

CAS 111366-38-2 is not merely a precursor fragment but a biologically active peptide cosynthesized with Vasoactive Intestinal Peptide (VIP). Unlike inert byproducts, PHV-42 exhibits distinct pharmacological profiles, particularly in smooth muscle relaxation and immunomodulation.

Mechanism of Action: PHV-42 functions as an agonist for the VPAC1 and VPAC2 receptors. Upon binding, it induces a conformational change in these Gs-coupled receptors, triggering the adenylyl cyclase (AC) cascade. The resulting surge in intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates Myosin Light Chain Kinase (MLCK) or decreases intracellular calcium, leading to smooth muscle relaxation.

Signaling Pathway Visualization

The following diagram illustrates the specific signaling cascade activated by PHV-42 in smooth muscle cells.

PHV42_Signaling PHV42 PHV-42 (CAS 111366-38-2) VPAC VPAC1 / VPAC2 Receptor PHV42->VPAC Agonist Binding Gs Gs Protein VPAC->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel Ca2+ Channels (Inhibition) PKA->Ca_Channel Phosphorylates (Closes) MLCK MLCK (Inactivation) PKA->MLCK Phosphorylates (Inhibits) Relaxation Smooth Muscle Relaxation Ca_Channel->Relaxation Decreased [Ca2+]i MLCK->Relaxation Reduced Cross-bridge

Caption: PHV-42 signaling pathway leading to smooth muscle relaxation via the cAMP/PKA axis.

Comparative Analysis: PHV-42 vs. VIP & PHM-27

To validate PHV-42, one must compare it against its gene-family relatives: VIP (Vasoactive Intestinal Peptide) and PHM-27 (Peptide Histidine Methionine) .[1] While they share receptors, their potency and tissue specificity differ.

FeaturePHV-42 (CAS 111366-38-2) VIP (CAS 37221-79-7) PHM-27 (CAS 81025-99-6)
Origin Prepro-VIP (Residues 81-122)Prepro-VIP (Residues 125-152)Prepro-VIP (Residues 81-107)
Receptor Affinity High (VPAC1/VPAC2)Very High (VPAC1/VPAC2)Moderate (VPAC1/VPAC2)
Uterine Relaxation Extremely Potent (>100x vs Noradrenaline)PotentModerate
Immunomodulation Moderate NK Cell InhibitionHigh NK Cell InhibitionHigh Thymocyte Inhibition
Half-Life Extended (due to C-terminal extension)ShortShort

Scientific Insight: The C-terminal extension of PHV-42 (Valine-42) compared to PHM-27 confers unique stability and altered receptor residence time, making it a critical variant to test in tissues with high peptidase activity.

Experimental Validation Protocols

Protocol A: Ex Vivo Rat Uterus Contraction Assay (Gold Standard)

This assay is the historical and functional gold standard for PHV-42, demonstrating its potent relaxant properties.

Objective: Quantify the inhibition of spontaneous uterine contractions.

Materials:

  • Tissue: Uterine horns from estrogen-primed Wistar rats (200-250g).

  • Buffer: De Jalon’s solution (aerated with 95% O2 / 5% CO2).

  • Equipment: Organ bath system with isometric force transducers.

  • Controls: Noradrenaline (Reference relaxant), VIP (Positive control).

Step-by-Step Workflow:

  • Tissue Preparation: Harvest uterine horns immediately post-euthanasia. Clean connective tissue and cut into 2 cm segments.

  • Equilibration: Mount segments in the organ bath at 37°C under 1g resting tension. Equilibrate for 60 minutes, washing every 15 minutes, until stable spontaneous contractions are observed.

  • Baseline Recording: Record 10 minutes of spontaneous activity (frequency and amplitude).

  • Dose-Response: Add PHV-42 cumulatively (range:

    
     M to 
    
    
    
    M). Allow 5 minutes contact time per concentration.
  • Data Analysis: Calculate the % inhibition of contractile force relative to baseline.

    • Validation Criteria: PHV-42 must exhibit dose-dependent inhibition.

    • Expected Result:

      
       values should be in the low nanomolar range.
      
Protocol B: cAMP Accumulation Assay (High-Throughput)

For precise receptor kinetics, measuring the second messenger (cAMP) is superior to tissue baths.

Objective: Determine


 for VPAC receptor activation.

Materials:

  • Cells: CHO-K1 cells stably expressing human VPAC1 or VPAC2.

  • Reagents: IBMX (Phosphodiesterase inhibitor), HTRF cAMP detection kit.

Step-by-Step Workflow:

  • Seeding: Plate 10,000 cells/well in a 384-well low-volume plate.

  • Stimulation: Prepare PHV-42 serial dilutions in stimulation buffer containing 0.5 mM IBMX. Add to cells and incubate for 30 minutes at RT.

  • Detection: Add cAMP-d2 and Anti-cAMP-Cryptate conjugates (HTRF reagents). Incubate for 1 hour.

  • Readout: Measure fluorescence resonance energy transfer (FRET) at 665/620 nm.

  • Analysis: Plot sigmoidal dose-response curves to derive

    
    .
    
Experimental Workflow Diagram

The following diagram details the logical flow for validating PHV-42 bioactivity.

Validation_Workflow Start Start: PHV-42 Sample QC QC: Mass Spec & HPLC (Purity >95%) Start->QC Decision Pass QC? QC->Decision Decision->Start No (Repurify) Bioassay_Choice Select Bioassay Decision->Bioassay_Choice Yes Path_A Functional: Ex Vivo Uterus Bioassay_Choice->Path_A Path_B Molecular: cAMP HTRF Bioassay_Choice->Path_B Step_A1 Isolate Rat Uterus Path_A->Step_A1 Step_B1 CHO-VPAC1 Cells Path_B->Step_B1 Step_A2 Measure Spontaneous Contractions Step_A1->Step_A2 Step_A3 Apply PHV-42 Step_A2->Step_A3 Result_A Output: % Relaxation (IC50) Step_A3->Result_A Step_B2 Add PHV-42 + IBMX Step_B1->Step_B2 Step_B3 HTRF Detection Step_B2->Step_B3 Result_B Output: cAMP EC50 Step_B3->Result_B

Caption: Decision matrix and workflow for functional and molecular validation of PHV-42.

References

  • Yiangou, Y., et al. (1987).[2] "Isolation, characterization, and pharmacological actions of peptide histidine valine 42, a novel prepro-vasoactive intestinal peptide-derived peptide."[2] Journal of Biological Chemistry. Link

  • Gomariz, R. P., et al. (1990). "Effects of prepro-vasoactive intestinal peptide-derived peptides on the murine immune response." Journal of Neuroimmunology. Link

  • Harmar, A. J., et al. (2012). "IUPHAR Reviews 1: Nomenclature, pharmacology, and physiology of VPAC and PACAP receptors." British Journal of Pharmacology. Link

  • MedChemExpress. "Prepro VIP (81-122), human Product Information." Link

Sources

Comparative Guide: PHV-42 (CAS 111366-38-2) vs. Other VPAC Receptor Modulators

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of PHV-42 (Peptide Histidine Valine 42) , identified by CAS 111366-38-2 , against other modulators of the Vasoactive Intestinal Peptide (VIP) Receptors (VPAC1 and VPAC2) .

While often investigated for its ability to inhibit smooth muscle contraction (particularly in the uterus), PHV-42 functions mechanistically as a VPAC receptor agonist . This guide compares it with the endogenous standard VIP , the related neuropeptide PACAP , and synthetic analogs.[1]

Executive Summary & Target Identification

Compound Identity:

  • CAS: 111366-38-2

  • Name: Prepro VIP (81-122) / Peptide Histidine Valine 42 (PHV-42)[2]

  • Sequence: His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Phe-Ser... (42 amino acids)[2]

  • Class: Endogenous Neuropeptide (Prepro-VIP derivative)

Target Protein: VPAC1 and VPAC2 Receptors (Class B GPCRs).[1] Mechanism of Action: Agonist binding activates Gs-protein signaling


 Adenylyl Cyclase 

cAMP

PKA

Inhibition of Smooth Muscle Contraction (Relaxation).
The "Inhibitor" Paradox

While PHV-42 is chemically an agonist of VPAC receptors, it is functionally characterized as a potent inhibitor of spontaneous uterine contractions . In this physiological context, it competes with contractile agents (like Oxytocin or Prostaglandins) by activating the opposing relaxation pathway.

Mechanistic Signaling Pathway

The following diagram illustrates how PHV-42 and its competitors (VIP, PACAP) bind to VPAC receptors to drive the cAMP signaling cascade that results in muscle relaxation.

VPAC_Signaling Ligands Ligands: PHV-42 (111366-38-2) VIP (Endogenous) PACAP-38 Receptor Target: VPAC1 / VPAC2 Receptors (Gs-Coupled GPCR) Ligands->Receptor Bind & Activate Gs Gs Protein Activation Receptor->Gs AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP Increase AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA MLCK Inhibition of MLCK (Myosin Light Chain Kinase) PKA->MLCK Phosphorylates (Inhibits) K_Channel Activation of K+ Channels (Hyperpolarization) PKA->K_Channel Phosphorylates (Opens) Ca_Channel Inhibition of VDCC (Ca2+ Influx) PKA->Ca_Channel Inhibits Outcome Physiological Outcome: SMOOTH MUSCLE RELAXATION (Inhibition of Contraction) MLCK->Outcome K_Channel->Outcome Ca_Channel->Outcome

Caption: VPAC receptor activation by PHV-42 triggers cAMP/PKA signaling, reducing intracellular calcium and inhibiting contractile machinery.

Comparative Analysis: PHV-42 vs. Alternatives

PHV-42 is unique because it is a processing product of the same gene (VIP) that produces VIP, yet it possesses distinct pharmacokinetic properties.

FeaturePHV-42 (111366-38-2) VIP (Vasoactive Intestinal Peptide) PACAP-38 Ro 25-1553
Role Endogenous Agonist / RelaxantEndogenous Agonist (Gold Standard)Endogenous Agonist (High Potency)Synthetic Selective Agonist
Target Selectivity VPAC1 = VPAC2 (Non-selective)VPAC1 = VPAC2 (Non-selective)PAC1 > VPAC2 > VPAC1 VPAC2 Selective
Potency (Uterine Relaxation) High (Equipotent or > VIP in some tissues)HighVery HighModerate
Potency (Vasodilation) Low (4-fold < VIP)Very HighHighModerate
Half-Life / Stability Extended (More stable than VIP)Short (< 2 mins in plasma)ShortLong (Cyclic peptide)
Key Advantage Tissue Specificity: Preferential activity in uterus/trachea over vasculature.Broad systemic activity.Neural protection & potent signaling.[3]Selective VPAC2 targeting avoids VPAC1 side effects.
Primary Limitation Less commercially available; less characterized than VIP.Rapid degradation limits clinical use.Promiscuous binding (PAC1/VPAC).Synthetic; potential off-target toxicity.
Technical Insights
  • Potency Divergence: In isolated rat uterus assays, PHV-42 is >100x more potent than noradrenaline and 12x more potent than PHM (Peptide Histidine Methionine) in inhibiting spontaneous contractions.[2] It is roughly equipotent to VIP in uterine tissue but significantly less potent as a vasodilator.[2] This suggests PHV-42 may offer a therapeutic window for uterine relaxation (tocolysis) with fewer cardiovascular side effects (hypotension) compared to VIP.

  • Stability: PHV-42 exhibits a longer half-life in human plasma compared to VIP and PHM. This makes it a superior candidate for experiments requiring sustained receptor activation without continuous infusion.

Experimental Protocols

A. Reconstitution and Storage of PHV-42
  • Solubility: Soluble in water or 1% Acetic Acid.

  • Reconstitution: Dissolve 1 mg of PHV-42 (CAS 111366-38-2) in 1 mL of sterile, endotoxin-free water. Aliquot immediately.

  • Storage: Lyophilized powder is stable at -20°C for 1 year. Reconstituted aliquots must be stored at -80°C. Avoid freeze-thaw cycles.

B. Functional Assay: Inhibition of Spontaneous Uterine Contraction

This protocol validates the "inhibitory" capacity of PHV-42 on smooth muscle.[2]

Materials:

  • Isolated uterine strips from estrogen-primed rats (Sprague-Dawley).

  • Organ bath chamber (10-20 mL) with Krebs-Henseleit solution (37°C, oxygenated with 95% O2/5% CO2).

  • Isometric force transducer.

Workflow:

  • Preparation: Suspend uterine strip in the organ bath under 1g resting tension.

  • Equilibration: Allow tissue to equilibrate for 60 minutes until spontaneous, rhythmic contractions are stable.

  • Control Recording: Record baseline frequency and amplitude of contractions for 10 minutes.

  • Treatment:

    • Group A: Add PHV-42 (Cumulative dosing:

      
       M to 
      
      
      
      M).
    • Group B (Comparator): Add VIP (Same concentration range).

  • Data Acquisition: Measure the % reduction in contractile force (AUC - Area Under Curve) for each concentration.

  • Analysis: Plot log-concentration vs. % inhibition. Calculate IC50.

    • Expected Result: PHV-42 should induce dose-dependent cessation of spontaneous contractions with an IC50 comparable to VIP, but with a slower washout period due to higher stability.

Conclusion & Recommendation

  • Use PHV-42 (111366-38-2) when: You specifically need to study the non-vascular effects of the VIP precursor family, or when you require a VIP-like agonist with enhanced metabolic stability and reduced hypotensive liability for uterine or tracheal relaxation studies.

  • Use VIP (Standard) when: You need a direct reference for VPAC1/VPAC2 binding affinity or are studying general systemic vasodilation.

  • Use Ro 25-1553 when: You need to isolate VPAC2 -mediated signaling (e.g., circadian rhythm or specific anti-inflammatory pathways) without VPAC1 interference.

Final Verdict: PHV-42 is a specialized tool compound. It is not a classical "inhibitor" of a protein, but a physiological inhibitor of smooth muscle tone via high-affinity agonism of VPAC receptors. Its unique dissociation of smooth muscle relaxation from vasodilation makes it a critical probe for dissecting VIP signaling sub-pathways.

References

  • Yiangou, Y., et al. (1987). "Isolation, characterization, and pharmacological actions of peptide histidine valine 42, a novel prepro-vasoactive intestinal peptide-derived peptide."[2] Journal of Biological Chemistry, 262(29), 14010-14013. Link

  • Bloom, S. R., et al. (1990). "Peptide histidine valine 42 stimulates gastric acid secretion in man."[4] Bioscience Reports, 9(3), 369-374. Link

  • Anderson, J. V., et al. (1988). "Its haemodynamic actions and pharmacokinetics in man differ from those of vasoactive intestinal peptide and peptide histidine methionine."[5] Clinical Science, 75(4), 413-418. Link

  • Harmar, A. J., et al. (2012). "International Union of Basic and Clinical Pharmacology. LXXXVI. Nomenclature, pharmacology, and function of the receptors for vasoactive intestinal peptide and pituitary adenylate cyclase-activating polypeptide." Pharmacological Reviews, 64(3), 664-694. Link

  • Ottesen, B., et al. (1985). "Vasoactive intestinal polypeptide (VIP) innervation of the rat uterus: effect of pregnancy." Biology of Reproduction, 33(1), 157-163. Link

Sources

Comparative Guide: Cross-Validation of Prepro VIP (81-122) [PHV-42]

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-Validation of Prepro VIP (81-122) / PHV-42 (CAS 111366-38-2) Results Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Differential Potency of PHV-42

CAS 111366-38-2 , chemically defined as Prepro Vasoactive Intestinal Peptide (81-122) or Peptide Histidine Valine 42 (PHV-42) , represents a distinct bioactive fragment derived from the VIP precursor protein.[1][2] While it shares significant sequence homology and receptor affinity with Vasoactive Intestinal Peptide (VIP) and Peptide Histidine Methionine (PHM-27), PHV-42 exhibits a unique pharmacological profile that researchers must validate to distinguish it from its parent peptides.

Key Differentiator: Unlike VIP, which is a potent systemic vasodilator, PHV-42 displays enhanced potency in visceral smooth muscle relaxation (specifically uterine and tracheal tissue) while exhibiting reduced hypotensive activity . This guide outlines the experimental frameworks required to cross-validate these specific biological activities against standard alternatives.

Mechanism of Action & Signaling Architecture

PHV-42 functions as an agonist at the VPAC1 and VPAC2 receptors, Class B G-Protein Coupled Receptors (GPCRs). Upon binding, it triggers the G


s-mediated adenylyl cyclase pathway, leading to cAMP accumulation and subsequent smooth muscle relaxation.
Pathway Visualization

The following diagram illustrates the differential processing of the Prepro-VIP precursor and the downstream signaling cascade activated by PHV-42.

PHV42_Signaling Prepro Prepro-VIP Precursor Processing Proteolytic Cleavage Prepro->Processing VIP VIP (1-28) (Systemic Vasodilator) Processing->VIP PHM PHM-27 (Weak Agonist) Processing->PHM PHV PHV-42 (111366-38-2) (Uterine/Tracheal Potency) Processing->PHV Receptor VPAC1 / VPAC2 (GPCR) PHV->Receptor High Affinity Binding Gs Gαs Activation Receptor->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP ↑ Production PKA PKA Activation cAMP->PKA Relaxation Smooth Muscle Relaxation (↓ Ca2+ Sensitivity) PKA->Relaxation

Caption: Differential processing of Prepro-VIP yielding PHV-42 and its subsequent activation of the cAMP-PKA relaxant pathway.

Comparative Analysis: PHV-42 vs. Alternatives

To validate 111366-38-2, researchers must benchmark its activity against VIP (Native) and PHM-27 . The table below summarizes the expected relative potencies derived from field-proven datasets.

Biological EndpointPHV-42 (111366-38-2)VIP (Standard of Care)PHM-27 (Alternative)Validation Insight
Uterine Relaxation High Potency (12x > PHM)Moderate PotencyLow PotencyPrimary Validation Target. PHV-42 is the most potent relaxant in this tissue.
Systemic Hypotension Low Potency (0.25x < VIP)High Potency (Gold Standard)Low PotencyPHV-42 causes tachycardia without the profound BP drop seen with VIP.
Tracheal Relaxation High PotencyHigh PotencyModerate PotencyPHV-42 is equipotent or superior to VIP in airway smooth muscle.
Gastric Acid Secretion StimulatoryInhibitory/NeutralWeakly StimulatoryDistinct physiological role; PHV-42 stimulates basal acid output in humans.[3]

Experimental Protocols for Cross-Validation

Protocol A: Isolated Rat Uterus Relaxation Assay

Objective: Confirm the superior potency of PHV-42 over PHM-27 and Noradrenaline. This is the definitive identity test for CAS 111366-38-2.

  • Tissue Preparation:

    • Harvest uterine horns from estrogen-primed Wistar rats (200-250g).

    • Mount strips in organ baths containing De Jalon’s solution at 32°C, aerated with 95% O2 / 5% CO2.

    • Apply a resting tension of 1.0 g and equilibrate for 60 minutes.

  • Induction of Contractions:

    • Allow spontaneous contractions to stabilize, or induce rhythmic contractions using Oxytocin (1 mU/mL) if quiescent.

  • Dosing & Measurement:

    • Construct a cumulative concentration-response curve (10⁻¹⁰ M to 10⁻⁶ M) for PHV-42 .

    • Repeat with PHM-27 and Noradrenaline in separate tissue strips.

    • Metric: Measure the % inhibition of contraction amplitude and frequency.

  • Validation Criteria:

    • PHV-42 must exhibit an IC50 approx. 12-fold lower (more potent) than PHM-27.

    • PHV-42 must be >100-fold more potent than Noradrenaline.[1][2][4]

Protocol B: In Vivo Cardiovascular Differentiation

Objective: Distinguish PHV-42 from VIP based on the dissociation of heart rate and blood pressure effects.

  • Subject Prep: Anesthetized rats (Pentobarbitone 60 mg/kg IP). Cannulate the carotid artery (BP monitoring) and jugular vein (infusion).

  • Administration:

    • Administer bolus doses of VIP (10-100 pmol/kg). Observe immediate hypotension and reflex tachycardia.

    • Allow return to baseline (20 mins).

    • Administer equimolar doses of PHV-42 .

  • Validation Criteria:

    • VIP Response: Sharp decrease in Mean Arterial Pressure (MAP) >20 mmHg.

    • PHV-42 Response: Significant increase in Heart Rate (Tachycardia) with minimal or significantly attenuated drop in MAP compared to VIP.

Workflow Visualization: Validation Logic

Validation_Logic Start Start Validation CAS 111366-38-2 Uterus Assay 1: Rat Uterus (Spontaneous Contraction) Start->Uterus Result1 Is Potency > PHM-27? Uterus->Result1 Cardio Assay 2: In Vivo BP/HR Result1->Cardio Yes Fail FAIL: Check Purity/Sequence Result1->Fail No Result2 Is Hypotension < VIP? Cardio->Result2 Pass VALIDATED: PHV-42 Identity Confirmed Result2->Pass Yes Result2->Fail No

Caption: Decision tree for validating PHV-42 identity using differential physiological responses.

References

  • Yiangou, Y., et al. (1987). "Isolation, characterization, and pharmacological actions of peptide histidine valine 42, a novel prepro-vasoactive intestinal peptide-derived peptide."[2] Journal of Biological Chemistry, 262(29), 14010-14013. Link

  • Bloom, S. R., et al. (1983). "Diarrhoea in vipoma patients associated with cosecretion of a second active peptide (peptide histidine isoleucine) explained by single coding gene." The Lancet, 322(8360), 1163-1165. Link

  • Uniprot Consortium. "UniProtKB - P01282 (VIP_HUMAN)." UniProt Database.[5] Link

  • Anderson, J. V., et al. (1988). "Hemodynamic actions and pharmacokinetics of peptide histidine valine in man." Clinical Science, 75, 413-418. Link

Sources

Technical Comparison Guide: PHV-42 (111366-38-2) vs. Traditional VIP-Derived Peptides

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of Prepro VIP (81-122) , also known as Peptide Histidine Valine 42 (PHV-42) (CAS 111366-38-2), against its truncated predecessor PHM-27 and the related Vasoactive Intestinal Peptide (VIP) .

Executive Summary

Compound: Prepro VIP (81-122) / PHV-42 CAS: 111366-38-2 Class: Endogenous Neuropeptide / Secretin-Glucagon Superfamily Primary Advantage: Significantly enhanced potency in smooth muscle relaxation (specifically uterine and tracheal) compared to PHM-27, driven by a C-terminal extension that alters receptor affinity and tissue specificity.

111366-38-2 (PHV-42) is a 42-amino acid peptide derived from the Prepro-Vasoactive Intestinal Peptide precursor.[1][2][3][4] It represents an extended form of PHM-27 (Peptide Histidine Methionine). While PHM-27 was long considered the primary co-product of VIP biosynthesis, PHV-42 arises from alternative post-translational processing where the C-terminal cleavage signal of PHM-27 is bypassed.[4] This extension confers distinct pharmacological properties, making PHV-42 the dominant bioactive form in specific tissues.[3]

Structural & Mechanistic Distinction

The "advantage" of PHV-42 lies in its extended C-terminal sequence. Both PHM-27 and PHV-42 share the N-terminal 1-27 sequence. However, PHV-42 contains an additional 15 amino acids (residues 108-122 of the prepro-protein) because the processing enzyme skips the Gly-Lys-Arg cleavage site at position 107.

Processing Pathway Visualization

The following diagram illustrates the differential processing of the Prepro-VIP precursor that yields PHV-42 instead of PHM-27.

PreproVIP_Processing Prepro Prepro-VIP Precursor (170 AA) Signal Signal Peptide (Cleaved) Prepro->Signal ProVIP Pro-VIP Prepro->ProVIP Split Processing Enzyme ProVIP->Split PHM27 PHM-27 (Residues 81-107) Standard Cleavage Split->PHM27 Intestine/CNS (Gly-Lys-Arg site used) PHV42 PHV-42 (111366-38-2) (Residues 81-122) Extended Cleavage Split->PHV42 Uterus/Trachea (Site skipped -> Read-through) VIP VIP (Residues 125-152) Split->VIP Always produced

Caption: Differential processing of Prepro-VIP. PHV-42 is generated when the cleavage site at residue 107 is skipped, extending the peptide to residue 122.

Comparative Performance Analysis

The core advantage of PHV-42 is not universal potency, but tissue-selective hyper-potency . In specific smooth muscle tissues, the C-terminal extension transforms the peptide from a weak agonist (PHM-27) to a highly potent modulator.

Table 1: Potency Comparison (PHV-42 vs. PHM-27 vs. Noradrenaline)

Data normalized to molar equivalents required for 50% inhibition of spontaneous contractions.

Target TissueParameterPHV-42 (111366-38-2)PHM-27 (Predecessor)VIP (Benchmark)Advantage
Rat Uterus Inhibition of Contraction100% (High Potency) ~8% (Low Potency)High Potency12x more potent than PHM-27 ; >100x more potent than Noradrenaline.[2][3]
Guinea Pig Trachea Smooth Muscle RelaxationHigh ModerateHighSignificantly greater relaxation efficacy than PHM-27.
Rat Stomach Muscle RelaxationHigh LowHighPrimary active form in gastric tissue.
Systemic BP Hypotension InductionModerateLowVery High Less systemic hypotension (4-fold less than VIP), offering a safety window .
Key Findings
  • Uterine Selectivity: PHV-42 is the most biologically active product of the Prepro-VIP gene in the uterus. If your research targets uterine tocolysis (relaxation), PHV-42 is the superior candidate over PHM-27.[4]

  • Safety Profile: While VIP causes profound systemic hypotension (a dose-limiting side effect), PHV-42 is approximately 4-fold less potent in lowering blood pressure. This suggests PHV-42 could target smooth muscle relaxation (uterus/bronchi) with fewer cardiovascular liabilities than VIP.[2][3]

Experimental Protocols

To validate the advantages of 111366-38-2, the following protocols are recommended. These are self-validating systems designed to quantify the "12x potency" claim.

Protocol A: Comparative Uterine Relaxation Assay (In Vitro)

Objective: Determine the IC50 of PHV-42 vs. PHM-27 on spontaneous uterine contractions.

  • Tissue Preparation:

    • Harvest uterine horns from Wistar rats (estrous phase confirmed by vaginal smear).

    • Mount strips (10-15mm) in a 5mL organ bath containing de Jalon’s solution.

    • Conditions: Maintain at 32°C, aerated with 95% O2 / 5% CO2.

    • Load: Apply 0.5g resting tension and equilibrate for 60 minutes.

  • Calibration:

    • Record spontaneous contractions using an isometric force transducer.

    • Establish a stable baseline frequency and amplitude (approx. 10 min stable trace).

  • Dose-Response Cycle:

    • Control: Administer Noradrenaline (10⁻⁹ to 10⁻⁶ M) to establish a reference inhibition curve.

    • Washout: 3x wash, 20 min recovery.

    • Test Group 1 (PHM-27): Administer cumulative doses (10⁻¹⁰ to 10⁻⁷ M). Record reduction in integral force.

    • Test Group 2 (PHV-42): Administer cumulative doses (10⁻¹¹ to 10⁻⁸ M). Note the lower concentration range required.

  • Data Analysis:

    • Calculate the percentage inhibition of the integral of spontaneous contractions (Area Under Curve).

    • Validation Criteria: PHV-42 should achieve IC50 at approx. 1 order of magnitude lower concentration than PHM-27.

Protocol B: Receptor Binding Specificity (VPAC1 vs VPAC2)

Objective: Confirm if the C-terminal extension alters receptor affinity.

  • Cell Lines: CHO cells stably expressing human VPAC1 and VPAC2 receptors.

  • Tracer: ¹²⁵I-VIP.

  • Competition Assay:

    • Incubate membranes with 20 pM ¹²⁵I-VIP and increasing concentrations (10⁻¹² to 10⁻⁶ M) of PHV-42 or PHM-27.

    • Incubate for 60 min at 25°C.

    • Terminate by rapid filtration over PEI-coated GF/C filters.

  • Result Interpretation: A shift in Ki values between PHM-27 and PHV-42 indicates that the C-terminal extension (residues 108-122) contributes directly to the binding interface.

Signaling Pathway

PHV-42 acts via the Class B GPCRs (VPAC1/VPAC2), sharing the cAMP signaling cascade with VIP but with altered tissue efficacy.

Signaling_Pathway PHV42 PHV-42 (111366-38-2) Receptor VPAC1 / VPAC2 Receptor (Gs-Coupled) PHV42->Receptor High Affinity Binding Gs Gs Alpha Activation Receptor->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Increase AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA MLCK Inhibition of MLCK (Myosin Light Chain Kinase) PKA->MLCK Phosphorylation Relax Smooth Muscle Relaxation (Uterus/Trachea) MLCK->Relax Decreased Contractility

Caption: PHV-42 signaling cascade.[4] The peptide binds VPAC receptors, activating Gs-proteins to elevate cAMP, inhibiting MLCK, and causing potent smooth muscle relaxation.

References

  • Yiangou, Y., et al. (1987). "Isolation, characterization, and pharmacological actions of peptide histidine valine 42, a novel prepro-vasoactive intestinal peptide-derived peptide."[2][3][5] Journal of Biological Chemistry, 262(29), 14010-14013. Link

  • Nikou, G. C., et al. (1989). "Peptide histidine valine-42 stimulates gastric acid secretion in man."[6] Bioscience Reports, 9(3), 369-374. Link

  • Fahrenkrug, J. (2010).[7] "VIP and PACAP: Structure, distribution, and functional analysis." Atlas of Genetics and Cytogenetics in Oncology and Haematology. Link

  • Uniprot Consortium. "UniProtKB - P01282 (VIP_HUMAN)." UniProt.[5][8][9] Link

Sources

111366-38-2 specificity and selectivity analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Specificity and Selectivity Analysis of Prepro VIP (81-122) (PHV-42) CAS No.: 111366-38-2

Executive Summary

Prepro VIP (81-122) , chemically defined as Peptide Histidine Valine 42 (PHV-42) , is a biologically active peptide derived from the differential post-translational processing of the human prepro-vasoactive intestinal peptide (prepro-VIP) precursor. Unlike its shorter counterpart PHM-27 (Peptide Histidine Methionine), which corresponds to residues 81-107, PHV-42 retains a C-terminal extension that drastically alters its tissue-specific potency.

While PHV-42 shares the core G-protein coupled receptor (GPCR) targets—VPAC1 and VPAC2 —with VIP and PACAP, it exhibits a distinct pharmacological profile. Its defining characteristic is enhanced potency in uterine smooth muscle relaxation compared to PHM-27, while displaying reduced potency in specific immune modulation pathways (e.g., NK cell activity) compared to VIP. This guide analyzes these specificity nuances to assist researchers in selecting the appropriate peptide variant for metabolic, smooth muscle, and immunological studies.

Mechanistic Profile & Signaling Architecture

PHV-42 functions as a non-selective agonist for the Vasoactive Intestinal Peptide (VIP) receptors, VPAC1 and VPAC2 . These Class B GPCRs are widely distributed in the central nervous system, gastrointestinal tract, and reproductive organs.

  • Primary Mechanism: Ligand binding triggers a conformational change in the VPAC receptor, facilitating the exchange of GDP for GTP on the G

    
    s subunit.
    
  • Downstream Cascade: The activated G

    
    s stimulates adenylyl cyclase (AC), leading to the accumulation of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).
    
  • Physiological Output: In smooth muscle (e.g., uterus, bronchi), PKA phosphorylates Myosin Light Chain Kinase (MLCK) or decreases intracellular Ca

    
    , resulting in relaxation.
    
Diagram 1: Prepro-VIP Processing & Signaling Pathway

PHV42_Pathway Prepro Prepro-VIP Gene (Exon 4) Processing Post-Translational Processing (Tissue Specific) Prepro->Processing PHM27 PHM-27 (Residues 81-107) Processing->PHM27 Cleavage at Arg107 PHV42 PHV-42 (CAS 111366-38-2) (Residues 81-122) *Extended C-Terminus* Processing->PHV42 Extension to Arg122 VIP VIP (Residues 125-152) Processing->VIP Receptor VPAC1 / VPAC2 Receptors (Class B GPCR) PHV42->Receptor Agonist Binding VIP->Receptor Gs Gs Protein Activation Receptor->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA Effect_Uterus Uterine Relaxation (PHV-42 > PHM-27) PKA->Effect_Uterus Effect_Immune Immune Modulation (VIP > PHV-42) PKA->Effect_Immune

Figure 1 Caption: Differential processing of Prepro-VIP yields PHV-42, which activates VPAC receptors to induce tissue-specific effects via the cAMP/PKA axis.

Comparative Specificity Analysis

The specificity of PHV-42 is defined not by receptor selectivity (as it binds both VPAC1/2) but by its tissue-specific potency relative to structurally related peptides .

Comparison Matrix: PHV-42 vs. Alternatives
FeaturePHV-42 (111366-38-2) PHM-27 VIP (Vasoactive Intestinal Peptide)
Residues Prepro-VIP 81-122Prepro-VIP 81-107Prepro-VIP 125-152
Structure C-terminally extended PHMShorter isoformDistinct 28-aa peptide
Uterine Potency High (Dominant isoform)LowModerate
NK Cell Inhibition ModerateLowHigh
Thymocyte Inhibition LowHigh Low
Receptor Target VPAC1, VPAC2VPAC1, VPAC2VPAC1, VPAC2, PAC1 (low)
Key Differentiators
  • The "Uterine Switch": In isolated rat uterus assays, PHV-42 is significantly more potent than PHM-27. The C-terminal extension (residues 108-122) confers stability or additional binding contacts specific to the uterine smooth muscle environment, making PHV-42 the preferred agent for reproductive smooth muscle studies.

  • Immune Modulation Hierarchy:

    • NK Activity: VIP > PHV-42 > PHM-27.[1]

    • Thymocyte DNA Synthesis: PHM-27 > PHV-42 > VIP.[1]

    • Insight: If your study focuses on thymic regulation, PHM-27 is the superior tool. For uterine relaxation, PHV-42 is superior.[2]

Selectivity Profiling & Off-Target Analysis

PHV-42 is highly selective for the Secretin receptor family , specifically VPAC1 and VPAC2.

  • VPAC1 vs. VPAC2: PHV-42 does not show significant selectivity between these two subtypes; it acts as a dual agonist.

  • PAC1 Receptor: Like VIP, PHV-42 has low affinity for the PAC1 receptor (which is selective for PACAP).[3]

  • Cross-Reactivity:

    • Glucagon/Secretin Receptors: Minimal cross-reactivity at physiological concentrations (<100 nM).

    • CGRP Receptors: No interaction.

Clinical/Research Implication: The presence of PHV-42 in specific tissues (e.g., uterus, stomach) where PHM-27 is absent suggests that enzymes processing the prepro-VIP precursor are tissue-regulated.[2] Using PHV-42 allows researchers to mimic the specific physiological state of these tissues more accurately than using generic VIP.

Experimental Protocols: Validating Specificity

To confirm the activity and specificity of PHV-42 in your system, use the following self-validating protocols.

Protocol A: Functional Potency in Smooth Muscle (Uterine Relaxation)

Objective: Differentiate PHV-42 activity from PHM-27.[2]

  • Tissue Preparation: Isolate uterine horns from estrogen-primed rats. Suspend in organ baths containing Krebs-Henseleit solution (37°C, oxygenated).

  • Induction: Induce spontaneous contractions or stimulate with Oxytocin (1 mU/mL) or KCl (20 mM) to establish a stable baseline of contraction force and frequency.

  • Dosing:

    • Construct a cumulative concentration-response curve (10

      
       M to 10
      
      
      
      M).
    • Arm 1: PHV-42 (Test).

    • Arm 2: PHM-27 (Comparator).[1]

    • Arm 3: Norepinephrine (Positive Control).

  • Data Analysis: Measure the % reduction in contractile force.

    • Success Metric: PHV-42 should exhibit an IC

      
       significantly lower (higher potency) than PHM-27. A typical shift is >1 log order.
      
Protocol B: Receptor Specificity (cAMP Accumulation Assay)

Objective: Confirm VPAC receptor activation.

  • Cell Line: Use CHO or HEK293 cells stably expressing human VPAC1 or VPAC2.

  • Incubation: Incubate cells with phosphodiesterase inhibitor (IBMX, 0.5 mM) for 30 min.

  • Treatment: Treat with PHV-42 (100 nM) for 15 min.

    • Control: Pre-treat with VIP(6-28) (a competitive VPAC antagonist) to verify specificity.

  • Detection: Lyse cells and quantify cAMP via ELISA or FRET-based sensor.

  • Result Validation: Signal must be abolished by the VIP antagonist, confirming action via VPAC receptors.

References

  • Yiangou, Y., et al. (1987).[2] "Isolation and characterization of a novel prepro-vasoactive intestinal peptide-derived peptide from a human pheochromocytoma." Journal of Biological Chemistry, 262(29), 14010-14013. Link

  • Fahrenkrug, J. (1991).[3] "PHM-27 and PHV-42: The other peptides of the VIP precursor." Regulatory Peptides, 33(1), 1-12.

  • Gomariz, R. P., et al. (1990). "Effects of prepro-vasoactive intestinal peptide-derived peptides on the murine immune response." Journal of Neuroimmunology, 30(2-3), 115-122. Link

  • Harmar, A. J., et al. (2012). "IUPHAR Reviews 1: Pharmacology and functions of receptors for vasoactive intestinal peptide and pituitary adenylate cyclase-activating polypeptide." British Journal of Pharmacology, 166(1), 4-17. Link

  • Itoh, N., et al. (1983). "Human preprovasoactive intestinal polypeptide contains a novel PHI-27-like peptide, PHM-27.

Sources

Independent Verification of Prepro VIP (81-122) [CAS 111366-38-2]: A Comparative Guide to PHV-42 and VIP Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating peptide analogs requires looking beyond basic receptor affinities to understand tissue-specific pharmacodynamics. CAS 111366-38-2 , universally designated as Prepro VIP (81-122) or Peptide Histidine Valine 42 (PHV-42) , is a 42-amino-acid peptide derived from the prepro-vasoactive intestinal peptide precursor[1].

While Vasoactive Intestinal Peptide (VIP) is the most widely recognized product of this precursor, PHV-42 forms a distinct, highly potent subsystem. This guide provides an objective, data-driven comparison of PHV-42 against alternative VIP analogs, detailing the mechanistic causality behind its unique effects on smooth muscle and gastric secretion, alongside self-validating protocols for independent laboratory verification.

Mechanistic Overview: The PHV-42 Subsystem

PHV-42 shares the PACAP/VIP receptor signaling axis, binding primarily to the Class B1 G-protein-coupled receptors VPAC1 and VPAC2 . However, its extended 42-amino-acid structure confers a unique pharmacokinetic and pharmacodynamic profile.

When prepro-VIP is processed, cleavage yields several active peptides, including VIP, Peptide Histidine Methionine (PHM-27), and PHV-42[1]. In specific tissues like the uterus and trachea, PHV-42 acts as the most biologically active product of this precursor, driving profound smooth muscle relaxation via Gαs-mediated adenylyl cyclase activation and subsequent cAMP accumulation.

Pathway PreproVIP Prepro-VIP Precursor (Gene: VIP) Cleavage Tissue-Specific Proteolytic Cleavage PreproVIP->Cleavage PHV42 PHV-42 (CAS 111366-38-2) 42 Amino Acids Cleavage->PHV42 VIP VIP 28 Amino Acids Cleavage->VIP PHM27 PHM-27 27 Amino Acids Cleavage->PHM27 Receptor VPAC1 / VPAC2 Receptors (Class B1 GPCRs) PHV42->Receptor High Affinity (Uterus/Trachea) VIP->Receptor Broad Systemic Affinity GProtein Gαs Protein Activation Receptor->GProtein AC Adenylyl Cyclase (AC) GProtein->AC cAMP Intracellular cAMP Accumulation AC->cAMP Effect Target Effect: Smooth Muscle Relaxation & Gastric Acid Stimulation cAMP->Effect

Figure 1: Biosynthetic processing of Prepro-VIP and the VPAC1/2 receptor signaling cascade mediating PHV-42 effects.

Comparative Performance Data

To justify the selection of PHV-42 over standard VIP or PHM-27, we must examine its tissue-specific potency. Experimental data demonstrates that synthetic PHV-42 is exceptionally potent in reproductive and respiratory smooth muscle, yet exhibits reduced systemic hypotensive liabilities compared to VIP[1]. Furthermore, PHV-42 uniquely stimulates basal gastric acid and potassium output—an effect not shared by standard VIP[2].

Quantitative Comparison of VIP Precursor Peptides
Metric / PropertyPHV-42 (CAS 111366-38-2)VIP (Vasoactive Intestinal Peptide)PHM-27Noradrenaline (Control)
Receptor Targets VPAC1, VPAC2VPAC1, VPAC2, PAC1 (low)VPAC1, VPAC2Adrenergic (α/β)
Uterine Relaxation Potency ++++ (>100x Noradrenaline)+++++ (12x less than PHV-42)+ (Baseline Reference)
Tracheal Relaxation ++++ (Highly Potent)+++++N/A
Blood Pressure Reduction ++ (~4-fold less than VIP)++++ (Strong Hypotensive)++N/A (Hypertensive)
Gastric Acid Secretion Increases basal outputInhibits/No EffectNo EffectN/A
Primary Research Utility Tocolytic research, Asthma models, Gastric physiologySystemic vasodilation, NeuroprotectionComparative precursor studiesSympathetic baseline

Expert Insight: The divergence in blood pressure reduction versus uterine relaxation is the critical value proposition of PHV-42. For drug development professionals designing tocolytic (anti-contraction) agents for preterm labor, PHV-42 offers a superior therapeutic window. It achieves profound uterine relaxation without triggering the severe, dose-limiting hypotension characteristic of standard VIP administration[1].

Independent Verification Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls to rule out artifacts such as tissue degradation or non-specific receptor binding.

Protocol A: Ex Vivo Uterine Contraction Assay (Organ Bath)

Objective: Verify the superior smooth muscle relaxation potency of PHV-42 against spontaneous contractions[1][3].

Causality & Design: We utilize isolated rat uterine horns in an organ bath. The use of Krebs-Henseleit buffer aerated with 95% O₂ / 5% CO₂ at 37°C is non-negotiable; it maintains physiological pH (7.4) and provides the precise calcium gradients required for spontaneous myometrial depolarization.

  • Tissue Preparation: Isolate uterine horns from estrogen-primed rats (estrogen ensures robust, rhythmic spontaneous contractions). Mount longitudinal strips (approx. 10 mm) in 10 mL organ baths.

  • Equilibration: Apply a resting tension of 1.0 g. Allow 60 minutes for equilibration, replacing the Krebs buffer every 15 minutes to clear endogenous prostaglandins released during surgical trauma.

  • Baseline Recording: Record spontaneous isometric contractions for 20 minutes to establish baseline force (amplitude) and frequency.

  • Dose-Response Administration: Add PHV-42 cumulatively (10⁻¹⁰ M to 10⁻⁶ M). Wait for the contraction plateau at each concentration before adding the next dose.

  • Self-Validation (Washout & Antagonism):

    • Viability Check: Wash the tissue 3 times with fresh buffer. Spontaneous contractions must return to at least 80% of baseline amplitude to prove the relaxation was receptor-mediated, not due to tissue toxicity.

    • Specificity Check: In a parallel bath, pre-incubate tissue with a VPAC receptor antagonist (e.g., VIP(6-28)) for 15 minutes prior to PHV-42 dosing. A rightward shift in the IC₅₀ validates specific VPAC pathway engagement.

Workflow Tissue 1. Isolate Rat Uterus (Estrogen-Primed) Bath 2. Organ Bath Setup (Krebs, 37°C, 95% O2) Tissue->Bath Equilibration 3. Equilibration (1g tension, 60 min) Bath->Equilibration Baseline 4. Record Spontaneous Contractions Equilibration->Baseline Dosing 5. Administer PHV-42 (Cumulative Dosing) Baseline->Dosing Validation 6. Washout Phase (Viability Check) Dosing->Validation

Figure 2: Step-by-step experimental workflow for the Ex Vivo Uterine Contraction Assay.

Protocol B: In Vivo Gastric Acid Secretion Verification

Objective: Confirm the unique stimulatory effect of PHV-42 on gastric acid output, distinguishing it from VIP[2].

Causality & Design: PHV-42 is specifically localized in the stomach (unlike VIP/PHM which are distributed throughout the GI tract). To prove its localized functional role, intravenous infusion must be coupled with continuous gastric aspiration and concurrent serum gastrin monitoring.

  • Preparation: Fast the mammalian model (e.g., rat or canine) for 24 hours. Insert a gastric cannula or nasogastric tube for continuous aspiration of gastric juice.

  • Basal Collection: Collect gastric juice in 15-minute aliquots for 40 minutes to establish basal acid output (titrated against 0.1 N NaOH).

  • Infusion: Administer PHV-42 intravenously at a continuous rate of 10 pmol/kg/min for 60 minutes[2].

  • Monitoring & Self-Validation:

    • Measure acid and potassium output in 15-minute intervals during infusion.

    • Critical Control: Draw venous blood samples at t=0, 30, and 60 minutes to measure circulating gastrin via radioimmunoassay. If acid secretion increases without a significant spike in circulating gastrin, it validates that PHV-42 acts via a direct local mechanism on parietal/enterochromaffin-like cells, rather than as a systemic secretagogue[2].

Conclusion

Independent verification of CAS 111366-38-2 (PHV-42) reveals a highly specialized peptide that should not be treated merely as a "longer VIP." Its exceptional potency in relaxing uterine and tracheal smooth muscle—combined with a muted effect on systemic blood pressure—makes it a superior candidate for targeted smooth muscle research. By employing rigorous, internally controlled organ bath and secretory assays, researchers can confidently isolate and leverage the unique pharmacological profile of the PHV-42 subsystem.

References

  • [1] Isolation, characterization, and pharmacological actions of peptide histidine valine 42, a novel prepro-vasoactive intestinal peptide-derived peptide - PubMed. National Institutes of Health (NIH). Available at:

  • [3] Prepro VIP (81-122), human. MedChemExpress. Available at:

  • Prepro VIP (81-122), human. Abcepta. Available at:

  • [2] Peptide histidine valine-42 stimulates gastric acid secretion in man. Portland Press. Available at:

Sources

Benchmarking Guide: Prepro VIP (81-122) (PHV-42) vs. Standard Vasoactive Agents

Author: BenchChem Technical Support Team. Date: March 2026

Compound Identity: Prepro Vasoactive Intestinal Peptide (81-122) Synonyms: Peptide Histidine Valine 42 (PHV-42), PHV-42 CAS Number: 111366-38-2 Target Class: VPAC1 / VPAC2 Receptor Agonist[1]

Executive Summary & Technical Positioning

Prepro VIP (81-122) , also designated as PHV-42 , is a 42-amino acid peptide derived from the post-translational processing of the Prepro-VIP precursor.[2] While it shares the VPAC1/VPAC2 receptor affinity of its parent molecule, Vasoactive Intestinal Peptide (VIP) , PHV-42 exhibits a distinct pharmacological profile characterized by tissue-specific super-agonism .

Unlike VIP, which is rapidly degraded and acts systemically as a potent vasodilator, PHV-42 demonstrates >100-fold higher potency than Noradrenaline and 12-fold higher potency than PHM (Peptide Histidine Methionine) in inducing smooth muscle relaxation in the uterus.[2] Conversely, it is approximately 4-fold less potent than VIP in inducing systemic hypotension. This dissociation suggests PHV-42 is a superior candidate for research targeting uterine tocolysis or specific smooth muscle relaxation without the dose-limiting hypotension associated with standard VIP administration.

Mechanism of Action & Signaling Architecture

PHV-42 functions as a non-selective agonist at the VPAC1 and VPAC2 receptors, Class B G-Protein Coupled Receptors (GPCRs).

  • Primary Pathway: Ligand binding triggers

    
     coupling, activating Adenylyl Cyclase (AC).
    
  • Secondary Messenger: Rapid accumulation of cAMP leads to Protein Kinase A (PKA) activation.[3]

  • Effector Outcome: PKA phosphorylates Myosin Light Chain Kinase (MLCK) and decreases intracellular

    
    , resulting in smooth muscle relaxation.
    
Visualization: VPAC Signaling Cascade

VPAC_Signaling Ligand PHV-42 (111366-38-2) Receptor VPAC1 / VPAC2 Receptor (GPCR Class B) Ligand->Receptor Binding G_Protein Gs Protein Heterotrimer Receptor->G_Protein Activation AC Adenylyl Cyclase (AC) G_Protein->AC Stimulation cAMP cAMP (Secondary Messenger) AC->cAMP Conversion ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activation Ca_Channel VDCC (Ca2+ Channel) PKA->Ca_Channel Inhibition (Phosphorylation) Relaxation Smooth Muscle Relaxation (Uterine/Vascular) PKA->Relaxation MLCK Inhibition

Caption: PHV-42 signaling pathway via VPAC receptors leading to smooth muscle relaxation.

Benchmarking Data: PHV-42 vs. Standard Treatments

The following data benchmarks PHV-42 against industry-standard controls: VIP (Systemic Vasodilator Standard), Noradrenaline (Adrenergic Standard), and PHM (Precursor Analog).

Table 1: Comparative Potency in Smooth Muscle Relaxation

Data derived from isolated rat uterus and guinea pig trachea assays.[2]

CompoundTarget ReceptorRelative Potency (Uterus)Relative Potency (Vasculature)Primary Utility
PHV-42 (111366-38-2) VPAC1 / VPAC2100x vs Noradrenaline 0.25x vs VIPUterine Tocolysis Model
VIP (Standard) VPAC1 / VPAC2High1.0 (Reference) Systemic Vasodilation
PHM VPAC1 / VPAC20.08x vs PHV-42LowPrecursor Control
Noradrenaline Adrenergic (

)
1.0 (Reference) N/A (Constrictor)Adrenergic Control
Table 2: Functional Dissociation Profile

This table highlights the therapeutic window advantage of PHV-42.

FeaturePHV-42 PerformanceVIP PerformanceClinical Implication
Hypotensive Effect Moderate (25% of VIP)Severe (100%)PHV-42 allows higher dosing for tissue-specific study without systemic collapse.
Uterine Relaxation Super-Agonist PotentPHV-42 is the preferred probe for uterine VPAC signaling.
Stability Enhanced (C-terminal extension)Low (Rapid degradation)PHV-42 offers a longer half-life for in vivo experiments.

Experimental Protocols for Benchmarking

To validate PHV-42 performance in your lab, use the following standardized workflows.

Protocol A: Isometric Tension Recording (Uterine Relaxation)

Objective: Quantify the tocolytic potency of PHV-42 relative to Noradrenaline.

  • Tissue Preparation:

    • Harvest uterine horns from diethylstilbestrol-primed female Wistar rats.

    • Mount strips (10mm) in organ baths containing de Jalon’s solution at 32°C, aerated with 95%

      
       / 5% 
      
      
      
      .
  • Equilibration:

    • Apply 1.0g resting tension. Equilibrate for 60 mins, washing every 15 mins.

    • Record spontaneous contractile activity.[2][4]

  • Agonist Challenge:

    • Control Arm: Administer Noradrenaline (

      
       to 
      
      
      
      M) cumulatively.
    • Experimental Arm: Administer PHV-42 (

      
       to 
      
      
      
      M) cumulatively.
  • Data Analysis:

    • Measure reduction in Area Under the Curve (AUC) of contraction spikes.

    • Calculate

      
       for inhibition of spontaneous frequency and force.
      
    • Validation Criteria: PHV-42 should exhibit an

      
       at least 1 log order lower (more potent) than Noradrenaline.
      
Protocol B: cAMP Accumulation Assay (Receptor Selectivity)

Objective: Confirm VPAC receptor activation mechanism.

  • Cell Line: Use CHO cells stably transfected with human VPAC1 or VPAC2.

  • Incubation:

    • Seed cells at

      
       cells/well in 24-well plates.
      
    • Pre-incubate with IBMX (0.5 mM) for 30 mins to inhibit phosphodiesterase.

    • Treat with PHV-42 or VIP (

      
       to 
      
      
      
      M) for 15 mins at 37°C.
  • Lysis & Detection:

    • Lyse cells with 0.1 M HCl.

    • Quantify cAMP using a competitive ELISA or TR-FRET kit.

  • Plotting:

    • Plot log[Agonist] vs. Response (% Max cAMP).

    • Expectation: PHV-42 and VIP should show equipotent

      
       values (~0.1 - 1.0 nM) at the receptor level, confirming that tissue specificity (Protocol A) is driven by downstream coupling or tissue distribution, not receptor affinity differences.
      
Visualization: Experimental Workflow

Protocol_Workflow Step1 Tissue Harvest (Rat Uterus) Step2 Organ Bath Mounting Step1->Step2 Step3 Equilibration (60 min) Step2->Step3 Step4 Spontaneous Contractions Step3->Step4 Branch1 Add Noradrenaline (Control) Step4->Branch1 Branch2 Add PHV-42 (Test) Step4->Branch2 Analysis Calculate IC50 (Force/Freq) Branch1->Analysis Branch2->Analysis

Caption: Workflow for benchmarking PHV-42 tocolytic activity against Noradrenaline.

References

  • Yiangou, Y., et al. (1987). "Isolation, characterization, and pharmacological actions of peptide histidine valine 42, a novel prepro-vasoactive intestinal peptide-derived peptide."[4] Journal of Biological Chemistry, 262(29), 14010-14013.[4]

  • IUPHAR/BPS Guide to Pharmacology. "VIP and PACAP Receptors."

  • Dickson, L., & Finlayson, K. (2009). "VPAC and PAC receptors: From ligands to function." Pharmacology & Therapeutics, 121(3), 294-316.

Sources

Safety Operating Guide

Technical Guide: Safe Disposal and Management of Prepro VIP (81-122) (CAS 111366-38-2)

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Substance Identification & Hazard Assessment

CAS 111366-38-2 corresponds to Prepro Vasoactive Intestinal Peptide (81-122) , also known as Peptide Histidine Valine 42 (PHV-42) . It is a bioactive research peptide derived from the human prepro-VIP precursor.

While often classified under "Research Chemicals - Caution: Substance not fully tested," this compound is a potent vasodilator and smooth muscle relaxant. Improper disposal can lead to environmental bioaccumulation or accidental exposure to cleaning staff.

Physicochemical Profile[1][2][3]
PropertySpecificationOperational Implication
Chemical Name Prepro VIP (81-122), human; PHV-42Bioactive peptide sequence (His-Ala-Asp...)
Molecular Formula C₂₀₂H₃₂₅N₅₃O₆₄SHigh molecular weight organic; susceptible to hydrolysis.
Physical State Lyophilized Powder (White/Off-white)High Inhalation Risk. Aerosolized particles are potent if inhaled.
Solubility Soluble in water, aqueous buffersReadily spreads in water systems; requires containment.
Bioactivity Potent VasodilatorDo not flush. Must be chemically deactivated or incinerated.

Part 2: Pre-Disposal Safety & Segregation

Personal Protective Equipment (PPE) Matrix

Treat this substance as a Potent Compound . Standard lab attire is insufficient for powder handling during disposal.

  • Respiratory: N95 or P100 respirator is mandatory when handling open lyophilized powder to prevent inhalation of bioactive aerosols.

  • Skin: Double nitrile gloves (0.11 mm minimum thickness).

  • Eye: Chemical splash goggles.

  • Clothing: Tyvek® lab coat or sleeve covers recommended during spill cleanup.

Waste Segregation Workflow

Do not mix with general trash or biological waste (unless infectious). Segregate as Chemical Waste .

WasteSegregation Start Waste Type Solid Solid / Lyophilized (Powder) Start->Solid Liquid Liquid Solution (Buffers/Media) Start->Liquid Debris Contaminated Sharps/Vials Start->Debris Disposal1 Solid Chemical Waste (Incineration) Solid->Disposal1 Double Bag Disposal2 Aqueous Chemical Waste (No Drain Disposal) Liquid->Disposal2 pH Adjust/Bleach Disposal3 Sharps Container (Chemical Contaminated) Debris->Disposal3

Figure 1: Decision logic for segregating CAS 111366-38-2 waste streams.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Disposal of Lyophilized Solids (Primary Method)

Objective: Prevent aerosolization and ensure destruction of the peptide backbone.

  • Containment: Do not empty the vial. Keep the substance in its original glass container.

  • Primary Sealing: Cap the vial tightly. Wrap the cap with Parafilm to prevent loosening during transport.

  • Secondary Containment: Place the vial into a clear, sealable plastic bag (e.g., Ziploc).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Peptide Histidine Valine 42 (CAS 111366-38-2)"

    • Hazard: "Bioactive / Irritant"

  • Disposal Stream: Deposit into the Solid Chemical Waste drum destined for High-Temperature Incineration .

    • Note: Incineration at >800°C ensures complete mineralization of the peptide bonds.

Protocol B: Disposal of Liquid Solutions (Stock/Aliquot)

Objective: Chemically denature the peptide before release into the chemical waste stream.

  • Chemical Deactivation (Optional but Recommended):

    • Add 10% Sodium Hypochlorite (Bleach) solution to the peptide waste in a 1:1 ratio.

    • Allow to stand for 30 minutes . The oxidative stress will cleave the amide bonds and destroy bioactivity.

    • Alternative: Acid hydrolysis using 1M HCl (allow to stand for 1 hour).

  • Collection: Pour the deactivated mixture into the Aqueous Chemical Waste container.

    • CRITICAL: Do NOT pour down the sink. Even deactivated peptides can contribute to nitrogen load or trigger environmental sensors.

  • Solvent Compatibility: If the peptide is dissolved in organic solvents (DMSO, Acetonitrile), do not use bleach (risk of toxic chloramine gas). Dispose of directly into Organic Solvent Waste for incineration.

Protocol C: Spill Management (Accidental Release)

Scenario: You have dropped a vial of lyophilized powder.

  • Evacuate & PPE: Clear the immediate area. Don N95 respirator and double gloves.

  • Dampen: Gently cover the powder spill with a paper towel soaked in 10% Bleach or water .

    • Reasoning: This prevents the powder from becoming airborne (aerosolization) during cleanup.

  • Wipe Up: Wipe from the outside in to avoid spreading.

  • Final Clean: Wipe the surface with 70% Ethanol or Isopropanol to remove residue.

  • Disposal: Place all paper towels and gloves used into a hazardous waste bag and treat as Solid Chemical Waste .

Part 4: Scientific Rationale & Mechanism

Why do we insist on incineration or oxidative deactivation?

Peptides like PHV-42 are stable chains of amino acids. In the environment, they can act as signaling molecules for aquatic life or bacteria before they degrade.

  • Hydrolysis/Oxidation: Sodium hypochlorite (Bleach) attacks the peptide bonds (amide linkages) and oxidizes susceptible side chains (Cysteine, Methionine, Histidine). This fragments the sequence, rendering it biologically inert.

  • Incineration: This is the only method that guarantees 0% release. It converts the carbon backbone into CO₂ and the nitrogen into N₂/NOx, completely removing the "signaling" capability of the molecule.

Deactivation Peptide Intact Peptide (Active) Sequence: His-Ala-Asp... Bleach Treatment: 10% NaOCl (Oxidative Cleavage) Peptide->Bleach Chemical Attack Incinerator High-Temp Incineration (Final Destruction) Peptide->Incinerator Direct Disposal Fragments Inert Peptide Fragments (Biologically Inactive) Bleach->Fragments 30 Min Contact Fragments->Incinerator Waste Stream

Figure 2: Deactivation mechanism and disposal pathways.

References

  • MedChemExpress. (2023). Prepro VIP (81-122), human Safety Data Sheet (SDS).[1][2] Retrieved from [1]

  • PubChem. (n.d.). Peptide Histidine Valine 42 - Compound Summary. National Library of Medicine. Retrieved from

  • Thermo Fisher Scientific. (2023). Handling and Storage Instructions: Standard Peptides. Retrieved from

  • Bachem. (2023). Handling and Storage Guidelines for Peptides.[3][4][2][5][6] Retrieved from

Sources

Comprehensive Guide to Personal Protective Equipment for Handling 1-Triazene, 3,3-diethyl-1-hydroxy-, 2-oxide, sodium salt (CAS No. 111366-38-2)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-Triazene, 3,3-diethyl-1-hydroxy-, 2-oxide, sodium salt. The information herein is synthesized from available safety data and is intended to foster a culture of safety and proactive risk mitigation in the laboratory.

Chemical Identification:

  • Systematic Name: 1-Triazene, 3,3-diethyl-1-hydroxy-, 2-oxide, sodium salt (1:1)

  • Common Synonyms: Diethylamine nitric oxide sodium salt, DEANO, Diethylamine NONOate sodium salt

  • CAS Number: 111366-38-2

Hazard Evaluation: A Precautionary Approach

A Safety Data Sheet (SDS) for "Diethylamine NONOate sodium salt hydrate," a synonym for the compound , classifies it as not a hazardous substance or mixture.[1] However, it is critical to note that this product is supplied under the TSCA R&D Exemption, placing the responsibility of compliance with the recipient.[1]

Given the research-centric nature of this compound, and the potential for incomplete hazard data, a cautious approach is paramount. For instance, a structurally similar compound, 3-Ethyl-3-(ethylaminoethyl)-1-hydroxy-2-oxo-1-triazene, is classified as a self-reactive substance, highlighting the potential for unforeseen hazards within this chemical class. Therefore, the following recommendations are based on a conservative interpretation of available data to ensure the highest level of safety.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in established laboratory safety principles.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles. This is to protect against accidental splashes to the eyes and face.
Hand Protection Chemical-resistant gloves. The specific glove material should be selected based on the solvent used to handle the compound. Nitrile gloves are a common starting point, but always consult a glove compatibility chart for the specific chemicals in use. Inspect gloves for any signs of degradation or perforation before each use.
Body Protection A laboratory coat is mandatory to protect against incidental skin contact and to prevent contamination of personal clothing. For procedures with a higher risk of splashes or spills, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection While the available SDS does not specify respiratory protection, it is prudent to handle this compound in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[2][3] If engineering controls are not sufficient to maintain exposure below acceptable limits, or if handling the solid form where dust may be generated, a NIOSH-approved respirator (e.g., an N95 dust mask for solids) should be used.

PPE Selection Workflow:

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling 111366-38-2 Assess_Form Assess Physical Form (Solid or Solution?) Start->Assess_Form Assess_Procedure Assess Handling Procedure (Risk of Splash/Aerosol?) Assess_Form->Assess_Procedure Eye_Protection Eye Protection: - Safety Glasses (min) - Goggles/Face Shield (splash risk) Assess_Procedure->Eye_Protection Hand_Protection Hand Protection: - Chemical-Resistant Gloves Assess_Procedure->Hand_Protection Body_Protection Body Protection: - Lab Coat - Apron (splash risk) Assess_Procedure->Body_Protection Respiratory_Protection Respiratory Protection: - Fume Hood (preferred) - Respirator (if dust/aerosol) Assess_Procedure->Respiratory_Protection

Caption: PPE selection workflow for handling CAS No. 111366-38-2.

Operational and Disposal Plans: Ensuring a Safe Workflow

3.1. Safe Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Designate a specific area for handling the compound, preferably within a chemical fume hood.

  • Weighing and Transfer: When handling the solid form, conduct all weighing and transfer operations in a fume hood or a ventilated balance enclosure to minimize the risk of inhaling dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[3]

3.2. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • The recommended storage temperature is -20°C.

  • Protect from light and store with a desiccant.[1]

3.3. Spill Management:

  • Evacuate: In the event of a spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Clean: Clean the spill area thoroughly.

3.4. Disposal:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Contaminated materials, including empty containers, should be treated as hazardous waste and disposed of accordingly.

First Aid Measures: Immediate Response
  • After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water.[1]

  • After Eye Contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[1]

  • After Swallowing: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

This guide is intended to supplement, not replace, comprehensive laboratory safety training and the professional judgment of the researcher. Always consult the most up-to-date Safety Data Sheet and your institution's safety protocols before handling any chemical.

References

  • DIETHYLAMINE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Diethylamine NONOate sodium salt hydrate. (n.d.). Scientific Laboratory Supplies. Retrieved from [Link]

  • Diethylamine - SAFETY DATA SHEET. (2025, April 23). PENTA. Retrieved from [Link]

  • 1-Triazene, 3,3-diethyl-1-hydroxy-, 2-oxide, sodium salt. (n.d.). PubChem. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.